N-Pentadecanoyl-psychosine
描述
属性
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pentadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-33(42)32(31-47-39-38(46)37(45)36(44)34(30-41)48-39)40-35(43)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,32-34,36-39,41-42,44-46H,3-25,27,29-31H2,1-2H3,(H,40,43)/b28-26+/t32-,33+,34+,36-,37-,38+,39+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMWEOCAOZZDMQ-BLFWNRLGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Pentadecanoyl-psychosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Pentadecanoyl-psychosine, a specific form of galactosylsphingosine with a 15-carbon fatty acid chain, is a crucial molecule for research into glycosphingolipid metabolism and associated disorders. This technical guide provides a comprehensive overview of its synthesis, characterization, and biological significance. Detailed experimental protocols for its preparation via N-acylation of psychosine (B1678307) are presented, along with expected characterization data derived from analogous compounds. Furthermore, this document outlines the known biological context of psychosine, particularly its role in Krabbe disease, and discusses the potential influence of the pentadecanoyl moiety. The information is structured to be a valuable resource for researchers in the fields of lipid biochemistry, neurodegenerative diseases, and drug development.
Introduction
Psychosine (galactosylsphingosine) is a lysosphingolipid that plays a critical role in the pathogenesis of globoid cell leukodystrophy, also known as Krabbe disease. This devastating neurodegenerative disorder results from a deficiency in the lysosomal enzyme galactocerebrosidase (GALC), leading to the accumulation of psychosine.[1][2] The cytotoxic effects of psychosine are believed to be a primary driver of oligodendrocyte apoptosis and subsequent demyelination.[1]
This compound is a specific N-acylated derivative of psychosine, featuring a pentadecanoic acid (C15:0) chain. The study of specific N-acyl derivatives of psychosine is essential for understanding the structure-activity relationships that govern its biological functions and toxicity. Pentadecanoic acid itself is an odd-chain saturated fatty acid that has been linked to various health benefits, and its incorporation into psychosine may modulate its physicochemical properties and biological interactions.[3][4]
This guide details a plausible synthetic route to this compound and provides a comprehensive overview of the analytical techniques required for its characterization.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the synthesis of the psychosine (galactosylsphingosine) backbone, followed by its N-acylation with pentadecanoic acid.
Synthesis of Psychosine (Galactosylsphingosine)
Several methods for the synthesis of psychosine have been reported, including both chemical and chemoenzymatic approaches. A common chemical synthesis strategy involves the glycosylation of a protected sphingosine (B13886) derivative with a galactose donor. Chemoenzymatic methods offer an alternative, often with improved stereoselectivity, utilizing glycosynthase mutants.[5]
A generalized chemical synthesis workflow is depicted below:
References
- 1. Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Function of Psychosine (Galactosylsphingosine)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "N-Pentadecanoyl-psychosine" is chemically inconsistent. Psychosine (B1678307) (also known as galactosylsphingosine) is a lysosphingolipid, characterized by the absence of an N-acyl fatty acid chain. Its precursor, galactosylceramide, is an N-acylated molecule. This guide will focus on the biological functions of the well-characterized and pathologically significant molecule, psychosine .
Executive Summary
Psychosine (galactosylsphingosine) is a cytotoxic lysosphingolipid that serves as a primary pathogenic agent in Globoid Cell Leukodystrophy (GLD), or Krabbe disease.[1][2] This inherited neurodegenerative disorder results from a deficiency in the lysosomal enzyme galactosylceramidase (GALC), leading to the accumulation of psychosine in the nervous system.[3][4] Once considered merely a metabolic byproduct, psychosine is now understood to be a potent bioactive lipid that triggers a cascade of detrimental cellular events. Its toxicity stems primarily from its ability to perturb cell membrane architecture, particularly lipid rafts, rather than through specific, high-affinity protein interactions.[1][5] This membrane disruption initiates pleiotropic effects, including apoptosis, inhibition of key signaling pathways like Protein Kinase C (PKC), disruption of cytokinesis, induction of a pro-inflammatory state, and mitochondrial dysfunction.[1][6][7][8] This guide provides a comprehensive overview of the synthesis, degradation, and multifaceted biological functions of psychosine, presenting key quantitative data and experimental methodologies relevant to its study.
Psychosine Metabolism: Synthesis and Degradation
Psychosine homeostasis is tightly regulated. Its accumulation is the central event in the pathophysiology of Krabbe disease.[5]
2.1 Synthesis Pathways Historically, psychosine was thought to be synthesized primarily through an anabolic pathway. However, recent evidence has confirmed that a catabolic route is the main source of its pathological accumulation.
-
Catabolic Pathway (Primary): The principal pathway for psychosine generation in Krabbe disease involves the deacylation of galactosylceramide by the lysosomal enzyme acid ceramidase (ACDase).[4][9] This finding was crucial as it confirmed the "psychosine hypothesis," which posits that psychosine accumulation is the direct cause of the clinical signs of the disease.[4]
-
Anabolic Pathway: A secondary pathway exists where psychosine is synthesized from sphingosine (B13886) and UDP-galactose via the enzyme UDP-galactose:sphingosine galactosyltransferase.[8][10]
2.2 Degradation Pathway Psychosine is normally degraded by the lysosomal enzyme galactosylceramidase (GALC) , which hydrolyzes it into galactose and sphingosine.[8][11] A genetic deficiency of GALC leads to the pathological accumulation of psychosine.[11]
Biological Functions and Mechanisms of Cytotoxicity
Psychosine exerts a wide range of cytotoxic effects, primarily through the physical disruption of cellular membranes, which leads to the dysregulation of multiple signaling pathways.[1]
3.1 Membrane Perturbation and Lipid Raft Disruption The primary mechanism of psychosine toxicity is non-enantioselective, indicating it acts by altering the biophysical properties of membranes rather than binding to specific chiral protein targets.[1][3] Psychosine accumulates in lipid rafts—specialized membrane microdomains rich in cholesterol and sphingolipids that are critical for signal transduction.[1][5] This accumulation disrupts raft architecture, impairing the function of resident proteins and compromising vesicular transport.[5]
3.2 Induction of Apoptosis Psychosine is a potent inducer of apoptosis, particularly in oligodendrocytes, the myelin-producing cells of the central nervous system.[1] This programmed cell death is a key contributor to the progressive demyelination seen in Krabbe disease.[3] Treatment of oligodendrocytic cell lines with psychosine results in a dose-dependent increase in apoptosis markers like Annexin V.[1]
3.3 Pro-Inflammatory Signaling In the central nervous system, psychosine promotes a chronic inflammatory state. It potentiates the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-α (TNF-α), in astrocytes.[6] Furthermore, it upregulates the expression of inducible nitric oxide synthase (iNOS), leading to excessive production of nitric oxide (NO) and peroxynitrite, which are highly damaging to neural cells.[6] This process involves the nuclear translocation of transcription factors AP-1 and C/EBP.[6]
3.4 Inhibition of Protein Kinase C (PKC) Psychosine is a known inhibitor of Protein Kinase C (PKC), a critical family of enzymes involved in numerous signal transduction pathways.[1] It prevents the translocation of phosphorylated (active) PKC to the plasma membrane, a necessary step for its function.[1] This inhibition is thought to result from the disruption of membrane domains required for PKC docking and activation.[1]
3.5 Disruption of Cytokinesis and Actin Reorganization A hallmark of Krabbe disease is the presence of multinucleated 'globoid cells' in the brain.[7][12] Psychosine induces this phenotype by inhibiting cytokinesis, the final stage of cell division.[7] It disrupts the normal reorganization of the actin cytoskeleton, causing the formation of giant actin clots and preventing the successful completion of the cleavage furrow, leading to the formation of multinuclear cells.[7]
3.6 Additional Pathogenic Roles
-
GPCR Activation: Psychosine is a specific ligand for the T cell death-associated gene 8 (TDAG8), an orphan G protein-coupled receptor.[12] Activation of this receptor by psychosine contributes to the formation of globoid cells.[12]
-
Mitochondrial Dysfunction: It potently and reversibly inhibits cytochrome c oxidase activity within the mitochondrial membrane, impairing cellular respiration.[8]
-
Anti-Angiogenic Effects: Psychosine exhibits anti-angiogenic properties by causing the disassembly of actin structures in endothelial cells, which could impair blood vessel development and contribute to CNS damage.[13]
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of psychosine from published studies.
| Parameter | Model System | Value | Biological Effect | Reference |
| Cytotoxicity | MO3.13 Oligodendrocytic Cells | 20 µM (Lethal Dose) | 70-80% reduction in cell viability after 24h | [1] |
| MO3.13 Oligodendrocytic Cells | 5 µM (Sub-lethal Dose) | No significant toxicity after 24h | [1] | |
| Human Astrocytes | EC₅₀ ≈ 15 µM | Induction of cell death after 4h | [14] | |
| Demyelination | Mouse Organotypic Cerebellar Slices | EC₅₀ ≈ 100 nM | Direct induction of demyelination | [14] |
| Pathway Inhibition | Human Astrocytes | IC₅₀ ≈ 100 nM (pFTY720) | Attenuation of psychosine-induced cell death | [14] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of psychosine's function. Below are summaries of protocols for key experiments cited in the literature.
5.1 Protocol: Psychosine Extraction and Quantification by LC-MS/MS This protocol is adapted from methodologies used to measure psychosine in tissues.[1][4]
-
Homogenization: Homogenize tissue samples (e.g., brain, sciatic nerve) in a suitable buffer (e.g., 0.04 M citric acid).
-
Internal Standard: Add a known amount of an internal standard (e.g., N,N-dimethylpsychosine) to 50 µL of the homogenate.
-
Lipid Extraction: Perform a two-step extraction using 200 µL of methanol (B129727) (MeOH) for each step. Vortex, centrifuge, and pool the supernatants after each extraction.
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography system equipped with a hydrophilic interaction liquid chromatography (HILIC) column to separate galactosylsphingosine from its isomers (e.g., glucosylsphingosine).
-
Perform detection using a tandem mass spectrometer (e.g., AB SCIEX 4000QTRAP) with electrospray ionization (ESI).
-
Quantify the psychosine concentration by comparing its peak area to that of the internal standard.
-
5.2 Protocol: Cell Viability and Apoptosis Assay This protocol is based on the assessment of psychosine-induced cell death.[1]
-
Cell Culture: Plate cells (e.g., MO3.13 oligodendrocytic line) and serum-starve for 24 hours to synchronize them.
-
Treatment: Treat cells with varying concentrations of psychosine (e.g., 5 µM and 20 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Apoptosis Staining (Annexin V):
-
Harvest the cells by gentle trypsinization.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
5.3 Protocol: Visualization of Actin Filaments This protocol is used to observe the effects of psychosine on the cytoskeleton.[7]
-
Cell Culture and Treatment: Grow adherent cells (e.g., U937 myelomonocyte line) on glass coverslips and treat with psychosine or vehicle.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining:
-
Incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., FITC- or Rhodamine-phalloidin) for 20-60 minutes at room temperature to stain F-actin.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Microscopy: Mount the coverslips onto microscope slides and visualize the actin cytoskeleton using a fluorescence microscope. Look for abnormalities such as the formation of "giant actin clots."[7]
Conclusion and Therapeutic Implications
Psychosine is a key neurotoxin whose accumulation is the primary driver of pathology in Krabbe disease.[4][5] Its multifaceted mechanism of action, centered on the disruption of membrane integrity, leads to widespread cellular dysfunction, including oligodendrocyte apoptosis, inflammation, and demyelination.[1][6] The definitive confirmation that psychosine is generated catabolically from galactosylceramide by acid ceramidase (ACDase) has been a landmark discovery.[4][9] This finding not only solidifies the "psychosine hypothesis" but also identifies ACDase as a promising new therapeutic target for substrate reduction therapy in Krabbe disease, offering a novel avenue for drug development professionals.[4][9]
References
- 1. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Krabbe disease: a galactosylsphingosine (psychosine) lipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosphingolipids and sphingolipidoses: psychosine in Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galactosylsphingosine (psychosine)-induced expression of cytokine-mediated inducible nitric oxide synthases via AP-1 and C/EBP: implications for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cytokinesis by a Lipid Metabolite, Psychosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Psychosine: a "toxin" produced in the brain--its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Biosynthesis of galactosylsphingosine (psychosine) in the twitcher mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galactosylceramidase - Proteopedia, life in 3D [proteopedia.org]
- 12. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of angiogenesis by β-galactosylceramidase deficiency in globoid cell leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galactosylsphingosine (psychosine)-induced demyelination is attenuated by sphingosine 1-phosphate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Pentadecanoyl-psychosine in Krabbe Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive disorder characterized by a deficiency in the lysosomal enzyme galactosylceramidase (GALC). This enzymatic defect leads to the accumulation of cytotoxic galactosylsphingosine, commonly known as psychosine (B1678307), a primary neurotoxic metabolite. The "psychosine hypothesis" posits that this accumulation is the main driver of the widespread demyelination and severe neurological symptoms seen in patients. This technical guide provides an in-depth overview of the role of psychosine, with a focus on N-pentadecanoyl-psychosine as a representative molecular species, in various Krabbe disease models. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and therapeutic development for Krabbe disease.
Quantitative Data on Psychosine Levels
The concentration of psychosine is a critical biomarker for the diagnosis, prognosis, and monitoring of therapeutic efficacy in Krabbe disease.[1][2][3] Its levels are significantly elevated in affected individuals compared to healthy controls.[4][5] The following tables summarize psychosine concentrations measured in dried blood spots (DBS) from various cohorts, providing a quantitative basis for its use as a biomarker.
| Cohort | Number of Subjects (N) | Psychosine Concentration Range (nmol/L) | Reference |
| Healthy Controls | 220 | <8 | [4] |
| Krabbe Disease Patients | 26 | 8 - 112 | [4] |
| GALC Mutation Carriers | 18 | <15 | [4] |
| Cohort | Number of Subjects (N) | Psychosine Concentration Range (ng/mL) | Reference |
| Known Krabbe Patients | - | 7 - 50 | [5] |
| Newborns with Infantile Krabbe | - | 23 - 73 | [5] |
| Asymptomatic Low GALC Activity | - | 1.7 - 5.7 | [5] |
| Risk Category (based on DBS psychosine) | Psychosine Concentration (nM) | Associated Phenotype | Reference |
| High Risk | >10 | Early-onset Krabbe disease | [1] |
| Intermediate Risk | 2 - 10 | Later-onset Krabbe disease | [1] |
| Low Risk | <2 | Very low risk of developing Krabbe disease | [1] |
Experimental Protocols
Measurement of Psychosine in Dried Blood Spots (DBS) by LC-MS/MS
This protocol describes a method for the quantification of psychosine from dried blood spots, a common and minimally invasive sample type used in newborn screening.[2][4]
Materials:
-
Dried blood spot punches (3 mm)
-
Internal Standard (IS): N,N-dimethyl-D-erythro-sphingosine[4] or d5-psychosine[2] in methanol
-
96-well filter plates
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
A 3 mm punch from a dried blood spot is placed into a well of a 96-well filter plate.
-
Add the internal standard solution in methanol to each well.
-
Elute psychosine by incubating and shaking the plate.
-
Transfer the eluate to a new 96-well plate for analysis.
-
Inject the sample into the LC-MS/MS system.
-
Perform liquid chromatography to separate psychosine from its isomers, such as glucosylsphingosine, often using hydrophilic interaction liquid chromatography (HILIC).[4]
-
Detect and quantify psychosine and the internal standard using tandem mass spectrometry in the multiple reaction monitoring (MRM) positive mode.[4]
-
Calculate the concentration of psychosine based on the ratio of the analyte to the internal standard and a standard curve.
Galactosylceramidase (GALC) Enzyme Activity Assay
This assay measures the enzymatic activity of GALC, the deficiency of which is the underlying cause of Krabbe disease.[6][7]
Materials:
-
Cell lysates or tissue homogenates
-
Fluorescent substrate: 6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (HMUGal)[6][7]
-
Reaction buffer: 0.1 M citric acid, 0.2 M sodium phosphate, pH 4.5[7]
-
Sodium taurocholate[7]
-
Oleic acid[7]
-
Stop solution: 0.1 M glycine, 0.1 M sodium hydroxide[7]
-
Absolute ethanol[7]
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare cell lysates or tissue homogenates in an appropriate buffer.
-
Determine the total protein concentration of the lysates/homogenates.
-
In a 96-well plate, add a defined amount of protein (e.g., 10-20 µg) to each well.[7]
-
Prepare a reaction cocktail containing the reaction buffer, sodium taurocholate, oleic acid, and the HMUGal substrate.[7]
-
Add the reaction cocktail to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 4-6 hours).[7]
-
Stop the reaction by adding the stop solution followed by absolute ethanol.[7]
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.
-
Calculate the GALC activity based on a standard curve of the fluorescent product.
Cell Viability Assay
This protocol assesses the cytotoxic effects of psychosine on cultured cells, which is a key aspect of Krabbe disease pathology.[8]
Materials:
-
Cultured cells (e.g., oligodendrocytes, patient-derived fibroblasts)
-
96-well cell culture plates
-
Cell culture medium
-
Psychosine (this compound or other forms)
-
Cell viability reagent (e.g., WST-8, MTT, or CellQuant-Blue™)[6][8]
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare different concentrations of psychosine in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of psychosine. Include a vehicle control (medium without psychosine).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).[8]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The Psychosine Hypothesis and Pathogenic Cascade
Krabbe disease pathogenesis is primarily attributed to the "psychosine hypothesis".[9][10] Due to a deficiency in the GALC enzyme, its substrate galactosylceramide is instead catabolized by acid ceramidase to produce the toxic metabolite psychosine.[10][11] The accumulation of psychosine, particularly in myelin-producing cells like oligodendrocytes, triggers a cascade of detrimental cellular events.[7][12] This includes disruption of cell membranes, inhibition of key enzymes like cytochrome c oxidase, and induction of apoptosis, ultimately leading to demyelination and neurodegeneration.[12][13]
Caption: Pathogenesis of Krabbe Disease.
Experimental Workflow for Psychosine Quantification
The accurate measurement of psychosine is fundamental for both research and clinical applications in Krabbe disease. The following workflow illustrates the key steps involved in quantifying psychosine from biological samples using LC-MS/MS.
Caption: Psychosine Quantification Workflow.
Workflow for High-Throughput Screening for GALC Activators
Identifying small molecules that can enhance the residual activity of mutant GALC is a promising therapeutic strategy. This workflow outlines a high-throughput screening (HTS) process using patient-derived cells.[6][14]
Caption: HTS for GALC Activators.
References
- 1. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Krabbe Disease: Psychosine Monitoring | Greenwood Genetic Center [ggc.org]
- 4. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A High-throughput Screening Assay using Krabbe Disease Patient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactosylceramidase deficiency and pathological abnormalities in cerebral white matter of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Cellular Effects of GALC Dosing in Enzyme Replacement Therapy for Krabbe Disease Supports the Role of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies in Krabbe disease: A model for the investigation of novel combination therapies for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Substrate Reduction Therapy for Krabbe Disease: Exploring the Repurposing of the Antibiotic D-Cycloserine [frontiersin.org]
- 12. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Psychosine: a "toxin" produced in the brain--its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Psychosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the cellular uptake, metabolism, and signaling of psychosine (B1678307) (galactosylsphingosine). It is important to note that while this guide addresses the core scientific understanding of psychosine, there is a significant lack of specific published research on N-Pentadecanoyl-psychosine. Therefore, the following information is based on the extensive body of literature available for the parent compound, psychosine, the primary pathogenic lipid in Krabbe disease. This document is intended for researchers, scientists, and drug development professionals working in the fields of lysosomal storage disorders, neurodegenerative diseases, and sphingolipid metabolism.
Psychosine is a cytotoxic glycosphingolipid that accumulates in the nervous system of individuals with Globoid Cell Leukodystrophy (GLD), also known as Krabbe disease.[1] This accumulation is due to a deficiency in the lysosomal enzyme galactosylceramidase (GALC), which is responsible for the degradation of galactosylceramide and psychosine.[1][2] The subsequent buildup of psychosine is considered the primary driver of the pathology seen in Krabbe disease, leading to widespread demyelination and severe neurological damage.[1][2]
Cellular Uptake and Distribution
The precise mechanisms governing the cellular uptake of exogenous psychosine are not fully elucidated. However, as an amphipathic molecule, psychosine is expected to readily partition into cellular membranes.[1] Once within the cell, psychosine has been shown to preferentially accumulate in lipid rafts, which are specialized membrane microdomains rich in cholesterol and sphingolipids.[3][4] This localization is significant as it can disrupt the architecture and function of these signaling platforms.[3][4]
Metabolism of Psychosine
Under normal physiological conditions, psychosine is a metabolic intermediate that is rapidly degraded. Its metabolism primarily involves two key enzymatic pathways:
-
Degradation by Galactosylceramidase (GALC): The primary route for psychosine catabolism is hydrolysis by the lysosomal enzyme GALC, which cleaves the galactose moiety from sphingosine.[5] A deficiency in GALC activity leads to the pathological accumulation of psychosine.[1]
-
Synthesis: Psychosine is synthesized from UDP-galactose and sphingosine.[5] Another pathway for its formation is the deacylation of galactosylceramide, a reaction that can be catalyzed by acid ceramidase.[6]
Quantitative Data on Psychosine Levels and Cytotoxicity
The following tables summarize quantitative data from various studies on psychosine concentrations in different biological samples and its cytotoxic effects on various cell types.
Table 1: Psychosine Concentrations in Biological Samples
| Biological Sample | Condition | Psychosine Concentration | Reference |
| Serum (Twitcher Mouse) | Affected | 2.53 to 33.27 ng/mL | [7] |
| Serum (Twitcher Mouse) | Wild Type | Not Detected | [7] |
| Spinal Cord (Twitcher Mouse) | Normal/Carrier | 21.6-37.2 ng/100 mg wet weight | [8] |
| Sciatic Nerve (Twitcher Mouse) | Affected (37 days) | 5,910 ng/100 mg | [8] |
| Human Brain (Parkinson's Disease) | Elevated vs. Control | p = 0.0554 | [9] |
| Dried Blood Spot (Infantile Krabbe Disease) | Newborn Period | Substantially Elevated | [10] |
Table 2: Cytotoxic Effects of Psychosine on Neural Cells
| Cell Type | 50% Toxic Dose (micrograms/mL) | Reference |
| Oligodendrocytes | 8 | [11] |
| Astrocytes | 20 | [11] |
| Dorsal Root Ganglia Sensory Neurons | 30 | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the study of psychosine.
Protocol 1: Quantification of Psychosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from methods used for the sensitive and specific determination of psychosine in biological samples.[7][12]
1. Sample Preparation and Lipid Extraction:
- Homogenize fresh frozen tissues in water.
- Perform protein quantification to normalize sample inputs.
- Extract lipids from the homogenized samples. A common method involves the addition of an internal standard (e.g., N,N-dimethylpsychosine) followed by methanol.
- Vortex and centrifuge the samples to pellet the precipitate.
- Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
2. LC-MS/MS Analysis:
- Employ a column-switching Liquid Chromatography system.
- Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source for detection.
- Develop a calibration curve with known concentrations of psychosine to quantify the amount in the samples.
Protocol 2: Assessment of Psychosine-Mediated Apoptosis
This protocol is based on the methodology used to measure apoptosis in oligodendrocyte cell lines treated with psychosine.[1]
1. Cell Culture and Treatment:
- Plate oligodendrocyte cells (e.g., M03.13) at a desired confluence.
- Serum-starve the cells for 24 hours.
- Treat the cells with varying concentrations of psychosine (e.g., 10, 20, and 40 µM) for 24 hours in the absence of serum.
2. Annexin V Staining and Flow Cytometry:
- Harvest the cells and wash them with Phosphate-Buffered Saline (PBS).
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and a viability stain (e.g., Propidium Iodide).
- Incubate the cells in the dark.
- Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.
Protocol 3: Isolation and Analysis of Detergent-Resistant Membranes (Lipid Rafts)
This protocol is adapted from methods used to demonstrate the accumulation of psychosine in lipid rafts.[1]
1. Cell Treatment and Lysis:
- Treat cells (e.g., HeLa cells) with psychosine (e.g., 10 µM) for a specified time (e.g., 6 hours).
- Lyse the cells in a cold lysis buffer containing a non-ionic detergent (e.g., 0.5% Lubrol) and protease/phosphatase inhibitors.
2. Sucrose (B13894) Gradient Ultracentrifugation:
- Prepare a discontinuous sucrose gradient.
- Layer the cell lysate on top of the gradient.
- Perform ultracentrifugation at a high speed for several hours.
- Detergent-resistant membranes (lipid rafts) will float to the interface of the lower-density sucrose layers.
3. Fraction Collection and Analysis:
- Carefully collect fractions from the top of the gradient.
- Analyze the fractions for the presence of lipid raft markers (e.g., flotillin) and for the concentration of psychosine using LC-MS/MS.
Signaling Pathways and Experimental Workflows
The accumulation of psychosine disrupts several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying psychosine's effects.
Caption: Metabolic pathway of psychosine synthesis and degradation.
Caption: Simplified signaling cascade of psychosine-induced toxicity.
Caption: General experimental workflow for studying psychosine toxicity.
Conclusion
Psychosine is a critical player in the pathophysiology of Krabbe disease. Its accumulation due to GALC deficiency leads to a cascade of cytotoxic events, including the disruption of lipid raft integrity and the induction of apoptosis in vital neural cells. While the cellular uptake mechanisms are still under investigation, its impact on cellular membranes and signaling is well-documented. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the mechanisms of psychosine toxicity and to explore potential therapeutic interventions for Krabbe disease. Future research is needed to fully elucidate the cellular transport mechanisms of psychosine and to determine if specific acylated forms, such as this compound, play any role in health or disease.
References
- 1. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psychosine Accumulates in Membrane Microdomains in the Brain of Krabbe Patients, Disrupting the Raft Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Psychosine: a "toxin" produced in the brain--its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accumulation of galactosylsphingosine (psychosine) in the twitcher mouse: determination by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of age-related changes in psychosine metabolism in the human brain | PLOS One [journals.plos.org]
- 10. Psychosine, a marker of Krabbe phenotype and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psychosine cytotoxicity in rat neural cell cultures and protection by phorbol ester and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pathogenic Sphingolipid Psychosine is Secreted in Extracellular Vesicles in the Brain of a Mouse Model of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Sphingolipid Landscape: A Technical Guide to Psychosine and the Unexplored Realm of its N-Acylated Derivatives
A Note to the Reader: This technical guide addresses the core topic of endogenous psychosine (B1678307). Extensive research did not yield specific information regarding the endogenous discovery or characterization of N-Pentadecanoyl-psychosine. Therefore, this document focuses on the wealth of scientific knowledge surrounding the parent compound, psychosine (galactosylsphingosine), a critical player in the pathology of Krabbe disease. We will explore its discovery, metabolic pathways, analytical methodologies, and pathological signaling, providing a comprehensive resource for researchers in the field.
Introduction to Psychosine (Galactosylsphingosine)
Psychosine, or galactosylsphingosine, is a cytotoxic lysosphingolipid that accumulates in the nervous system of individuals with Krabbe disease, an autosomal recessive neurodegenerative disorder.[1][2][3][4][5] This accumulation is a direct consequence of a deficiency in the lysosomal enzyme galactocerebrosidase (GALC), which is responsible for the degradation of both galactosylceramide and psychosine.[1][5][6] The "psychosine hypothesis" posits that the accumulation of this lipid is the primary driver of the widespread demyelination and neurological damage characteristic of Krabbe disease.[7][8] While typically present at very low levels, its elevation leads to the apoptosis of oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[5][6]
Quantitative Data on Psychosine Levels
The quantification of psychosine in various biological matrices is crucial for the diagnosis, monitoring, and newborn screening of Krabbe disease.[9][10][11][12] Below are tables summarizing representative psychosine concentrations in dried blood spots (DBS) and brain tissue.
Table 1: Psychosine Concentrations in Dried Blood Spots (DBS)
| Cohort | Number of Subjects (N) | Psychosine Concentration Range (nmol/L) | Mean/Median Psychosine Concentration (nmol/L) |
| Normal Newborns | 75 | 0.14 - 0.53 | 0.31 (Mean)[10] |
| Controls | 220 | <8 | - |
| GALC Mutation Carriers | 18 | <15 | - |
| Krabbe Disease Patients (Newborn DBS) | 6 (EIKD) | 5.2 - 44 | -[10] |
| Krabbe Disease Patients (Various Stages) | 26 | 8 - 112 | - |
| Early Infantile Krabbe Disease (EIKD) | 44 | 1.7 - 52 | 24 (Median)[10] |
| Late Infantile Krabbe Disease (LIKD) | 15 | 1.3 - 50 | 4.7 (Median)[10] |
| Juvenile-Onset Krabbe Disease | 6 | 0.64 - 2.3 | 1.5 (Median)[10] |
Table 2: Psychosine Concentrations in Brain Tissue
| Tissue Source | Condition | Psychosine Concentration (nmol/g wet tissue) |
| Human Cerebral White Matter | Krabbe Disease | 6 - 10 |
| Human Cerebral Cortex | Krabbe Disease | 1 |
| Twitcher Mouse (Animal Model) Cerebrum & Cerebellum | Krabbe Disease | 2,251 - 4,228 µg/kg (approx. 4.9 - 9.2 nmol/g) |
| Control Mouse Cerebrum & Cerebellum | Control | 34 - 102 µg/kg (approx. 0.07 - 0.22 nmol/g) |
Experimental Protocols
The accurate measurement of psychosine is paramount for clinical and research applications. The most widely accepted method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction of Psychosine from Dried Blood Spots (DBS)
-
Sample Preparation: A 3-mm punch is taken from a dried blood spot.[10]
-
Extraction Solution: The punch is placed in a solution of methanol (B129727) containing a deuterated internal standard (e.g., d5-PSY).[9][11]
-
Elution: The psychosine and internal standard are eluted from the DBS punch.
-
Derivatization (Optional): In some methods, psychosine is derivatized to enhance its chromatographic properties and detection sensitivity.
-
Analysis: The extracted sample is then analyzed by LC-MS/MS.[9][10][11]
Quantification of Psychosine by LC-MS/MS
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate psychosine from its structural isomers, such as glucosylsphingosine.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) positive mode to specifically detect the precursor-to-product ion transitions for psychosine and its internal standard.
-
Quantification: The concentration of psychosine in the sample is determined by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.
Visualizations: Pathways and Workflows
Metabolic Pathways of Psychosine
Caption: Metabolic pathways of psychosine synthesis and degradation.
Experimental Workflow for Psychosine Analysis
Caption: A typical experimental workflow for the quantification of psychosine.
Signaling Pathways Affected by Psychosine Accumulation
Caption: Key signaling pathways disrupted by psychosine accumulation.
Conclusion and Future Directions
Psychosine stands as a pivotal molecule in the pathophysiology of Krabbe disease, with its quantification serving as an indispensable tool for clinical management. The catabolic pathway, involving the deacylation of galactosylceramide by acid ceramidase, has been identified as a significant source of psychosine accumulation.[8] This understanding opens new avenues for therapeutic interventions, such as substrate reduction therapy targeting acid ceramidase.
While the endogenous existence of this compound remains unconfirmed, the study of other N-acylated sphingolipids is an active area of research. Future investigations may yet uncover novel N-acylated derivatives of psychosine with unique biological functions or pathological roles. The methodologies and understanding established for psychosine will undoubtedly provide a robust framework for the exploration of these and other related sphingolipids.
References
- 1. Very-Long-Chain Unsaturated Sphingolipids Mediate Oleate-Induced Rat β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Krabbe disease: a galactosylsphingosine (psychosine) lipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lipotype.com [lipotype.com]
- 6. ORPHAN ENDOGENOUS LIPIDS AND ORPHAN GPCRS: A GOOD MATCH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of a Photoactivatable Analogue of Psychosine (β-Galactosylsphingosine) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-chain bases of sphingolipids are transported into cells via the acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Following the flux of long-chain bases through the sphingolipid pathway in vivo using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosphingolipids and sphingolipidoses: psychosine in Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
N-Pentadecanoyl-psychosine as a potential biomarker
An In-depth Technical Guide: N-Pentadecanoyl-psychosine as a Potential Biomarker
Executive Summary
The accumulation of the cytotoxic lipid psychosine (B1678307) (galactosylsphingosine) is a central pathological event in Krabbe disease, a devastating lysosomal storage disorder caused by the deficiency of the enzyme galactocerebrosidase (GALC).[1][2] This technical guide provides a comprehensive overview of psychosine's role as a critical biomarker for the diagnosis, prognosis, and therapeutic monitoring of Krabbe disease. While the user query specified "this compound," the overwhelming body of scientific literature identifies psychosine (galactosylsphingosine) , the deacylated form of galactosylceramide, as the key biomarker. N-pentadecanoyl refers to a 15-carbon fatty acid chain, and while various acylated forms of psychosine may exist, it is the core psychosine molecule that is quantified for clinical purposes. This document details the biochemical pathways of psychosine synthesis, its mechanisms of cytotoxicity, standardized protocols for its quantification, and a summary of quantitative data that underscores its clinical utility for researchers, scientists, and drug development professionals.
Introduction to Psychosine and Krabbe Disease
Krabbe disease, or globoid cell leukodystrophy, is a rare, autosomal recessive neurodegenerative disorder.[3][4] It results from mutations in the GALC gene, leading to a deficiency of the lysosomal enzyme galactocerebrosidase.[2][5] This enzyme is essential for the breakdown of certain galactolipids, most notably galactosylceramide, a key component of myelin.[4][6]
1.1 The Psychosine Hypothesis
For many years, it has been understood that the severe demyelination and neurological damage in Krabbe disease are not caused by the accumulation of the primary substrate, galactosylceramide, but rather by the buildup of its highly toxic metabolite, psychosine.[7][8] This concept, known as the "psychosine hypothesis," posits that psychosine accumulation is the primary driver of oligodendrocyte and Schwann cell death, leading to the profound demyelination seen in the central and peripheral nervous systems.[2][8][9] Psychosine is a cytotoxic lipid capable of inducing cell death in various cell types, particularly the myelin-producing oligodendrocytes.[9][10]
The Biochemical Basis of Psychosine Accumulation
Historically, psychosine was thought to be synthesized through an anabolic pathway involving the addition of galactose to sphingosine.[8][11] However, recent groundbreaking research has confirmed that psychosine is generated via a catabolic pathway. In a GALC-deficient state, galactosylceramide is instead deacylated by the lysosomal enzyme acid ceramidase (ACDase) to produce psychosine.[8][12] This finding is critical as it uncouples GALC deficiency from psychosine accumulation and identifies ACDase as a potential therapeutic target for substrate reduction therapy.[12]
Caption: Biochemical pathway of psychosine accumulation in Krabbe disease.
Psychosine as a Clinical Biomarker
The quantification of psychosine, particularly in dried blood spots (DBS), has emerged as an essential tool for Krabbe disease management.[6][13] Its measurement serves as a high-specificity second-tier test in newborn screening programs, drastically reducing the false-positive rate associated with measuring GALC enzyme activity alone.[14][15][16]
3.1 Diagnostic and Prognostic Value
Psychosine levels are strongly correlated with disease phenotype.[6][16]
-
High levels (>10 nmol/L or >10 nM in DBS) are highly specific markers for the severe, early-infantile form of Krabbe disease, helping to identify newborns who require urgent evaluation for treatment, such as hematopoietic stem cell transplantation (HSCT).[6][15][16]
-
Intermediate levels (approx. 2-10 nmol/L) are typically associated with later-onset forms of the disease.[6]
-
Low levels (<2 nmol/L) indicate a very low risk of developing Krabbe disease.[6]
Furthermore, longitudinal monitoring of psychosine concentrations can be used to track the natural progression of the disease and to assess the efficacy of treatments like HSCT.[13][16]
3.2 Quantitative Data Summary
The following tables summarize psychosine concentrations reported in various studies.
Table 1: Psychosine Concentrations in Human Dried Blood Spots (DBS)
| Cohort | Psychosine Concentration | Reference |
|---|---|---|
| Healthy Controls | < 8 nmol/L | [14] |
| GALC Mutation Carriers | < 15 nmol/L | [14] |
| Krabbe Disease Patients (all stages) | 8 - 112 nmol/L | [14] |
| Newborns with Infantile Krabbe | 23 - 73 ng/mL | [15] |
| Known Krabbe Patients | 7 - 50 ng/mL | [15] |
| Asymptomatic (low GALC activity) | 1.7 - 5.7 ng/mL | [15] |
| High-Risk for Early Onset | > 10 nmol/L | [6] |
| Later-Onset Krabbe | 2 - 10 nmol/L | [6] |
| Very Low Risk | < 2 nmol/L |[6] |
Table 2: Psychosine Concentrations in Twitcher Mouse Serum (Krabbe Disease Model)
| Cohort | Psychosine Concentration | Reference |
|---|---|---|
| Wild Type Mice | Not detected at significant levels | [1] |
| Twitcher Mice (disease progression) | 2.53 - 33.27 ng/mL |[1] |
Pathophysiology: Mechanisms of Psychosine-Induced Cytotoxicity
Psychosine exerts its toxic effects through multiple mechanisms, primarily by inducing apoptosis in oligodendrocytes and disrupting cellular membranes.[17][18]
Key cytotoxic effects include:
-
Membrane Architecture Disruption: Psychosine accumulates in lipid rafts, altering their structure and function.[9][18][19] It also increases the rigidity of the plasma membrane and promotes the shedding of membranous microvesicles, contributing directly to demyelination.[19]
-
Apoptosis Induction: Psychosine directly affects mitochondria, triggering the intrinsic apoptotic pathway through the activation of caspase-9.[17]
-
Signaling Pathway Modulation: It up-regulates the pro-apoptotic JNK/c-jun pathway, leading to the induction of AP-1, while simultaneously down-regulating the anti-apoptotic NF-κB pathway.[17]
-
Enzyme Inhibition: Psychosine is a known inhibitor of Protein Kinase C (PKC), further disrupting cellular signaling.[10][18]
Caption: Signaling pathways involved in psychosine-induced cell death and demyelination.
Experimental Protocols for Psychosine Quantification
The gold-standard method for quantifying psychosine in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][20][21] This technique offers high sensitivity and specificity, which is crucial for distinguishing psychosine from structural isomers like glucosylsphingosine.[14]
5.1 Detailed Protocol for Psychosine Quantification in DBS by LC-MS/MS
This protocol is a synthesis of methodologies described in the literature.[13][14][20]
-
1. Materials and Reagents:
-
Psychosine analytical standard
-
Stable isotope-labeled internal standard (IS), e.g., psychosine-d5 or psychosine-d7[13][20]
-
LC-MS grade methanol (B129727) and formic acid
-
Deionized water (18 MΩ·cm)
-
Dried blood spot punches (3 mm)
-
96-well microtiter plates and HPLC vials
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
-
2. Preparation of Standards and Solutions:
-
Prepare stock solutions of psychosine and the internal standard in methanol.
-
Create a series of calibration standards by spiking blank whole blood with known concentrations of psychosine before spotting onto filter paper to create DBS calibrators. A typical range is 1 to 200 nM.[20]
-
Prepare a working IS solution in methanol at a fixed concentration.
-
-
3. Sample Preparation (Extraction):
-
Punch a 3 mm disc from the patient DBS sample (and calibrator/control cards) and place it into a 96-well plate.[20]
-
Add a precise volume (e.g., 100 µL) of the working IS solution in methanol to each well.[20]
-
Seal the plate and incubate on a plate shaker for a set time (e.g., 30-60 minutes) at room temperature to extract psychosine.
-
Centrifuge the plate to pellet the DBS paper.
-
Carefully transfer the supernatant (methanol extract) to a new plate or HPLC vials for analysis.
-
-
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the extracted sample. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for effective separation of psychosine from its isomers.[14] The total run time is typically under 20 minutes.[14]
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both psychosine and the internal standard.
-
-
5. Data Analysis:
-
Integrate the peak areas for the MRM transitions of psychosine and the internal standard.
-
Calculate the peak area ratio of psychosine to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the psychosine concentration in the patient samples by interpolating their peak area ratios from the calibration curve.[20]
-
Caption: Standard laboratory workflow for quantifying psychosine from dried blood spots.
Conclusion and Future Perspectives
Psychosine is an indispensable biomarker in the clinical management of Krabbe disease.[13] Its quantification via LC-MS/MS provides crucial data for newborn screening, differential diagnosis of disease phenotypes, and monitoring of therapeutic interventions.[14][16] Future research should continue to refine the correlation between psychosine levels and disease onset, particularly in later-onset patients.[16] Moreover, the recent discovery of acid ceramidase as the key enzyme in psychosine synthesis opens a promising new avenue for developing substrate reduction therapies aimed at directly inhibiting this enzyme to prevent the accumulation of this toxic lipid.[8][12]
References
- 1. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification profiles of enzyme activity, secretion, and psychosine levels of Krabbe disease galactosylceramidase missense variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psychosine, a marker of Krabbe phenotype and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lysosomal Storage Disorders: A Rare Disease Overview [delveinsight.com]
- 6. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal Storage Diseases: Heterogeneous Group of Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biosynthesis of galactosylsphingosine (psychosine) in the twitcher mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 14. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Psychosine enhances the shedding of membrane microvesicles: Implications in demyelination in Krabbe's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Krabbe Disease: Psychosine Monitoring | Greenwood Genetic Center [ggc.org]
An In-depth Technical Guide on the Core Mechanism of Action of Psychosine
A Note on Nomenclature: The query specifies "N-Pentadecanoyl-psychosine." It is critical to clarify that psychosine (B1678307) (galactosylsphingosine) is a glycosphingolipid characterized by a sphingosine (B13886) backbone, a galactose moiety, and a free amino group . The addition of an N-acyl chain, such as a pentadecanoyl group, would result in the formation of a galactosylceramide. N-acetylation of psychosine has been shown to abolish certain biological activities, suggesting the free amino group is crucial. As there is no available scientific literature on "this compound," this guide will focus on the extensively studied mechanisms of its parent compound, psychosine.
Executive Summary
Psychosine is a cytotoxic glycosphingolipid that accumulates in the lysosomal storage disorder, Krabbe disease, due to a deficiency of the enzyme galactosylceramidase (GALC).[1][2] Its accumulation, particularly in the nervous system, leads to widespread apoptosis of oligodendrocytes, demyelination, and severe neurological deficits.[1][2] The multifaceted mechanism of psychosine toxicity is not attributed to a single pathway but rather a combination of disruptive cellular events. This guide elucidates the primary mechanisms of psychosine action, including direct membrane perturbation, receptor-mediated signaling, mitochondrial dysfunction, and induction of apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Membrane Perturbation and Disruption of Lipid Rafts
A primary and non-enantioselective mechanism of psychosine toxicity involves its insertion into cellular membranes, leading to architectural disruption, particularly within lipid rafts.[1][2]
Psychosine, as an amphipathic molecule, partitions into cellular membranes, altering their integrity.[1] Studies using the enantiomer of psychosine (ent-psy), which is not a substrate for GALC, have shown equal or greater toxicity compared to naturally occurring psychosine.[1][2] This suggests that the toxic effects are not primarily mediated by specific protein-psychosine interactions, which are typically stereospecific, but rather through a direct, physical disruption of the lipid bilayer.[1][2] This membrane perturbation is a key initiating event in psychosine-induced pathology.
Inhibition of Protein Kinase C (PKC)
A significant consequence of psychosine-induced membrane disruption is the inhibition of Protein Kinase C (PKC) signaling.[1][3] PKC is a critical signaling protein involved in cell proliferation, differentiation, and survival. Its activation requires translocation from the cytosol to the plasma membrane, a process dependent on membrane lipid composition. Psychosine accumulation within lipid rafts disrupts the local membrane environment, thereby inhibiting the translocation and subsequent activation of PKC.[1][3]
Receptor-Mediated Signaling: Agonism of TDAG8
Psychosine has been identified as a ligand for the T cell death-associated gene 8 (TDAG8), an orphan G protein-coupled receptor (GPCR).[4]
Activation of TDAG8 by psychosine initiates downstream signaling cascades that contribute to its cytotoxic effects. This interaction is structurally specific, as related lysolipids can also activate the receptor, while N-acetylated psychosine is inactive.[4] The signaling through TDAG8 is implicated in the formation of multinucleated "globoid cells," a pathological hallmark of Krabbe disease, by causing a disjunction between mitosis and cytokinesis.[4]
Quantitative Data on Psychosine-TDAG8 Interaction
| Parameter | Cell Line | Value | Reference |
| EC50 (cAMP inhibition) | TDAG8-transfected RH7777 cells | 3.4 µM | [5] |
Mitochondrial Dysfunction
Psychosine exerts potent inhibitory effects on mitochondrial function, primarily by targeting cytochrome c oxidase (COX), the terminal enzyme of the electron transport chain.[5] The inhibition is not due to direct binding to the purified enzyme but rather a consequence of psychosine perturbing the mitochondrial membrane environment in which COX is embedded.[5] This disruption of cellular respiration leads to a bioenergetic crisis within the cell.
Quantitative Data on Psychosine-Induced Mitochondrial Dysfunction
| Parameter | System | Value | Reference |
| IC50 (COX inhibition) | Purified bovine heart mitochondrial COX | ~200 µM | |
| IC50 (COX inhibition) | Rat liver mitochondria | < 20 µM |
Induction of Apoptosis
A key cytotoxic effect of psychosine is the induction of apoptosis, or programmed cell death.[1] This is particularly detrimental to oligodendrocytes, the myelin-producing cells of the central nervous system. Psychosine-induced apoptosis is a dose-dependent process and is a major contributor to the demyelination seen in Krabbe disease.[1]
Quantitative Data on Psychosine-Induced Cytotoxicity
| Cell Type | Parameter | Concentration | Effect | Reference |
| Oligodendrocytes | Cytotoxicity | 5 µM | Not toxic | [4] |
| Oligodendrocytes | Cytotoxicity | 20 µM | 70-80% cell death | [4] |
| Oligodendrocytes | 50% Toxic Dose | 8 µg/mL | - | [6] |
| Astrocytes | 50% Toxic Dose | 20 µg/mL | - | [6] |
| Dorsal Root Ganglia Neurons | 50% Toxic Dose | 30 µg/mL | - | [6] |
| Human Astrocytes | EC50 (Cell Death) | ~15 µM (at 4h) | - |
Pro-inflammatory Effects
Psychosine also contributes to the neuroinflammatory environment seen in Krabbe disease. It can potentiate the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in astrocytes. Furthermore, it can regulate the cytokine-mediated production of nitric oxide (NO) by inducing the expression of inducible nitric oxide synthase (iNOS). This sustained inflammatory response exacerbates the damage to the nervous system.
Experimental Protocols
Assessment of Psychosine-Induced Apoptosis by Annexin V Staining
Objective: To quantify the percentage of cells undergoing apoptosis following treatment with psychosine.
Methodology:
-
Cell Culture: Plate oligodendrocyte cell line (e.g., MO3.13) at approximately 80% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours.
-
Psychosine Treatment: Treat cells with varying concentrations of psychosine (e.g., 10, 20, and 40 µM) for 24 hours in serum-free media.
-
Cell Harvesting: Harvest the cells, wash once with PBS, and resuspend at a concentration of approximately 1 x 10^6 cells/mL in Annexin V binding buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2).
-
Staining: Add fluorescently-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[4]
Measurement of TDAG8 Activation via Calcium Mobilization
Objective: To determine if psychosine activates TDAG8 by measuring intracellular calcium mobilization.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) stably transfected with the human TDAG8 receptor.
-
Cell Loading: Suspend the cells and load them with a calcium-sensitive fluorophore (e.g., INDO-1/AM).
-
Measurement: Place 2-4 x 10^6 cells in a temperature-controlled cuvette in a fluorometer.
-
Stimulation: Add psychosine at the desired concentration (e.g., 10 µM) and record the change in fluorescence, which corresponds to changes in intracellular calcium levels.
-
Control: Perform the same experiment on mock-transfected cells to ensure the response is specific to TDAG8 expression.[5]
PKC Translocation Assay by Immunocytochemistry
Objective: To visualize the effect of psychosine on the translocation of activated PKC to the plasma membrane.
Methodology:
-
Cell Culture: Plate HeLa cells on poly-L-lysine coated glass coverslips in serum-free media.
-
Psychosine Treatment: After 24 hours, expose the cells to psychosine (e.g., 10 µM) or vehicle for an additional 24 hours.
-
PKC Stimulation: Stimulate the cells with a PKC activator such as platelet-derived growth factor (PDGF) (e.g., 20 ng/mL) for 15 minutes at 37°C.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. Stain the plasma membrane with a fluorescently labeled marker (e.g., cholera toxin B) and then perform immunocytochemistry using an antibody against the phosphorylated (active) form of PKC.
-
Microscopy: Visualize the cells using fluorescence microscopy to assess the co-localization of activated PKC with the plasma membrane.[4]
Mitochondrial Respiration Assay
Objective: To measure the effect of psychosine on mitochondrial oxygen consumption.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver or brain) by differential centrifugation.
-
Respirometry: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer) to measure oxygen consumption.
-
Assay Conditions: Suspend the isolated mitochondria in a suitable respiration buffer.
-
Psychosine Addition: Add psychosine at various concentrations and monitor the rate of oxygen consumption.
-
Substrate and Inhibitor Addition: Use specific substrates (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II) and inhibitors (e.g., oligomycin (B223565) for ATP synthase, rotenone (B1679576) for Complex I, antimycin A for Complex III) to dissect the effects of psychosine on different components of the electron transport chain.
Conclusion
The mechanism of action of psychosine is complex and multifactorial, contributing to the severe pathology of Krabbe disease. Its ability to disrupt fundamental cellular structures and processes, including membrane integrity, signal transduction, mitochondrial function, and cell survival, underscores its potent cytotoxicity. Understanding these intricate mechanisms is paramount for the development of therapeutic strategies aimed at mitigating the devastating effects of psychosine accumulation.
References
- 1. Cerebrosides and psychosine disrupt mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychosine cytotoxicity in rat neural cell cultures and protection by phorbol ester and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Pentadecanoyl-psychosine and Lysosomal Storage Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysosomal storage disorders (LSDs) are a class of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes.[1][2][3] Globoid cell leukodystrophy (GLD), or Krabbe disease, is a devastating autosomal recessive LSD resulting from a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[4][5][6][7] This enzymatic defect leads to the accumulation of several substrates, most notably galactosylsphingosine, commonly known as psychosine (B1678307), a highly cytotoxic sphingolipid.[2][4][5] While the user's query specifies "N-Pentadecanoyl-psychosine," the primary pathogenic lipid in Krabbe disease is psychosine (galactosylsphingosine), which lacks an N-acyl chain. N-acylated derivatives, such as N-acetyl-psychosine, are generally considered non-toxic.[8] This guide will focus on the pivotal role of psychosine in the pathophysiology of Krabbe disease, its utility as a biomarker, and the experimental methodologies used to study its effects.
Introduction: Krabbe Disease and the Psychosine Hypothesis
Krabbe disease is a progressive and typically fatal neurodegenerative disorder.[4][6] The deficiency in GALC activity disrupts the catabolism of galactolipids, which are essential components of myelin.[9] While galactosylceramide is the primary substrate for GALC, its accumulation is not the main driver of pathology. Instead, the "psychosine hypothesis" posits that the accumulation of the alternative, deacylated substrate, psychosine, is the principal cause of the widespread demyelination and neurological damage seen in the disease.[4][10][11] Psychosine is particularly toxic to oligodendrocytes, the myelin-producing cells of the central nervous system (CNS).[4] Its accumulation triggers a cascade of events including apoptosis, inflammation, and the formation of characteristic multinucleated 'globoid cells' in the brain's white matter.[6][8]
The Role of Psychosine in Pathophysiology
Psychosine is synthesized from galactosylceramide through deacylation or by the galactosylation of sphingosine.[2][12] In a healthy state, GALC efficiently degrades psychosine, keeping its levels extremely low.[2][6] In Krabbe disease, GALC deficiency leads to a massive, hundred-fold or greater, increase in psychosine concentrations in the nervous system.[11]
Mechanisms of Psychosine-Induced Cytotoxicity:
-
Membrane Perturbation: Psychosine is an amphipathic molecule that can insert into cellular membranes, disrupting their architecture and function, particularly within lipid rafts.[4][5][10] This disruption can affect a multitude of cellular signaling processes.[5][10]
-
Apoptosis Induction: Psychosine is a potent inducer of apoptosis in oligodendrocytes and other neural cell types.[4] Studies have shown that treatment with psychosine leads to a dose-dependent increase in apoptosis markers like Annexin V.[4]
-
Signaling Pathway Disruption: Psychosine has been shown to inhibit protein kinase C (PKC) and affect various other signaling pathways, including those involving JNK and NF-κB, contributing to cellular dysfunction.[6][10]
-
Inflammation and Globoid Cell Formation: The death of oligodendrocytes and the release of cellular components trigger a robust inflammatory response. Microglia and macrophages infiltrate the affected areas, engulfing myelin debris and apoptotic cells. The accumulation of psychosine within these phagocytes is thought to induce their fusion into the characteristic multinucleated globoid cells.[8][9][12]
-
G Protein-Coupled Receptor Interaction: Research has identified the orphan G protein-coupled receptor TDAG8 as a specific receptor for psychosine. Activation of this receptor by psychosine can evoke the formation of multinuclear cells, providing a direct link between the lipid and the hallmark pathology of GLD.[8]
Quantitative Data: Psychosine as a Biomarker
The strong correlation between elevated psychosine levels and Krabbe disease makes it an invaluable biomarker for diagnosis, prognosis, and monitoring of therapeutic interventions.[13][14][15][16] Substantially elevated psychosine concentrations in dried blood spots (DBS) during the newborn period are a highly specific marker for the severe infantile form of the disease.[13][17]
Table 1: Psychosine Concentrations in Human Dried Blood Spots (DBS)
| Patient Group | Number of Individuals (N) | Psychosine Concentration Range (nmol/L) | Key Findings |
| Healthy Controls | 209 | < 8 | Establishes the baseline for unaffected individuals.[15] |
| GALC Pathogenic Variant Carriers | 27 | < 15 | Levels can be slightly elevated but are distinct from affected patients.[15] |
| GALC Pseudodeficiency Carriers | 55 | < 15 | Similar to pathogenic variant carriers, levels are not indicative of disease.[15] |
| Infantile Krabbe Disease | 26 | > 10 (typically 8 - 112) | A critical threshold (>10 nmol/L) is highly predictive of the severe, early-onset phenotype.[15][18] |
| Late-Onset Krabbe Disease | 11 | 2 - 10 | Concentrations are generally lower than in infantile cases but remain elevated above control levels.[15][18] |
Table 2: Psychosine Concentrations in Tissues of the Twitcher Mouse Model
The twitcher mouse is a widely used animal model for Krabbe disease that has a naturally occurring mutation in the Galc gene.
| Tissue | Condition | Psychosine Concentration (µg/kg wet tissue) |
| Cerebrum & Cerebellum | Control | 34 - 102 |
| Cerebrum & Cerebellum | Twitcher Mouse | 2,251 - 4,228 |
| Liver | Control | 125 |
| Liver | Twitcher Mouse | 1,513 |
| Kidney | Control | 74 |
| Kidney | Twitcher Mouse | 1,106 |
| (Data adapted from studies on the twitcher mouse model of Krabbe disease.[18]) |
Experimental Protocols
Quantification of Psychosine in Dried Blood Spots (DBS) via LC-MS/MS
This method provides highly sensitive and specific quantification of psychosine and is the gold standard for newborn screening and diagnostic confirmation.[15]
Objective: To extract and quantify psychosine from a DBS sample.
Methodology:
-
Sample Preparation: A small punch (e.g., 3 mm) is taken from the DBS card.
-
Extraction: The punch is placed in a well of a 96-well filter plate. An extraction solution of methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., d5-psychosine or psychosine-d7) is added.[15][18]
-
Incubation: The plate is sealed and agitated (e.g., shaken for 30 minutes at room temperature) to facilitate the complete extraction of psychosine from the paper matrix into the solvent.[18]
-
Elution: The filter plate is placed over a clean 96-well collection plate and centrifuged to elute the methanol extract.
-
Evaporation & Reconstitution: The methanol in the collection plate is evaporated to dryness, typically under a gentle stream of nitrogen gas. The dried residue is then reconstituted in a specific volume of a mobile phase solution suitable for injection into the LC-MS/MS system.[18]
-
LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography-tandem mass spectrometry system. The psychosine and the internal standard are separated from other molecules by the LC column and then detected and quantified by the mass spectrometer based on their unique mass-to-charge ratios.
Measurement of Galactosylceramidase (GALC) Activity
Measuring GALC enzyme activity is crucial for diagnosing Krabbe disease.
Objective: To determine the functional activity of the GALC enzyme in biological samples (e.g., leukocytes, fibroblasts, or tissue lysates).
Methodology (Fluorometric Assay):
-
Substrate: A synthetic, fluorogenic substrate such as 6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (HMU-βGal) is used.[19][20]
-
Sample Preparation: Cell or tissue lysates are prepared using an appropriate buffer (e.g., RIPA buffer) to release the lysosomal enzymes.[20] The total protein concentration of the lysate is determined for normalization.
-
Enzymatic Reaction: A small volume of the lysate (e.g., 10 µL) is added to a solution containing the HMU-βGal substrate.[19]
-
Incubation: The mixture is incubated at 37°C for an extended period (e.g., 17 hours) to allow the GALC enzyme present in the sample to cleave the substrate.[19][20]
-
Reaction Termination: The reaction is stopped by adding a high-pH buffer.
-
Fluorescence Reading: The cleavage of the substrate by GALC releases the fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), which can be measured using a fluorescence microplate reader.[19] The fluorescence intensity is directly proportional to the GALC activity in the sample.
Note: A more advanced method using LC-MS/MS to quantify the product of a natural substrate analog offers higher sensitivity and can distinguish residual enzyme activities down to 0.3% of normal levels.[21][22][23]
Psychosine-Induced Cytotoxicity Assay
Objective: To assess the toxic effects of psychosine on cultured neural cells.
Methodology:
-
Cell Culture: A relevant cell line (e.g., human astrocytes, oligodendrocytes, or rat C6 glioma cells) is seeded in multi-well plates at a specific density.[24][25]
-
Treatment: Once the cells have adhered and are growing, they are treated with varying concentrations of psychosine (e.g., 5-30 µg/mL or ~10 µM). Control wells receive only the vehicle.[9][25]
-
Incubation: The cells are incubated with psychosine for a defined period (e.g., 2 to 48 hours).
-
Viability Assessment: Cell viability or death is measured using one of several methods:
-
Apoptosis Staining: Cells are stained with Annexin V and a viability dye (like Propidium Iodide) and analyzed by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic and necrotic cells.[4]
-
Metabolic Assays: Assays like MTT or MTS can be used to measure the metabolic activity of the cell population, which correlates with the number of viable cells.
-
Cell Counting: The total number of live cells can be counted using a hemocytometer with a viability stain like trypan blue.[25]
-
Visualizations: Pathways and Workflows
Caption: Psychosine Metabolism and Pathological Accumulation.
Caption: Key Pathways in Psychosine-Mediated Neurotoxicity.
Caption: Workflow for LC-MS/MS Quantification of Psychosine.
Conclusion
Psychosine is a central figure in the pathology of Krabbe disease. Its accumulation due to GALC deficiency drives the severe neurodegeneration that characterizes the disorder. The ability to accurately quantify psychosine has revolutionized newborn screening, enabling early diagnosis and risk stratification, which is critical for timely intervention. For researchers and drug developers, psychosine serves as a critical biomarker for evaluating the efficacy of potential therapies, from enzyme replacement to gene therapy. Understanding the intricate mechanisms of psychosine-induced cytotoxicity continues to be a primary focus, offering multiple potential targets for novel therapeutic strategies aimed at mitigating the devastating effects of this lysosomal storage disorder.
References
- 1. mdpi.com [mdpi.com]
- 2. Lysosomal Storage Diseases: Heterogeneous Group of Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal Storage Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aberrant Production of Tenascin-C In Globoid Cell Leukodystrophy Alters Psychosine-Induced Microglial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysosphingolipids and sphingolipidoses: psychosine in Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Krabbe disease: a galactosylsphingosine (psychosine) lipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Cytokinesis by a Lipid Metabolite, Psychosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Psychosine, a marker of Krabbe phenotype and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Investigating the Cellular Effects of GALC Dosing in Enzyme Replacement Therapy for Krabbe Disease Supports the Role of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 22. researchgate.net [researchgate.net]
- 23. Lymphocyte Galactocerebrosidase Activity by LC-MS/MS for Post-Newborn Screening Evaluation of Krabbe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Psychosine cytotoxicity in rat neural cell cultures and protection by phorbol ester and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Psychosine in Demyelination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of psychosine (B1678307) (galactosylsphingosine), a cytotoxic sphingolipid, in the pathogenesis of demyelination, with a primary focus on its implications in Krabbe disease. Krabbe disease, or globoid cell leukodystrophy, is a devastating neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[1][2][3][4] This deficiency leads to the accumulation of psychosine, particularly in myelin-producing cells (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system), triggering a cascade of cellular events that result in widespread demyelination and severe neurological symptoms.[1][5] This document details the biochemical pathways of psychosine synthesis and degradation, elucidates the molecular mechanisms of its cytotoxicity, presents quantitative data on its pathological effects, and outlines key experimental protocols for its study.
Introduction: The Psychosine Hypothesis
The "psychosine hypothesis," first proposed by Miyatake and Suzuki, posits that the accumulation of psychosine is the primary driver of the rapid and severe demyelination observed in Krabbe disease.[4] Under normal physiological conditions, GALC degrades galactosylceramide, a major component of the myelin sheath, and its deacylated form, psychosine.[5][6] In Krabbe disease, the genetic deficiency of GALC disrupts this catabolic pathway, leading to a toxic buildup of psychosine.[1][2][4][5] This accumulation is particularly detrimental to oligodendrocytes, the cells responsible for myelin formation and maintenance in the central nervous system.[1][5]
Biochemical Pathways of Psychosine Metabolism
Psychosine is a key intermediate in sphingolipid metabolism. Its synthesis and degradation are tightly regulated to prevent its accumulation.
Synthesis of Psychosine
There are two primary pathways for psychosine synthesis:
-
Anabolic Pathway: Psychosine can be synthesized through the galactosylation of sphingosine (B13886), a reaction catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT).[5][6]
-
Catabolic Pathway: More recent evidence has demonstrated that psychosine is primarily generated catabolically through the deacylation of galactosylceramide by the enzyme acid ceramidase (ACDase).[3][4][7] This finding has significant therapeutic implications, suggesting that inhibiting ACDase could be a viable strategy to reduce psychosine levels.[3][4]
Degradation of Psychosine
The sole enzyme responsible for the degradation of psychosine is galactosylceramidase (GALC).[4][8] A deficiency in GALC activity directly leads to the accumulation of psychosine, initiating the pathological cascade of Krabbe disease.[1][2][3][4]
Figure 1: Simplified overview of psychosine metabolism pathways.
Molecular Mechanisms of Psychosine-Induced Demyelination
Psychosine exerts its cytotoxic effects through a multi-faceted mechanism, impacting various cellular processes and signaling pathways within oligodendrocytes.
Membrane Disruption and Lipid Raft Alteration
As an amphipathic molecule, psychosine readily partitions into cellular membranes.[1] It has been shown to accumulate in lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that are crucial for signal transduction.[1][7] The accumulation of psychosine disrupts the architecture of these rafts, leading to:
-
Increased Membrane Rigidity: Psychosine alters the physical properties of the membrane, increasing its rigidity.[9]
-
Membrane Destabilization and Microvesiculation: The presence of psychosine can destabilize the myelin sheath, promoting the shedding of membranous microvesicles and contributing directly to demyelination.[9]
-
Inhibition of Protein Kinase C (PKC): Psychosine inhibits the translocation of PKC to the plasma membrane, a critical step for its activation.[1] PKC is involved in numerous cellular functions, and its inhibition can have widespread consequences.
Induction of Apoptosis
Psychosine is a potent inducer of apoptosis, or programmed cell death, in oligodendrocytes.[10][11] This is a key contributor to the loss of these myelinating cells in Krabbe disease. The apoptotic cascade initiated by psychosine involves:
-
Mitochondrial Dysfunction: Psychosine directly affects mitochondria, leading to a decrease in the mitochondrial membrane potential.[10]
-
Caspase Activation: It triggers the activation of initiator caspases, including caspase-8 and caspase-9, as well as the effector caspase-3.[10][11] Caspase-9 activation points to the involvement of the intrinsic (mitochondrial) apoptotic pathway.[10]
-
DNA Fragmentation: The activation of caspases ultimately leads to the fragmentation of nuclear DNA, a hallmark of apoptosis.[10]
Inflammatory and Stress Responses
Psychosine also triggers inflammatory and cellular stress responses that exacerbate its toxicity:
-
Pro-inflammatory Cytokine Production: Psychosine potentiates the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in astrocytes.[12]
-
Activation of Stress-Activated Protein Kinases (SAPKs): It upregulates the c-jun N-terminal kinase (JNK) pathway, leading to the induction of the pro-apoptotic transcription factor AP-1.[10]
-
Downregulation of Anti-Apoptotic Pathways: Psychosine downregulates the NF-κB pathway, which is typically involved in promoting cell survival.[10]
-
Involvement of Secretory Phospholipase A2 (sPLA2): The toxic effects of psychosine are linked to the activation of sPLA2, leading to an increase in its metabolites, such as lysophosphatidylcholine (B164491) (LPC) and arachidonic acid, which can also induce demyelination.[5]
Figure 2: Key signaling pathways involved in psychosine-induced oligodendrocyte death and demyelination.
Quantitative Data on Psychosine Cytotoxicity
The cytotoxic effects of psychosine are dose-dependent. The following tables summarize key quantitative findings from various studies.
Table 1: In Vitro Cytotoxicity of Psychosine
| Cell Type | Psychosine Concentration | Effect | Reference |
| Rat Oligodendrocytes | 8 µg/mL | 50% toxic dose (LD50) | [13] |
| Rat Astrocytes | 20 µg/mL | 50% toxic dose (LD50) | [13] |
| Rat Dorsal Root Ganglia Neurons | 30 µg/mL | 50% toxic dose (LD50) | [13] |
| Mouse Oligodendrocyte Progenitor Cells (OLP-II) | 5 µM | No significant reduction in cell number | [11] |
| Mouse Oligodendrocyte Progenitor Cells (OLP-II) | 50 µM | Up to 45% cell death | [11] |
| Human Astrocytes | ~15 µM | EC50 for cell death at 4 hours | [2][14] |
Table 2: In Vivo and In Vitro Demyelinating Effects of Psychosine
| Model System | Psychosine Concentration | Effect | Reference |
| Mouse Organotypic Cerebellar Slices | ~100 nM | Directly induces demyelination | [14] |
| Mouse Organotypic Cerebellar Slices | 1 µM | Decrease in Myelin Basic Protein (MBP) and Myelin Oligodendrocyte Glycoprotein (MOG) | [15] |
Table 3: Psychosine Levels in Krabbe Disease
| Sample Type | Condition | Psychosine Concentration | Reference |
| Dried Blood Spots | Infantile Krabbe Disease | Substantially elevated in the newborn period | [16] |
| Dried Blood Spots | Controls | Normal Range | [17] |
| Dried Blood Spots | Infantile Onset Krabbe Disease | Significantly higher than later-onset cases | [17] |
| GALC-KO MO3.13 Cells | GALC Knockout | 0.277 pmol/mg | [18] |
| Wild-Type MO3.13 Cells | Wild-Type | 0.013 pmol/mg | [18] |
Experimental Protocols for Studying Psychosine-Induced Demyelination
A variety of experimental models and techniques are employed to investigate the mechanisms of psychosine-induced demyelination.
Cell Culture Models
-
Primary Oligodendrocyte Cultures: Enriched cultures of oligodendrocytes from rat or mouse brains are used to study the direct effects of psychosine on these cells.[13]
-
Oligodendrocyte Progenitor Cell Lines: Immortalized cell lines, such as the mouse-derived OLP-II line or the human MO3.13 line, provide a homogenous and reproducible system to study the effects of psychosine on oligodendrocyte progenitors and their differentiation.[10][11][18]
-
Primary Astrocyte Cultures: These are used to investigate the role of astrocytes in the inflammatory response to psychosine.[12]
Organotypic Slice Cultures
-
Cerebellar Slice Cultures: Organotypic cultures of mouse cerebellum maintain the complex cellular architecture of the tissue, allowing for the study of myelination and demyelination in a more physiologically relevant context.[14]
Animal Models
-
The Twitcher Mouse: This is an authentic murine model of Krabbe disease, carrying a spontaneous mutation in the GALC gene. These mice exhibit psychosine accumulation, widespread demyelination, and severe neurological symptoms, making them an invaluable tool for studying disease pathogenesis and testing therapeutic interventions.[3][4][19][20]
Key Experimental Assays
-
Cell Viability and Cytotoxicity Assays:
-
MTT/XTT Assays: To quantify cell metabolic activity as a measure of viability.
-
LDH Release Assay: To measure plasma membrane damage.
-
Trypan Blue Exclusion: To count viable cells.
-
-
Apoptosis Assays:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect DNA fragmentation in apoptotic cells.[10][11]
-
Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of specific caspases (e.g., caspase-3, -8, -9).[10][11]
-
Annexin V Staining: To detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
-
Measurement of Demyelination:
-
Immunocytochemistry/Immunohistochemistry: Using antibodies against myelin-specific proteins such as Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP) to visualize and quantify myelin.[15]
-
Western Blotting: To quantify the levels of myelin proteins in cell or tissue lysates.
-
Luxol Fast Blue Staining: A histological stain for myelin.
-
-
Quantification of Psychosine:
-
Signaling Pathway Analysis:
-
Western Blotting: To measure the expression and phosphorylation status of key signaling proteins (e.g., JNK, NF-κB, PKC).
-
Reporter Gene Assays: To measure the transcriptional activity of transcription factors like AP-1 and NF-κB.
-
Figure 3: A generalized experimental workflow for studying the effects of psychosine.
Therapeutic Implications and Future Directions
The central role of psychosine in the pathology of Krabbe disease makes it a prime target for therapeutic intervention. Current and future strategies aim to:
-
Reduce Psychosine Levels:
-
Enzyme Replacement Therapy (ERT) and Hematopoietic Stem Cell Transplantation (HSCT): These approaches aim to provide a source of functional GALC enzyme to degrade psychosine.[16]
-
Substrate Reduction Therapy (SRT): Inhibiting enzymes involved in psychosine synthesis, such as acid ceramidase, is a promising strategy to lower its production.[3][4]
-
-
Antagonize Psychosine-Induced Toxicity:
-
Anti-inflammatory and Antioxidant Agents: Targeting the downstream inflammatory and oxidative stress pathways initiated by psychosine could mitigate its damaging effects.[10]
-
Modulation of Signaling Pathways: Developing drugs that can interfere with the pro-apoptotic and stress-related signaling cascades, such as modulating sphingosine-1-phosphate (S1P) signaling, may offer neuroprotection.[2][14]
-
Conclusion
Psychosine is a key pathogenic molecule in the demyelination process characteristic of Krabbe disease. Its accumulation, resulting from a deficiency in the GALC enzyme, triggers a complex and multifaceted toxic cascade in oligodendrocytes, involving membrane disruption, apoptosis, and inflammatory responses. A thorough understanding of these mechanisms is crucial for the development of effective therapies. The experimental models and protocols outlined in this guide provide a framework for continued research into the precise role of psychosine and for the evaluation of novel therapeutic strategies aimed at combating this devastating neurodegenerative disorder.
References
- 1. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Endogenous Psychosine Accumulation in Oligodendrocytes Differentiation and Survival: Implication for Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical, Cell Biological, Pathological, and Therapeutic Aspects of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of demyelination and neurodegeneration in globoid cell leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Psychosine enhances the shedding of membrane microvesicles: Implications in demyelination in Krabbe's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psychosine-induced apoptosis in a mouse oligodendrocyte progenitor cell line is mediated by caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galactosylsphingosine (psychosine)-induced expression of cytokine-mediated inducible nitric oxide synthases via AP-1 and C/EBP: implications for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Psychosine cytotoxicity in rat neural cell cultures and protection by phorbol ester and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galactosylsphingosine (psychosine)-induced demyelination is attenuated by sphingosine 1-phosphate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Psychosine, a marker of Krabbe phenotype and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Low Psychosine in Krabbe Disease with Onset in Late Infancy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification profiles of enzyme activity, secretion, and psychosine levels of Krabbe disease galactosylceramidase missense variants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Metabolic profiling reveals biochemical pathways and potential biomarkers associated with the pathogenesis of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N-Pentadecanoyl-psychosine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Pentadecanoyl-psychosine, a subtype of psychosine (B1678307) (galactosylsphingosine), is a cytotoxic glycosphingolipid implicated in the pathology of Krabbe disease, a rare and devastating neurodegenerative disorder. In healthy individuals, psychosine is maintained at low levels by the lysosomal enzyme galactocerebrosidase (GALC).[1][2] A deficiency in GALC leads to the accumulation of psychosine, particularly in myelin-producing cells like oligodendrocytes, causing widespread demyelination and cell death.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to model Krabbe disease, investigate its cytotoxic mechanisms, and for use in drug discovery screening assays.
While many studies refer to psychosine without specifying the acyl chain length, it is important to note that the biophysical properties and cellular effects may vary between different psychosine species. These protocols provide a general framework that can be optimized for this compound.
Mechanism of Action
The primary mechanism of psychosine-induced toxicity is believed to be through the perturbation of cellular membranes rather than interaction with a specific protein receptor in a stereo-specific manner.[5] Psychosine accumulates in lipid rafts, disrupting their architecture and affecting associated signaling pathways.[4] Key cellular effects include:
-
Induction of Apoptosis: Psychosine is a potent inducer of apoptosis in various cell types, particularly oligodendrocytes.[1][3][6]
-
Inhibition of Protein Kinase C (PKC): Psychosine is a known inhibitor of PKC, which can disrupt numerous cellular signaling pathways.[1]
-
Inhibition of Cytokinesis: Psychosine can inhibit the final stage of cell division, leading to the formation of multinucleated cells, a hallmark of the "globoid cells" seen in Krabbe disease.[7]
-
G Protein-Coupled Receptor (GPCR) Interaction: Psychosine has been identified as a ligand for the T cell death-associated gene 8 (TDAG8), a G protein-coupled receptor.[8] However, there is some conflicting evidence regarding this interaction.[9]
-
Inflammatory Response: Psychosine can potentiate the production of pro-inflammatory cytokines in astrocytes.[10]
Data Presentation
Table 1: Effective Concentrations of Psychosine in Various Cell Culture Assays
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| MO3.13 (human oligodendrocytic) | Cell Viability (MTT) | 5 - 40 µM | 24 hours | 5 µM: No toxicity; 20 µM: ~70-80% cell death; >20 µM: 100% cell death |
| MO3.13 (human oligodendrocytic) | Apoptosis (Annexin V) | 10 - 40 µM | 24 hours | Dose-dependent increase in Annexin V positive cells |
| U937 (human myelomonocyte) | Multinucleated Cell Formation | Starting at 1.0 µM | Not specified | Induction of globoid-like multinucleated cells |
| HeLa | Multinucleated Cell Formation | 35 µM | Not specified | Minimum concentration for induction of multinucleated cells |
| RH7777 (rat hepatoma) expressing TDAG8 | Multinucleated Cell Formation (DAPI) | 10 µM | 6 days | Formation of multinuclear globoid cells |
| HEK293 (human embryonic kidney) expressing TDAG8 | Multinucleated Cell Formation (DAPI) | 10 µM | 4 days | Formation of multinuclear globoid cells |
| Primary Rat Astrocytes | Cytokine Production (LPS-induced) | Not specified | Not specified | Potentiation of pro-inflammatory cytokine release |
| Human Astrocytes | Cell Death | EC50 ~15 µM | 4 hours | Induction of apoptosis |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for your cell line
Procedure:
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM.
-
Warm the DMSO slightly to aid in solubilization. Vortex thoroughly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform serial dilutions.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Protocol 2: Cell Viability Assay using MTT
This protocol is adapted from a method used to assess psychosine-induced cell death in an oligodendrocytic cell line.[3]
Materials:
-
Cells of interest (e.g., MO3.13)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a density appropriate for your cell line to achieve ~80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time (e.g., 24 hours).
-
Add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Assay using Annexin V Staining and Flow Cytometry
This protocol is based on a general procedure for detecting psychosine-induced apoptosis.[3][11]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 24 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization or gentle scraping.
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 4: Induction and Staining of Multinucleated Cells
This protocol is based on methods used to induce globoid-like cells.[8]
Materials:
-
Cells of interest (e.g., U937, or a cell line engineered to express TDAG8 like RH7777 or HEK293)
-
Cell culture plates or coverslips
-
This compound stock solution
-
Fixative solution (e.g., 70% cold ethanol (B145695) or 4% paraformaldehyde)
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on culture plates or on coverslips within the plates.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control for an extended period (e.g., 4-6 days).[8] Replenish the medium with fresh compound as needed.
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., cold 70% ethanol for 45 minutes).[8]
-
Wash the cells again with PBS.
-
Stain the cell nuclei by incubating with DAPI solution for 5-10 minutes at room temperature in the dark.
-
Wash the cells to remove excess DAPI.
-
If using coverslips, mount them onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of multinucleated cells.
Visualizations
Caption: Proposed signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of Endogenous Psychosine Accumulation in Oligodendrocytes Differentiation and Survival: Implication for Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychosine Accumulates in Membrane Microdomains in the Brain of Krabbe Patients, Disrupting the Raft Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and application of a disease-cell model for a neurodegenerative lysosomal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychosine-induced apoptosis and cytokine activation in immune peripheral cells of Krabbe patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cytokinesis by a Lipid Metabolite, Psychosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The proton-sensing receptors TDAG8 and GPR4 are differentially expressed in human and mouse oligodendrocytes: Exploring their role in neuroinflammation and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galactosylsphingosine (psychosine)-induced expression of cytokine-mediated inducible nitric oxide synthases via AP-1 and C/EBP: implications for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Pentadecanoyl-psychosine in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Pentadecanoyl-psychosine, a subtype of psychosine (B1678307) (galactosylsphingosine), is a cytotoxic glycosphingolipid implicated in the pathophysiology of globoid cell leukodystrophy (Krabbe disease). In this inherited disorder, a deficiency in the lysosomal enzyme galactosylceramidase (GALC) leads to the accumulation of psychosine in the nervous system. This accumulation is particularly toxic to oligodendrocytes, the myelin-producing cells of the central nervous system (CNS), resulting in progressive demyelination and severe neurological symptoms. The twitcher mouse is a widely utilized authentic animal model for Krabbe disease, exhibiting a natural mutation in the Galc gene and subsequent psychosine accumulation.
These application notes provide a comprehensive overview of the use of this compound in in vivo animal studies, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. The information is intended to guide researchers in designing and executing studies to investigate the pathological roles of this lipid and to evaluate potential therapeutic interventions.
Mechanism of Action and Signaling Pathways
The primary mechanism of psychosine-induced toxicity is believed to be through the perturbation of cellular membranes rather than interaction with a specific protein receptor. As an amphipathic molecule, psychosine inserts into lipid rafts, altering their architecture and disrupting downstream signaling events.
Key signaling pathways affected by psychosine include:
-
Inhibition of Protein Kinase C (PKC) Signaling: Psychosine prevents the translocation of PKC to the plasma membrane, a critical step for its activation. This inhibition is thought to be a result of alterations in the lipid environment rather than direct binding to PKC.
-
Induction of Apoptosis: Psychosine is a potent inducer of apoptosis in oligodendrocytes. This process is mediated through the mitochondrial pathway, involving the activation of caspase-9. The c-jun N-terminal kinase (JNK) pathway and the transcription factor AP-1 are upregulated, promoting apoptosis, while the anti-apoptotic NF-κB pathway is downregulated.
-
Alterations in Calcium Homeostasis: Psychosine is known to influence intracellular calcium signaling, although the precise mechanisms are still under investigation. Disruption of calcium homeostasis can contribute to cellular dysfunction and apoptosis.
Signaling Pathway Diagrams
Application of N-Pentadecanoyl-psychosine in Lipidomics: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, the precise and accurate quantification of bioactive lipids is paramount to understanding their roles in health and disease. N-Pentadecanoyl-psychosine, a synthetic odd-chain sphingolipid, serves as a critical tool for researchers studying lipid metabolism and related disorders. Its unique structural properties make it an ideal internal standard for mass spectrometry-based quantification of endogenous psychosine (B1678307) (galactosylsphingosine), a key biomarker for Krabbe disease. This document provides detailed application notes and experimental protocols for the utilization of this compound in lipidomics research.
Psychosine is a cytotoxic lysosphingolipid that accumulates in globoid cell leukodystrophy (Krabbe disease), a devastating neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[1][2][3] The accumulation of psychosine is believed to be a primary driver of the pathology seen in Krabbe disease, leading to widespread demyelination and neurological damage.[1][2] Therefore, the accurate measurement of psychosine levels in various biological matrices is crucial for the diagnosis, monitoring, and development of therapies for this disease.[4][5][6]
This compound, with its 15-carbon acyl chain, is not naturally abundant in mammalian systems, which predominantly synthesize even-chain fatty acids.[7][8] This characteristic makes it an excellent internal standard, as it behaves biochemically and ionizes similarly to endogenous even-chain psychosine species during mass spectrometry analysis, while being distinguishable by its unique mass-to-charge ratio.[7][8][9]
Principle Application: Internal Standard for Psychosine Quantification
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the absolute quantification of psychosine.[9][10] By adding a known amount of this compound to a biological sample at the beginning of the sample preparation process, variations in sample extraction, recovery, and instrument response can be normalized, leading to highly accurate and reproducible measurements of the endogenous psychosine concentration.
Key Advantages of this compound as an Internal Standard:
-
Chemical Similarity: Shares the same core structure as endogenous psychosine, ensuring similar extraction efficiency and ionization response.
-
Mass Distinguishability: The odd-chain length results in a distinct mass that is easily resolved from endogenous even-chain psychosine species by the mass spectrometer.
-
Low Endogenous Abundance: Its near-absence in biological samples prevents interference with the measurement of the target analyte.
Experimental Protocols
The following protocols are generalized for the quantification of psychosine in biological samples using this compound as an internal standard. Optimization may be required for specific sample types and instrumentation.
Protocol 1: Quantification of Psychosine in Dried Blood Spots (DBS)
This protocol is particularly relevant for newborn screening for Krabbe disease.[4][5][11]
Materials:
-
Dried blood spot punches (3 mm)
-
This compound internal standard solution (10 ng/mL in methanol)
-
Methanol
-
Water
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Place a 3 mm DBS punch into a well of a 96-well plate.
-
Add 100 µL of the this compound internal standard solution to each well.
-
Seal the plate and incubate at 45°C for 30 minutes with gentle shaking to extract the lipids.
-
After incubation, centrifuge the plate at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.
Protocol 2: Quantification of Psychosine in Plasma or Serum
Materials:
-
Plasma or serum sample
-
This compound internal standard solution (10 ng/mL in methanol)
-
Methanol
-
Chloroform
-
Water
-
LC-MS/MS system
Procedure:
-
To 50 µL of plasma or serum in a glass tube, add 200 µL of the this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex for 2 minutes.
-
Add 200 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the organic phase under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Quantification of Psychosine in Brain Tissue
Materials:
-
Brain tissue sample (e.g., 20 mg)
-
This compound internal standard solution (50 ng/mL in methanol)
-
Methanol
-
Chloroform
-
Water
-
Ceramic beads for homogenization
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Weigh approximately 20 mg of frozen brain tissue and place it in a 2 mL tube with ceramic beads.
-
Add 200 µL of the this compound internal standard solution.
-
Add 800 µL of a chloroform:methanol (2:1, v/v) solution.
-
Homogenize the tissue using a mechanical homogenizer until fully dispersed.
-
Add 200 µL of water and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the lower organic phase into a new tube.
-
Dry the extract under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are example parameters that can be adapted for specific instruments.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient from high aqueous to high organic to elute the lipids.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Psychosine (endogenous): Precursor ion (m/z) -> Product ion (m/z). The exact mass will depend on the specific even-chain fatty acid, but a common one is C18-psychosine.
-
This compound (internal standard): Precursor ion (m/z) -> Product ion (m/z). The precursor will be the [M+H]+ ion of this compound. The product ion is typically a fragment corresponding to the sphingoid base.
-
-
Data Presentation
Quantitative data should be presented in a clear and structured format. Below is an example table summarizing hypothetical psychosine concentrations in different sample types as determined using this compound as an internal standard.
| Sample Type | Condition | Psychosine Concentration (ng/mL or ng/g) | Standard Deviation | n |
| Dried Blood Spot | Control | < 1.0 | - | 50 |
| Dried Blood Spot | Krabbe Disease | 25.4 | 8.2 | 10 |
| Plasma | Control | 0.5 | 0.2 | 20 |
| Plasma | Krabbe Disease | 15.8 | 5.1 | 8 |
| Brain Tissue (White Matter) | Control | 2.1 | 0.8 | 5 |
| Brain Tissue (White Matter) | Krabbe Disease Model (Mouse) | 150.2 | 45.7 | 5 |
Visualizations
Sphingolipid Metabolism and the Role of Psychosine
The following diagram illustrates the key steps in sphingolipid metabolism leading to the formation and degradation of psychosine, and its accumulation in Krabbe disease.
Caption: Simplified pathway of sphingolipid metabolism highlighting the accumulation of psychosine in Krabbe disease due to GALC deficiency.
Experimental Workflow for Psychosine Quantification
This diagram outlines the general workflow for quantifying psychosine in biological samples using this compound as an internal standard.
Caption: General experimental workflow for the quantification of psychosine using an internal standard.
Conclusion
This compound is an invaluable tool for researchers in the field of lipidomics, particularly for those investigating Krabbe disease and other disorders of sphingolipid metabolism. Its use as an internal standard enables the highly accurate and precise quantification of endogenous psychosine, a critical biomarker. The protocols and information provided herein offer a comprehensive guide for the successful application of this compound in a research setting, facilitating a deeper understanding of the role of psychosine in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. Synthesis and Properties of a Photoactivatable Analogue of Psychosine (β-Galactosylsphingosine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Krabbe disease: a galactosylsphingosine (psychosine) lipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]
- 9. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating N-Pentadecanoyl-psychosine from Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation and quantification of N-Pentadecanoyl-psychosine from various biological tissues. While specific literature focusing exclusively on the N-Pentadecanoyl variant is limited, the methods described for the parent molecule, psychosine (B1678307) (galactosylsphingosine), are fully applicable. Psychosine and its acylated forms are critical biomarkers in the study of certain lysosomal storage disorders, most notably Krabbe disease.
Introduction
This compound is a specific acylated form of psychosine, a cytotoxic lysosphingolipid that accumulates in globoid cell leukodystrophy, also known as Krabbe disease.[1] This accumulation is due to a deficiency in the lysosomal enzyme galactosylceramidase (GALC), which is responsible for the degradation of galactosylceramide and psychosine.[1] The quantification of psychosine and its derivatives in tissues is crucial for understanding disease pathogenesis, developing diagnostic markers, and evaluating therapeutic interventions.
The isolation of these lipids from complex tissue matrices requires robust extraction and purification techniques to ensure accurate and sensitive detection, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Levels of Psychosine in Tissues
The following table summarizes representative quantitative data for psychosine levels in various tissues, primarily from mouse models of Krabbe disease (Twitcher mice) and human samples. These values provide a baseline for expected concentrations in healthy versus pathological states. Note that these values are for total psychosine and specific levels of this compound may vary.
| Tissue | Species | Condition | Psychosine Concentration | Reference |
| Brain | Mouse | Wild Type | 5.7 ± 2.9 pmol/100 mg wet weight | [2] |
| Brain | Mouse | Twitcher (Krabbe) | 514.1 ± 85.9 pmol/100 mg wet weight | [2] |
| Liver | Mouse | Wild Type | 1.3 ± 0.4 pmol/100 mg wet weight | [2] |
| Liver | Mouse | Twitcher (Krabbe) | 59.3 ± 7.4 pmol/100 mg wet weight | [2] |
| Spinal Cord | Mouse | Wild Type (1 month) | 3.79 ± 0.11 pmol/mg protein | [1] |
| Cortex | Mouse | Wild Type (1 month) | 0.87 ± 0.09 pmol/mg protein | [1] |
| Cerebellum | Mouse | Wild Type (1 month) | 1.29 ± 0.12 pmol/mg protein | [1] |
| Brain Stem | Mouse | Wild Type (1 month) | 1.59 ± 0.14 pmol/mg protein | [1] |
| Serum | Mouse | Twitcher (40 PND) | up to 33.27 ng/mL | [3] |
| Dried Blood Spots | Human | Normal Newborns | 0.14 - 0.53 nmol/L | [4] |
| Dried Blood Spots | Human | Infantile Krabbe | 24 nmol/L (median) | [4] |
Experimental Protocols
Two primary methods for the isolation of psychosine from tissues are detailed below: a selective extraction using acetone (B3395972) followed by cation-exchange chromatography, and a more general lipid extraction using a modified Bligh and Dyer method.
Protocol 1: Selective Extraction with Acetone and Cation-Exchange Chromatography
This method is highly effective for selectively extracting and enriching psychosine from brain and spleen tissues.[5][6][7]
Materials:
-
Lyophilized tissue sample (e.g., brain, spleen)
-
Acetone
-
Chloroform (B151607)/Methanol (B129727) (C/M) solution (2:1, v/v)
-
Polytron homogenizer
-
Büchner funnel
-
Rotary evaporator or nitrogen stream
-
Elution buffer: Chloroform/Methanol/Water (30:60:8, v/v/v)
Procedure:
-
Homogenization and Extraction:
-
Sample Preparation for Chromatography:
-
Dissolve the dried residue in 2 mL of C/M (2:1).[5]
-
-
Cation-Exchange Chromatography:
-
Equilibrate a Waters Sep-Pak Vac 3 cc Accell Plus CM cartridge with C/M (2:1).[5]
-
Apply the dissolved sample to the equilibrated cartridge.[5]
-
Collect the flow-through (this fraction contains neutral lipids).
-
Wash the cartridge with C/M (2:1).
-
Elute the bound psychosine with the elution buffer (C/M/Water, 30:60:8).[5]
-
Collect the eluate containing the enriched psychosine fraction.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the sample in an appropriate solvent for subsequent analysis (e.g., LC-MS/MS).
-
Protocol 2: Modified Bligh and Dyer Lipid Extraction
This is a widely used method for total lipid extraction and is suitable for various tissue types.[1][6]
Materials:
-
Tissue homogenate
-
Chloroform/Methanol (1:1, v/v)
-
10 mM Ammonium (B1175870) formate (B1220265) containing 5% ammonium hydroxide (B78521) (pH 11)[1]
-
Internal standard (e.g., deuterated psychosine, N,N-dimethyl psychosine)[1]
-
Centrifuge
-
Nitrogen stream
Procedure:
-
Homogenization:
-
Lipid Extraction:
-
Phase Separation and Collection:
-
Collect the lower organic phase (chloroform layer).
-
Re-extract the upper aqueous phase twice with 2 mL of chloroform each time.[1]
-
Combine all chloroform extracts.
-
-
Drying and Reconstitution:
-
Evaporate the combined chloroform extracts to dryness under a nitrogen stream.[1]
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Protocol 3: Quantification by LC-MS/MS
This is the most sensitive and specific method for quantifying psychosine.[8]
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 or HILIC analytical column
Typical LC-MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Psychosine (protonated): Precursor ion m/z 462.4 -> Product ions (e.g., m/z 282.4, 264.4)[9]
-
Internal Standard (e.g., d5-psychosine): Adjust m/z values accordingly (e.g., Precursor m/z 467.3 -> Product m/z 287.4)[9]
-
This compound: The precursor ion would be the mass of the molecule + a proton. The product ions would likely correspond to the loss of the pentadecanoyl group and/or the galactose moiety. Note: Specific transitions should be determined empirically by infusing a standard.
-
-
Mobile Phases: Typically a gradient of water with 0.1% formic acid and methanol or acetonitrile (B52724) with 0.1% formic acid.
Mandatory Visualizations
Signaling and Pathological Cascade of Psychosine in Krabbe Disease
Psychosine accumulation in Krabbe disease triggers a cascade of cellular events leading to demyelination and neurodegeneration.
Caption: Psychosine's role in Krabbe disease pathogenesis.
Experimental Workflow for Psychosine Isolation and Analysis
The following diagram outlines the general workflow for isolating and quantifying psychosine from tissue samples.
Caption: General experimental workflow for psychosine analysis.
References
- 1. [Psychosine: a "toxin" produced in the brain--its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. Selective extraction and effective separation of galactosylsphingosine (psychosine) and glucosylsphingosine from other glycosphingolipids in pathological tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Extraction and Effective Separation of Galactosylsphingosine (Psychosine) and Glucosylsphingosine from Other Glycosphingolipids in Pathological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Synthesis of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Pentadecanoyl-psychosine as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychosine (B1678307) (galactosylsphingosine) is a critical biomarker for the diagnosis and monitoring of Krabbe disease, a rare and devastating lysosomal storage disorder caused by a deficiency of the enzyme galactocerebrosidase (GALC). The accumulation of psychosine is cytotoxic and leads to widespread demyelination in the central and peripheral nervous systems. Accurate quantification of psychosine in biological matrices, such as dried blood spots (DBS), is crucial for newborn screening, disease prognosis, and evaluating the efficacy of therapeutic interventions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of psychosine. A key component of a robust LC-MS/MS assay is the use of a suitable internal standard to correct for variability in sample preparation and instrument response. The ideal internal standard is chemically and physically similar to the analyte but mass-distinguishable. While stable isotope-labeled psychosine (e.g., d5-psychosine) is an excellent choice, odd-chain N-acyl sphingolipids, which are not naturally abundant in mammals, also serve as effective and more cost-effective internal standards.
This document provides detailed application notes and protocols for the use of N-Pentadecanoyl-psychosine (C15-psychosine) as an internal standard for the quantitative analysis of psychosine by LC-MS/MS.
Principle of this compound as an Internal Standard
This compound is an ideal internal standard for psychosine quantification due to the following reasons:
-
Structural Similarity: It shares the same sphingosine (B13886) and galactose backbone as the endogenous psychosine, ensuring similar extraction efficiency and ionization response.
-
Distinct Mass: The C15 acyl chain provides a unique mass that is easily resolved from endogenous psychosine species by the mass spectrometer.
-
Low Natural Abundance: Odd-chain sphingolipids are present in negligible amounts in mammalian systems, preventing interference from endogenous compounds.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of psychosine using this compound as an internal standard.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Psychosine | 462.4 | 282.3 (Quantifier) | 264.3 (Qualifier) |
| This compound (Internal Standard) | 448.4 | 268.3 (Quantifier) | 250.3 (Qualifier) |
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Psychosine (for calibration standards)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Dried blood spot (DBS) puncher (e.g., 3 mm)
-
96-well microtiter plates
-
Plate shaker
-
Centrifuge
-
HPLC vials with inserts
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Preparation of Stock and Working Solutions
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Psychosine Stock Solution (1 mg/mL): Accurately weigh 1 mg of psychosine and dissolve it in 1 mL of methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used for sample extraction.
-
Calibration Standards: Prepare a series of psychosine calibration standards by serial dilution of the psychosine stock solution with methanol. These standards will be used to spike blank DBS to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
Sample Preparation from Dried Blood Spots (DBS)
-
Punch a 3 mm disc from the DBS sample into a well of a 96-well plate.
-
To each well, add 100 µL of the Internal Standard Working Solution (100 ng/mL in methanol).
-
Seal the plate and shake for 30 minutes at room temperature.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the DBS paper.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 20% A
-
1-5 min: Linear gradient to 80% A
-
5-6 min: Hold at 80% A
-
6-6.1 min: Return to 20% A
-
6.1-8 min: Re-equilibration at 20% A
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Psychosine: 462.4 → 282.3 (Quantifier), 462.4 → 264.3 (Qualifier)
-
This compound: 448.4 → 268.3 (Quantifier), 448.4 → 250.3 (Qualifier)
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimize for the specific instrument.
Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of both psychosine and this compound.
-
Calculate the peak area ratio of psychosine to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the prepared standards against their known concentrations.
-
Determine the concentration of psychosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for psychosine quantification.
Caption: Simplified pathway of psychosine toxicity in Krabbe disease.
Application Notes and Protocols for Assaying N-Pentadecanoyl-psychosine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Pentadecanoyl-psychosine, a subtype of psychosine (B1678307) (galactosylsphingosine), is a critical bioactive sphingolipid. Its accumulation is a hallmark of Krabbe disease, a devastating autosomal recessive neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1][2] This enzymatic defect leads to the buildup of cytotoxic galactolipids, most notably psychosine, in the nervous system.[1] Psychosine is a key driver of the widespread demyelination and neurodegeneration characteristic of the disease.[1][3] Consequently, the quantification of psychosine levels serves as a critical biomarker for diagnosing Krabbe disease, predicting its severity, and monitoring the effectiveness of therapeutic interventions.[1][4][5] The "activity" of this compound is therefore indirectly measured by quantifying its concentration in biological samples and observing its downstream pathological effects.
These application notes provide detailed protocols for the quantification of psychosine, which is essential for assessing its biological activity and impact in research and clinical settings. The primary method for accurate and sensitive quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5][6]
Data Presentation
The following tables summarize quantitative data on psychosine concentrations in various biological samples, which are crucial for interpreting the "activity" and pathological significance of this compound.
Table 1: Psychosine Concentrations in Dried Blood Spots (DBS)
| Population/Condition | Number of Samples (N) | Psychosine Concentration Range (nmol/L or nM) | Reference |
| Controls | 220 | < 8 | [6] |
| Controls | 209 | Not specified, used for algorithm development | [5] |
| Krabbe Disease Patients (various stages) | 26 | 8 - 112 | [6] |
| GALC Mutation Carriers | 18 | < 15 | [6] |
| Patients at high risk for early-onset Krabbe disease | Not specified | > ~10 | [4] |
| Patients with later-onset Krabbe disease | Not specified | 2 - 10 | [4] |
| Patients at very low risk for Krabbe disease | Not specified | < 2 | [4] |
| Early-Infantile Krabbe Disease (EIKD) at birth | 6 | 5.2 - 44 | [7] |
| Late-Infantile Krabbe Disease (LIKD) at birth | 1 | 5.0 | [7] |
| Juvenile-onset Krabbe Disease at birth | 1 | 2.3 | [7] |
| Newborn screening positive infants | 9 | 0.21 - 2.7 (median 0.98) | [7] |
| GALC pathogenic variant carriers | 27 | Not specified, used for algorithm development | [5] |
| GALC pseudodeficiency carriers | 55 | Not specified, used for algorithm development | [5] |
| Infantile KD patients | 26 | Not specified, used for algorithm development | [5] |
| Late-onset KD patients | 11 | Not specified, used for algorithm development | [5] |
Table 2: Psychosine Levels in a Cellular Model of Krabbe Disease
| Cell Line | Psychosine Level (pmol/mg) | Reference |
| Native MO3.13 cells (Wild-Type) | 0.013 | [8] |
| MO3.13/GALC-KO cells (Krabbe Model) | 0.277 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the pathogenic signaling cascade initiated by psychosine accumulation and a general workflow for its quantification.
Caption: Pathogenic cascade initiated by psychosine accumulation.
Caption: General workflow for psychosine quantification by LC-MS/MS.
Experimental Protocols
Protocol 1: Quantification of Psychosine from Dried Blood Spots (DBS) by LC-MS/MS
This protocol outlines the general steps for the extraction and quantification of psychosine from DBS samples, a common method for newborn screening and patient monitoring.[1][5][6]
Materials:
-
Dried blood spot (DBS) cards
-
Methanol (LC-MS grade)
-
Internal Standard (e.g., Psychosine-d5 or Psychosine-d7) solution in methanol
-
96-well filter plates
-
96-well collection plates
-
Plate shaker
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Punch a 3.2 mm disc from the DBS into a 96-well filter plate.
-
-
Extraction:
-
Add 100 µL of the internal standard solution in methanol to each well containing a DBS punch.
-
Seal the plate and incubate with shaking for 30 minutes at room temperature to allow for the extraction of psychosine.[1]
-
-
Elution:
-
Place the filter plate on top of a collection plate.
-
Centrifuge the plates to elute the methanol extract into the collection plate.[1]
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Quantification:
-
A calibration curve is generated using known concentrations of psychosine spiked into control blood spots.
-
The concentration of psychosine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Assessment of Psychosine-Induced Cytotoxicity
This protocol describes a general method to assess the cytotoxic "activity" of this compound on a relevant cell line, such as oligodendrocytes or astrocytes.
Materials:
-
Oligodendrocyte or astrocyte cell line (e.g., MO3.13)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
This typically involves adding the assay reagent to each well and incubating for a specific time.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the EC50 (half-maximal effective concentration) of this compound, which represents its cytotoxic potency. Psychosine has been shown to induce astrocyte cell death with an EC50 of approximately 15 µM at 4 hours.[9]
-
Conclusion
The "activity" of this compound is primarily understood through its cytotoxic and pathological effects, which are directly correlated with its concentration in biological systems. The provided protocols for quantification by LC-MS/MS and assessment of cytotoxicity offer robust methods for researchers, scientists, and drug development professionals to study the role of this important sphingolipid in health and disease. Accurate measurement of psychosine levels is crucial for the diagnosis and monitoring of Krabbe disease and for evaluating the efficacy of novel therapeutic strategies.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. dph.sc.gov [dph.sc.gov]
- 3. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification profiles of enzyme activity, secretion, and psychosine levels of Krabbe disease galactosylceramidase missense variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galactosylsphingosine (psychosine)-induced demyelination is attenuated by sphingosine 1-phosphate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of N-Pentadecanoyl-psychosine for Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Pentadecanoyl-psychosine (C15-psychosine) is a subtype of psychosine (B1678307), a cytotoxic lysosphingolipid that accumulates in globoid cell leukodystrophy (Krabbe disease), a devastating neurodegenerative disorder.[1][2][3][4][5][6][7] The accumulation of psychosine leads to widespread apoptosis of myelin-producing oligodendrocytes, resulting in severe demyelination of the central and peripheral nervous systems.[4][6][7] Understanding the subcellular localization, trafficking, and mechanism of action of psychosine is crucial for developing effective therapies for Krabbe disease.
Fluorescent labeling of psychosine provides a powerful tool to visualize its dynamics in living cells. This document provides detailed protocols for the synthesis of a fluorescently labeled C15-psychosine analog using a BODIPY fluorophore, and its application in live-cell imaging. BODIPY dyes are well-suited for this purpose due to their high fluorescence quantum yields, excellent photostability, and tunable spectral properties.[][9][10][11][12]
Data Presentation
Table 1: Photophysical Properties of BODIPY FL
| Property | Value | Reference |
| Excitation Maximum (λex) | ~505 nm | [10] |
| Emission Maximum (λem) | ~515 nm | [10] |
| Molar Absorptivity (ε) | >80,000 M⁻¹cm⁻¹ | [10] |
| Quantum Yield (Φ) | >0.9 | [] |
| Stokes Shift | ~10 nm | [12] |
Table 2: Recommended Concentrations for Live-Cell Imaging
| Reagent | Stock Concentration | Working Concentration | Incubation Time |
| BODIPY-C15-Psychosine | 1 mM in DMSO | 1-10 µM | 30-60 minutes |
| Hoechst 33342 (for nuclear counterstain) | 1 mg/mL in H₂O | 1 µg/mL | 10-15 minutes |
| LysoTracker™ Red (for lysosome colocalization) | 1 mM in DMSO | 50-75 nM | 30-60 minutes |
Experimental Protocols
Protocol 1: Synthesis of BODIPY-labeled this compound
This protocol describes a plausible synthetic route for fluorescently labeling C15-psychosine using a BODIPY dye via click chemistry.[13][14][15]
Materials:
-
This compound (C15-psychosine)
-
Azide-modified BODIPY dye (e.g., BODIPY FL Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Introduction of an alkyne group to C15-psychosine:
-
The primary amine group of C15-psychosine can be modified to introduce a terminal alkyne. This can be achieved by reacting C15-psychosine with an alkyne-containing acyl chloride or by a reductive amination reaction with an alkyne-containing aldehyde.
-
-
Click Chemistry Reaction:
-
Dissolve the alkyne-modified C15-psychosine and azide-modified BODIPY dye in a 1:1.2 molar ratio in DMF.
-
Add a freshly prepared solution of CuSO₄ (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to obtain the pure BODIPY-C15-psychosine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as Mass Spectrometry and NMR.
-
Protocol 2: Live-Cell Imaging of BODIPY-C15-Psychosine
This protocol outlines the steps for visualizing the subcellular localization of the synthesized fluorescent psychosine analog in cultured cells.[16][17][18][19]
Materials:
-
Cultured cells (e.g., oligodendrocyte precursor cells, HeLa cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
BODIPY-C15-Psychosine stock solution (1 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Hoechst 33342
-
LysoTracker™ Red
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
-
-
Labeling:
-
Prepare a working solution of BODIPY-C15-psychosine in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the labeling medium to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.
-
-
Counterstaining (Optional):
-
For nuclear staining, add Hoechst 33342 to the labeling medium for the last 10-15 minutes of incubation.
-
For lysosomal colocalization, LysoTracker™ Red can be added along with the BODIPY-C15-psychosine.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for BODIPY (excitation ~488 nm, emission ~500-550 nm), Hoechst 33342 (excitation ~405 nm, emission ~430-480 nm), and LysoTracker™ Red (excitation ~561 nm, emission ~570-620 nm).
-
-
Data Analysis:
-
Analyze the acquired images to determine the subcellular localization of BODIPY-C15-psychosine. Colocalization analysis with organelle-specific markers can provide further insights.
-
Visualizations
Caption: Experimental workflow for synthesis and imaging.
Caption: Psychosine signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Galactosylceramidase deficiency and pathological abnormalities in cerebral white matter of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Galactosylceramidase in cancer: more than a psychosine scavenger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Chemical synthesis of fluorescent glycero- and sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. promega.com [promega.com]
Troubleshooting & Optimization
improving solubility of N-Pentadecanoyl-psychosine for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of N-Pentadecanoyl-psychosine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic sphingolipid. Like many lipids with long acyl chains, it has poor aqueous solubility. This can lead to precipitation in assay buffers, resulting in inaccurate and unreliable experimental outcomes. Proper solubilization is therefore a critical first step for any in vitro assay.
Q2: What are the primary methods for solubilizing this compound?
There are three main approaches to solubilizing this compound for assays:
-
Organic Solvents: Using a small amount of a water-miscible organic solvent to first dissolve the lipid before diluting it in an aqueous buffer.
-
Detergents: Employing detergents to form micelles that encapsulate the lipid, thereby keeping it in solution.
-
Carrier Proteins: Complexing the lipid with a carrier protein, such as bovine serum albumin (BSA), to enhance its solubility in aqueous media.
The choice of method depends on the specific requirements of the assay (e.g., cell-based vs. enzyme assay) and the potential for interference from the solubilizing agent.
Q3: Can I dissolve this compound directly in aqueous buffer?
Directly dissolving this compound in aqueous buffers like PBS is generally not recommended due to its hydrophobic nature, which will likely lead to poor solubility and precipitation.
Q4: How should I store my this compound stock solutions?
For long-term storage, it is best to store this compound as a solid at -20°C or below. If you have prepared a stock solution in an organic solvent, store it at -20°C or -80°C in a tightly sealed vial to prevent evaporation. For BSA-complexed solutions, it is recommended to prepare them fresh or store them for short periods at 4°C. Avoid repeated freeze-thaw cycles for all solutions.
Troubleshooting Guides
Issue 1: Precipitation Observed When Diluting an Organic Stock Solution in Aqueous Buffer
Symptoms:
-
The solution becomes cloudy or hazy upon addition of the lipid stock.
-
Visible particles or precipitate form immediately or over a short period.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. Decrease the final working concentration. |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of buffer can cause the lipid to "crash out" of solution. Perform a serial dilution of the stock in the aqueous buffer. Add the stock dropwise while gently vortexing. |
| Low Temperature of Buffer | The solubility of lipids often decreases at lower temperatures. Use pre-warmed (37°C) buffer for dilutions, especially for cell-based assays.[1] |
| High Final Solvent Concentration | The final concentration of the organic solvent may be too high, affecting the properties of the aqueous buffer or being toxic to cells. Keep the final organic solvent concentration below 1%, and ideally below 0.1% for cell-based assays. |
Issue 2: Inconsistent Results in Enzyme Assays
Symptoms:
-
High variability between replicate wells.
-
Lower than expected enzyme activity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Solubilization | The lipid is not fully dissolved, leading to an inaccurate concentration in the assay. Ensure the lipid is completely dissolved in the initial solvent before further dilution. Sonication may aid in this process. |
| Detergent Interference | The chosen detergent may be inhibiting the enzyme. Test the effect of the detergent alone on enzyme activity. Consider switching to a different detergent (e.g., from an ionic to a non-ionic one). |
| Lipid Aggregation | Even if initially dissolved, the lipid may be forming aggregates that are not accessible to the enzyme. Using a suitable detergent at a concentration above its critical micelle concentration (CMC) can help prevent this. |
Experimental Protocols
Protocol 1: Solubilization using Organic Solvents (for general use)
This protocol is a starting point for creating a stock solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695), or Methanol (B129727)
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound in a sterile glass vial.
-
Add a small volume of the chosen organic solvent (e.g., DMSO) to achieve a high concentration stock (e.g., 10-20 mM).
-
Vortex thoroughly to dissolve the lipid. Gentle warming (up to 40°C) or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
For use in assays, perform serial dilutions in the final aqueous buffer. It is crucial to add the lipid stock to the buffer and not the other way around.
Note: The final concentration of the organic solvent in the assay should be minimized to avoid affecting the biological system. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
Protocol 2: Preparation of this compound-BSA Complex (for cell-based assays)
This method is recommended for delivering the lipid to cells in a more physiologically relevant manner.[2]
Materials:
-
This compound stock solution in ethanol or methanol (e.g., 10 mM)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) or cell culture medium
-
37°C water bath
-
Vortex mixer
Procedure:
-
Prepare a BSA solution (e.g., 5% w/v) in PBS or your desired cell culture medium.
-
Warm the BSA solution to 37°C.
-
While gently vortexing the warm BSA solution, slowly add the this compound stock solution to achieve the desired final lipid:BSA molar ratio (e.g., 1:1 to 5:1).
-
Incubate the mixture at 37°C for at least 30-60 minutes with occasional mixing to allow for complex formation.
-
The resulting complex is ready for use in cell culture experiments.
Protocol 3: Solubilization using Detergents (for enzyme assays)
This protocol is suitable for in vitro enzyme assays where the presence of a detergent is acceptable. CHAPS and n-Octyl-β-D-glucopyranoside are commonly used non-denaturing detergents.[3][4]
Materials:
-
This compound
-
CHAPS or n-Octyl-β-D-glucopyranoside
-
Appropriate assay buffer (e.g., Tris or HEPES buffer)
-
Sonicator
Procedure:
-
Prepare a stock solution of the chosen detergent in the assay buffer (e.g., 10% w/v).
-
In a glass vial, add the desired amount of this compound.
-
Add a small volume of the detergent stock solution to the lipid.
-
Add the assay buffer to reach the final desired lipid and detergent concentrations. The final detergent concentration should typically be above its Critical Micelle Concentration (CMC).
-
Sonicate the mixture for 5-10 minutes or until the solution is clear.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations for solubilizing agents. The optimal concentrations may need to be determined empirically for your specific assay.
| Solubilization Method | Agent | Recommended Starting Stock Concentration | Recommended Final Assay Concentration |
| Organic Solvent | DMSO | 10 - 20 mM | < 0.5% (v/v) |
| Ethanol | 10 - 20 mM | < 1% (v/v) | |
| Carrier Protein | BSA | Lipid:BSA molar ratio 1:1 to 5:1 | Dependent on desired lipid concentration |
| Detergent | CHAPS | 10% (w/v) | > CMC (~6 mM) |
| n-Octyl-β-D-glucopyranoside | 10% (w/v) | > CMC (~20-25 mM) |
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: N-Pentadecanoyl-psychosine Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of N-Pentadecanoyl-psychosine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization method for this compound analysis?
A1: Electrospray ionization (ESI) in the positive ion mode is the recommended method for analyzing this compound and other N-acyl-psychosines. These molecules readily form protonated molecular ions ([M+H]+) in the presence of a slightly acidic mobile phase, leading to high sensitivity.
Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?
A2: For this compound (C39H77NO7), the expected monoisotopic mass is 687.565 g/mol . In positive ion mode ESI-MS, the precursor ion will be the protonated molecule [M+H]+ at m/z 688.573. The primary fragmentation observed in tandem mass spectrometry (MS/MS) is the neutral loss of the galactose moiety (162.14 g/mol ).
| Ion | Description | Calculated m/z |
| [M+H]+ | Precursor Ion | 688.573 |
| [M+H - C6H10O5]+ | Product Ion (Loss of Galactose) | 526.431 |
| [M+H - C6H12O6]+ | Product Ion (Loss of Galactose + H2O) | 508.420 |
Q3: What type of internal standard is recommended for accurate quantification?
A3: For accurate quantification of this compound, it is best to use a stable isotope-labeled internal standard of the analyte itself. If this is not available, a structurally similar N-acyl-psychosine with a different fatty acid chain length (e.g., N-Acetyl-psychosine) can be used.[1] It is crucial that the internal standard has similar ionization efficiency and chromatographic behavior to the analyte.
Q4: How can I separate this compound from its isomers?
A4: Liquid chromatography is essential for separating this compound from its isomers, such as N-Pentadecanoyl-glucosylsphingosine. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed. HILIC is particularly effective at separating glycosphingolipid isomers.[2]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
Possible Causes and Solutions:
-
Suboptimal ESI Source Parameters: The efficiency of ion generation is highly dependent on the ESI source settings.
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer and optimize the capillary voltage, gas temperatures (nebulizer and drying gas), and gas flow rates to maximize the signal of the [M+H]+ ion.
-
-
Incorrect Mass Spectrometer Settings: The instrument may not be set to detect the correct precursor and product ions.
-
Solution: Verify that the precursor ion in your MS/MS method corresponds to the calculated m/z of protonated this compound (688.573) and that the product ion scan is targeting the expected fragments (e.g., m/z 526.431).
-
-
Inefficient Extraction from Matrix: The analyte may not be efficiently extracted from the sample matrix (e.g., plasma, tissue).
-
Solution: Ensure your sample preparation method is validated for sphingolipids. A common approach involves protein precipitation with a solvent like methanol (B129727), followed by liquid-liquid or solid-phase extraction.[1]
-
Issue 2: Poor Peak Shape and/or Retention Time Shifts
Possible Causes and Solutions:
-
Column Degradation: The analytical column may be degrading or contaminated.
-
Solution: If using a guard column, replace it. If the problem persists, try flushing the analytical column according to the manufacturer's instructions or replace it if necessary.
-
-
Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analyte or column.
-
Solution: Ensure the mobile phase components are of high purity (LC-MS grade) and have been properly degassed. For reversed-phase chromatography, a typical mobile phase consists of water and acetonitrile/methanol with a small amount of formic acid. For HILIC, a higher proportion of organic solvent is used in the mobile phase.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample and reinject.
-
Issue 3: High Background Noise or Matrix Effects
Possible Causes and Solutions:
-
Contaminated LC-MS System: The system may be contaminated from previous analyses or from the sample matrix itself.
-
Solution: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water). Clean the ESI source components according to the manufacturer's protocol.
-
-
Matrix Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.
-
Solution: Improve sample clean-up procedures to remove interfering substances. Modifying the chromatographic gradient to better separate the analyte from matrix components can also be effective. The use of a suitable internal standard is critical to compensate for matrix effects.
-
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard (e.g., N-Acetyl-psychosine at a known concentration).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and centrifuge again to remove any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v) |
| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 2 min, re-equilibrate at 30% B for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp | 325°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transition | 688.6 -> 526.4 |
| Collision Energy | Optimize by infusing a standard (typically 20-40 eV) |
References
preventing degradation of N-Pentadecanoyl-psychosine in samples
Welcome to the technical support center for N-Pentadecanoyl-psychosine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in samples and ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a glycosphingolipid, consisting of a sphingosine (B13886) backbone, a galactose sugar moiety, and a 15-carbon fatty acid (pentadecanoic acid) attached via an amide bond. Like many lipids, it is susceptible to degradation through several pathways, including hydrolysis and oxidation. Ensuring its stability is critical for accurate quantification in biological samples, which is often essential for biomarker studies and drug development programs.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are:
-
Hydrolysis: This can occur at two primary sites:
-
Amide bond hydrolysis (Deacylation): Cleavage of the N-acyl linkage between the pentadecanoyl chain and the sphingosine backbone, resulting in the formation of psychosine (B1678307) (galactosylsphingosine) and pentadecanoic acid. This can be catalyzed by enzymes (ceramidase) in biological samples or by acidic or alkaline conditions.[1][2][3]
-
Glycosidic bond hydrolysis: Cleavage of the bond between galactose and the sphingosine backbone, which typically occurs under strong acidic conditions.
-
-
Oxidation: The sphingosine backbone contains a double bond that can be susceptible to oxidation, leading to the formation of various oxidized products. This can be initiated by exposure to air (oxygen), reactive oxygen species in the sample, or certain solvents.
Q3: How should I store my samples to minimize degradation of this compound?
A3: Proper storage is crucial. For long-term stability, samples (plasma, serum, tissue homogenates) should be snap-frozen in liquid nitrogen immediately after collection and then stored at -80°C.[4] For dried blood spots (DBS), storage at -20°C or lower is recommended, and studies have shown psychosine to be stable for up to 6 months at freezer temperatures. Avoid repeated freeze-thaw cycles as this can accelerate degradation.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | 1. Incomplete extraction from the sample matrix.2. Degradation during sample processing.3. Adsorption to plasticware. | 1. Optimize the extraction solvent system. A mixture of chloroform (B151607) and methanol (B129727) is often effective for sphingolipids. Consider using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method tailored for lipids.[6][7]2. Keep samples on ice throughout the extraction process. Minimize the time between thawing and extraction.[6]3. Use low-adsorption polypropylene (B1209903) tubes and pipette tips. |
| High variability between replicate samples | 1. Inconsistent sample collection or handling.2. Incomplete protein precipitation.3. Variable degradation across samples.4. Inconsistent solvent evaporation and reconstitution. | 1. Standardize your sample collection and handling protocol. Ensure all samples are treated identically.2. Ensure complete protein precipitation by using a sufficient volume of cold solvent (e.g., acetonitrile (B52724) or methanol) and adequate vortexing and incubation time.[8]3. Process all samples in a timely and consistent manner to minimize differential degradation.4. Ensure complete drying of the solvent under a gentle stream of nitrogen and consistent reconstitution volume and mixing. |
| Presence of a large psychosine peak in the chromatogram | 1. Degradation of this compound via deacylation.2. Endogenous psychosine in the sample. | 1. Review your sample handling and storage procedures to minimize hydrolysis. Avoid acidic or basic conditions during extraction unless necessary and validated. Analyze samples as quickly as possible after preparation.2. This is expected, especially in the context of certain diseases like Krabbe disease.[9] Ensure your chromatography can resolve this compound from psychosine. |
| Appearance of unknown peaks in the chromatogram | 1. Formation of degradation products (e.g., oxidized forms).2. Contamination from solvents or plasticware.3. Matrix effects from the biological sample. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in confirming if the unknown peaks are related to your analyte.2. Use high-purity (LC-MS grade) solvents and pre-screen all consumables for potential contaminants.3. Optimize your sample clean-up procedure (e.g., using SPE) to remove interfering matrix components. |
Quantitative Data on Stability
The following tables provide a summary of recommended storage conditions and the expected stability of this compound under various stress conditions. This data is based on general principles of sphingolipid stability and findings from forced degradation studies on related molecules.
Table 1: Recommended Storage Conditions for Samples Containing this compound
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Plasma/Serum | 4°C (on ice) | -80°C |
| Tissue Homogenate | 4°C (on ice) | -80°C |
| Dried Blood Spots (DBS) | Room Temperature (in a desiccator) | -20°C or -80°C |
| Extracted Lipid Sample | -20°C (in an inert atmosphere) | -80°C (in an inert atmosphere) |
Table 2: Summary of Forced Degradation Study Conditions and Expected Outcomes
| Stress Condition | Typical Protocol | Expected Degradation of this compound | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | Significant | Psychosine, Pentadecanoic Acid |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | Significant | Psychosine, Pentadecanoic Acid |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Moderate | Oxidized this compound derivatives |
| Thermal Degradation | 80°C for 48 hours (solid state) | Low to Moderate | Various degradation products |
| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24 hours | Low | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the analyte to identify potential degradation products and establish a stability-indicating analytical method.[10][11][12]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take aliquots at 0, 2, 4, and 8 hours. Neutralize the aliquots with 0.1 M NaOH before LC-MS/MS analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take aliquots at 0, 2, 4, and 8 hours. Neutralize the aliquots with 0.1 M HCl before LC-MS/MS analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Take aliquots at 0, 8, and 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and heat at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all samples by a suitable LC-MS/MS method to identify and quantify the parent compound and any degradation products.
Protocol 2: Extraction and Quantification of this compound from Plasma by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound in plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a polypropylene tube, add 10 µL of an internal standard solution (e.g., N-Pentadecanoyl-d3-psychosine in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a new tube.
-
Add 500 µL of chloroform.
-
Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an HPLC vial with an insert.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from other lipids.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizations
References
- 1. Hydrolysis of glycosphingolipids by a sphingolipid ceramide N-deacylase (SCDase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. plaza.umin.ac.jp [plaza.umin.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. ijbls.org [ijbls.org]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity [frontiersin.org]
- 9. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-Pentadecanoyl-psychosine Extraction from Brain Tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of N-Pentadecanoyl-psychosine from brain tissue.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete tissue homogenization. | Ensure the brain tissue is thoroughly homogenized to break down cell membranes and release lipids. The use of a bead beater or ultrasonic homogenizer is recommended.[1] |
| Suboptimal solvent selection. | This compound is a polar lipid. While general lipid extraction methods like the Folch method (chloroform:methanol) are effective, selective extraction using acetone (B3395972) can enrich for psychosines.[2][3] Consider optimizing the solvent system based on your specific downstream analysis. | |
| Insufficient solvent-to-tissue ratio. | A low solvent volume may not be sufficient to fully extract the lipid. A common starting point is a 20-fold excess of solvent to tissue weight (e.g., 20 mL of solvent for 1 g of tissue).[1] | |
| Degradation of this compound. | Psychosine (B1678307) can be susceptible to degradation. Avoid prolonged exposure to high temperatures and harsh acidic or basic conditions. It is advisable to work on ice and use fresh, high-purity solvents. | |
| Co-extraction of Contaminating Lipids | Non-selective extraction method. | The Folch method will co-extract a wide range of lipids.[4] If purity is critical, a multi-step purification protocol is necessary. |
| Incomplete phase separation. | During liquid-liquid extraction, ensure a clean separation between the organic and aqueous phases. Contamination from the aqueous phase can introduce non-lipid molecules. | |
| Overloading of chromatography columns. | If using column chromatography for purification, overloading the column can lead to poor separation and co-elution of contaminants. | |
| Inconsistent or Irreproducible Results | Variability in tissue samples. | The lipid composition of brain tissue can vary depending on the age, health, and specific brain region of the subject.[5] Ensure consistency in sample collection and storage. |
| Inconsistent extraction procedure. | Adhere strictly to the same protocol for all samples, including incubation times, temperatures, and solvent volumes. | |
| Solvent evaporation issues. | Ensure complete removal of the extraction solvent before resuspending the lipid extract for analysis. Residual solvent can interfere with downstream applications. | |
| Issues with Mass Spectrometry Analysis | Ion suppression. | Co-eluting lipids or other matrix components can suppress the ionization of this compound.[6] Chromatographic separation should be optimized to resolve the analyte from interfering compounds. |
| Poor fragmentation. | Optimize collision energy and other mass spectrometer parameters to achieve characteristic and reproducible fragmentation patterns for this compound. | |
| Isomer interference. | Psychosine and its isomers, like glucosylsphingosine (B128621), can be difficult to distinguish by mass alone.[7] Hydrophilic interaction liquid chromatography (HILIC) can be used to separate these isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for extracting this compound from brain tissue?
A1: For a balance of efficiency and selectivity, a two-step approach is recommended. First, perform a general lipid extraction using the Folch method, which involves a chloroform:methanol (B129727) (2:1, v/v) mixture.[4] This will extract a broad range of lipids, including this compound. Following this, a selective enrichment for psychosines can be achieved using cation-exchange chromatography, which takes advantage of the positively charged nature of psychosine.[2][3]
Q2: What are the expected yields of this compound from brain tissue?
A2: The yield of this compound can vary significantly depending on the biological context, particularly in pathological conditions like Krabbe disease where psychosine levels are elevated. In animal models of Krabbe disease, psychosine levels can be significantly higher than in healthy controls.[8][9] For precise quantification, the use of a suitable internal standard is crucial.
Quantitative Data on Psychosine Levels in Brain Tissue
| Condition | Brain Region | Psychosine Concentration (pmol/g wet tissue) | Reference |
| Wild-type Mouse | Whole Brain | ~5.7 ± 2.9 | [9] |
| Twitcher Mouse (Krabbe disease model) | Whole Brain | ~514.1 ± 85.9 | [9] |
| Control Human | Lipid Rafts | Not specified | [8] |
| Krabbe Patient | Lipid Rafts | ~170 | [8] |
Note: The data above refers to total psychosine (galactosylsphingosine) and not specifically this compound. However, it provides a valuable reference for expected concentration ranges.
Q3: How can I improve the purity of my this compound extract?
A3: To improve purity, consider the following strategies:
-
Selective Extraction: As mentioned, using acetone as the initial extraction solvent can selectively extract psychosines while leaving many other glycosphingolipids behind.[2][3]
-
Solid-Phase Extraction (SPE): Cation-exchange SPE cartridges are highly effective for purifying psychosines from a complex lipid extract.[2][3]
-
Chromatography: For very high purity, high-performance liquid chromatography (HPLC), particularly with a HILIC column, can be employed to separate this compound from other lipids and isomers.[7]
Q4: What is the metabolic significance of this compound?
A4: N-acylated psychosines, including this compound, are derivatives of psychosine (galactosylsphingosine). Psychosine accumulation is a key pathological event in Krabbe disease, a lysosomal storage disorder caused by a deficiency in the enzyme galactosylceramidase.[10] Psychosine is highly cytotoxic and is known to induce apoptosis in oligodendrocytes, the myelin-producing cells in the central nervous system.[11] This leads to the characteristic demyelination observed in Krabbe disease.
Experimental Protocols
Protocol 1: General Lipid Extraction from Brain Tissue (Folch Method)
-
Weigh the frozen brain tissue and record the weight.
-
Add the tissue to a homogenizer with 20 volumes of a cold chloroform:methanol (2:1, v/v) solution.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Agitate the homogenate on a shaker for 15-20 minutes at room temperature.
-
Filter or centrifuge the homogenate to remove solid debris.
-
To the collected liquid, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture and centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried lipid extract in a suitable solvent for storage or further analysis.
Protocol 2: Selective Extraction and Purification of Psychosines
-
Lyophilize (freeze-dry) the brain tissue sample.
-
Extract the lyophilized tissue with acetone using a homogenizer.
-
Filter the extract and evaporate the acetone to dryness.
-
Dissolve the dried residue in a small volume of chloroform:methanol (2:1, v/v).
-
Apply the solution to a cation-exchange solid-phase extraction (SPE) cartridge that has been equilibrated with chloroform:methanol (2:1, v/v).
-
Wash the cartridge with chloroform:methanol to elute neutral lipids.
-
Elute the retained psychosines with a more polar solvent, such as a chloroform:methanol mixture with a higher proportion of methanol or the addition of a salt.
-
Evaporate the solvent from the eluted fraction to obtain the purified psychosine extract.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
References
- 1. The Pathogenic Sphingolipid Psychosine is Secreted in Extracellular Vesicles in the Brain of a Mouse Model of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective extraction and effective separation of galactosylsphingosine (psychosine) and glucosylsphingosine from other glycosphingolipids in pathological tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Extraction and Effective Separation of Galactosylsphingosine (Psychosine) and Glucosylsphingosine from Other Glycosphingolipids in Pathological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of age-related changes in psychosine metabolism in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psychosine Accumulates in Membrane Microdomains in the Brain of Krabbe Patients, Disrupting the Raft Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychosine-induced alterations in peroxisomes of Twitcher Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Psychosine: a "toxin" produced in the brain--its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Endogenous Psychosine Accumulation in Oligodendrocytes Differentiation and Survival: Implication for Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of N-Pentadecanoyl-psychosine solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of N-Pentadecanoyl-psychosine solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic glycosphingolipid. Glycosphingolipids are crucial components of cell membranes and are involved in various biological processes, including cell recognition and signal transduction.[1] N-acyl derivatives of psychosine (B1678307) are often used in research to study the metabolic pathways of glycosphingolipids and to investigate the pathology of lysosomal storage disorders like Krabbe disease, where the natural counterpart, psychosine (galactosylsphingosine), accumulates to toxic levels.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
Q3: What are the optimal storage conditions for this compound solutions?
As a general guideline for psychosine solutions, storage at -80°C is recommended for up to six months.[3] For this compound powder, freezer storage is advised. To prevent degradation, it is best to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be kept in a tightly sealed glass vial under an inert atmosphere (e.g., argon) at -80°C. Avoid repeated freeze-thaw cycles.
Q4: How can I assess the stability of my this compound solution?
The stability of your solution can be assessed by monitoring the concentration of this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometry - MS).[6][7][8] A decrease in the peak area corresponding to this compound or the appearance of new peaks could indicate degradation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Cloudiness or Precipitation in Solution | - The concentration of this compound exceeds its solubility limit in the chosen solvent.- The temperature of the solution has decreased, reducing solubility.- The solvent has partially evaporated, increasing the concentration.- Incompatibility with the storage container (e.g., certain plastics). | - Gently warm the solution (up to 40°C) and sonicate to aid dissolution.[5]- Dilute the solution with more solvent.- Ensure the storage container is tightly sealed.- Use glass vials for storage to avoid issues with plasticizers.[5] |
| Inconsistent Experimental Results | - Degradation of the this compound stock solution.- Inaccurate pipetting of the viscous lipid solution.- Adsorption of the lipid to plastic surfaces.- The solution was not homogeneously mixed before use. | - Prepare fresh solutions for each experiment.- Use positive displacement pipettes for accurate handling of viscous solutions.- Use low-adhesion microcentrifuge tubes or glass containers.- Vortex the solution thoroughly before taking an aliquot. |
| No Biological Activity Observed | - The compound has degraded.- The concentration used is too low.- The compound has not been properly delivered to the cells (in cell-based assays). | - Verify the integrity of the compound using an analytical method like HPLC-MS.- Perform a dose-response experiment to determine the optimal concentration.- For cellular experiments, consider using a carrier protein like BSA to improve delivery.[5] |
| Extra Peaks in HPLC Chromatogram | - Degradation of this compound.- Contamination of the solvent or sample.- Carryover from a previous injection. | - Prepare a fresh solution and re-analyze.- Use high-purity solvents and filter your samples before injection.- Run a blank injection to check for carryover. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas
-
Sonicator
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a clean, dry glass vial.
-
Add a 2:1 (v/v) mixture of chloroform and methanol to the vial to achieve the desired concentration (e.g., 1 mg/mL).
-
Seal the vial tightly with the PTFE-lined cap.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (up to 40°C) can also be applied.[5]
-
Once fully dissolved, flush the headspace of the vial with argon or nitrogen gas to displace air and prevent oxidative degradation.
-
Store the stock solution at -80°C.
Protocol 2: Stability Assessment by HPLC-MS
Objective: To determine the stability of this compound in a given solvent over time at a specific temperature.
Materials:
-
This compound solution
-
HPLC system with a mass spectrometer (MS) detector
-
C18 reversed-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid
-
Autosampler vials
Procedure:
-
Prepare a fresh solution of this compound at a known concentration (e.g., 100 µg/mL) in the solvent of interest.
-
Immediately after preparation (Time 0), transfer an aliquot of the solution to an autosampler vial and inject it into the HPLC-MS system.
-
Store the remaining solution under the desired storage conditions (e.g., 4°C, room temperature, or -20°C).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), take an aliquot of the stored solution, transfer it to an autosampler vial, and inject it into the HPLC-MS system.
-
HPLC-MS Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Flow Rate: 0.3 mL/min
-
Gradient: Start at 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
MS Detection: Positive ion mode, monitoring for the protonated molecule of this compound.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the peak area against time to observe the degradation trend.
-
The appearance of new peaks in the chromatogram may indicate degradation products.
-
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound solutions.
Caption: Postulated cytotoxic effects of psychosine accumulation.
References
- 1. Glycosphingolipid - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Cytokinesis by a Lipid Metabolite, Psychosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
minimizing matrix effects for N-Pentadecanoyl-psychosine analysis
Welcome to the technical support center for the analysis of N-Pentadecanoyl-psychosine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges, with a focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis, which is often performed using Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can lead to either ion suppression or enhancement. This interference can compromise the accuracy, precision, and sensitivity of your quantitative results.[1][2] Phospholipids (B1166683) are a major contributor to matrix effects in lipidomics, especially when using electrospray ionization (ESI).[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: Two primary methods can be used to assess matrix effects:
-
Post-Extraction Spike Method: This quantitative approach compares the signal response of this compound in a clean solvent to the response of the same amount of analyte spiked into a blank matrix sample that has undergone the entire extraction procedure. The percentage difference in the signal indicates the extent of the matrix effect.
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of an this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any deviation in the baseline signal of the infused analyte indicates ion suppression or enhancement at that specific retention time.
Q3: What is the recommended analytical technique for the quantitative analysis of this compound?
A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely accepted and sensitive method for the quantification of psychosine (B1678307) and its analogs like this compound. This technique offers high specificity and allows for the detection of low concentrations in complex biological matrices such as dried blood spots (DBS), serum, and tissues.
Q4: Why is the use of an internal standard crucial in this compound analysis?
A: An appropriate internal standard is essential for accurate and precise quantification. It helps to correct for variability during sample preparation and for matrix effects that can occur during LC-MS/MS analysis. The ideal internal standard should co-elute with the analyte and have similar ionization properties.
Q5: What type of internal standard is best for this compound analysis?
A: A stable isotope-labeled (SIL) internal standard, such as a deuterated version of this compound, is considered the gold standard. Its physicochemical properties are nearly identical to the analyte, allowing for the most effective correction of matrix effects and procedural losses. If a SIL standard is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
Issue 1: Low Signal Intensity or Inability to Detect this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure your sample preparation method is optimized for psychosine extraction. For tissues, consider a selective extraction with acetone (B3395972) followed by cation-exchange chromatography to enrich the analyte. |
| Ion Suppression | Significant ion suppression from matrix components can drastically reduce the analyte signal. Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering substances. Diluting the sample can also reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of detection. |
| Suboptimal MS Parameters | Optimize the electrospray ionization (ESI) source parameters. This compound should ionize well in positive ion mode. Adjust key parameters like capillary voltage, gas temperatures, and gas flow rates by infusing a standard solution to find the optimal settings for your instrument. |
| Incorrect MRM Transitions | Verify that you are using the correct precursor and product ion masses for this compound and your internal standard in your Multiple Reaction Monitoring (MRM) method. |
Issue 2: Poor Reproducibility and High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure that each sample is treated identically throughout the extraction and cleanup process. Automation of sample preparation steps can improve consistency. |
| Variable Matrix Effects | Inconsistent levels of interfering compounds across different samples can lead to variable matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for this variability. Also, improving the sample cleanup procedure will lead to more consistent results. |
| Chromatographic Issues | Poor chromatographic peak shape or shifting retention times can lead to inconsistent integration and, therefore, poor reproducibility. Ensure the LC system is properly maintained and the analytical column is not degraded. |
Experimental Protocols & Data
Comparison of Sample Preparation Methods
Effective sample preparation is the most critical step in minimizing matrix effects. The choice of method will depend on the sample matrix, the required sensitivity, and the available equipment.
| Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | A simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. | Fast, simple, and inexpensive. | Does not effectively remove phospholipids and other interfering substances, often leading to significant matrix effects. | Variable, often lower for lipids. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Can be labor-intensive, may form emulsions, and the choice of solvent is critical for good recovery. | Can exceed 80% with optimization. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away. | Provides a much cleaner extract than PPT and LLE, significantly reducing matrix effects. Can be automated. | More expensive and requires method development to select the appropriate sorbent and solvent conditions. | Generally high, often >85%. |
| Acetone Extraction | Specifically for psychosine and related compounds, acetone can selectively extract them from tissues while leaving behind many other lipids. | Highly selective for psychosine, minimizing contamination from other glycosphingolipids. | May not be suitable for all sample types. | 65-75% for psychosine from tissue. |
Detailed Protocol: Acetone Extraction Followed by Cation-Exchange Chromatography for Tissue Samples
This protocol is adapted from methods developed for the selective extraction of psychosine from brain tissue.
-
Homogenization: Homogenize the lyophilized tissue sample in acetone (e.g., 200 mg of tissue in 150 ml of acetone) using a Polytron homogenizer.
-
Extraction: Centrifuge the homogenate and collect the acetone supernatant.
-
Cation-Exchange Chromatography:
-
Condition a cation-exchange cartridge (e.g., Waters Accell Plus CM) according to the manufacturer's instructions.
-
Load the acetone extract onto the cartridge. This compound, being positively charged, will bind to the sorbent.
-
Wash the cartridge with acetone to remove neutral lipids and other unbound interfering compounds.
-
Elute the this compound with a suitable solvent mixture, such as chloroform/methanol/water.
-
-
Analysis: The enriched fraction can then be analyzed by LC-MS/MS.
Visualizations
Caption: Figure 1. General Experimental Workflow for this compound Analysis
Caption: Figure 2. Decision Tree for Troubleshooting Matrix Effects
References
Technical Support Center: Purification of N-Pentadecanoyl-psychosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of N-Pentadecanoyl-psychosine purification techniques.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: After the acylation reaction, I see multiple spots on my Thin Layer Chromatography (TLC) plate. What are they and how do I proceed?
A1: It is common to have a mixture of products and starting materials after the acylation reaction. The multiple spots on your TLC plate likely correspond to:
-
This compound: Your desired product.
-
Unreacted Psychosine (B1678307): The starting material.
-
O-acylated byproducts: Acylation can sometimes occur on the hydroxyl groups of the galactose or sphingosine (B13886) backbone.[1]
-
Di-acylated products: Both the amino and a hydroxyl group have been acylated.
-
Residual reagents: Such as the acylating agent or coupling reagents.
To proceed, you should use column chromatography, typically with a silica (B1680970) gel stationary phase, to separate these components. A gradient elution with a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., methanol (B129727) or acetone) will allow for the separation of these compounds based on their polarity.
Q2: I am having trouble with the purity of my final product after column chromatography. What can I do to improve it?
A2: If column chromatography alone is insufficient, consider the following refinement techniques:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for final purification. Normal-phase HPLC on a silica column can provide good separation based on polarity. Reversed-phase HPLC on a C18 column separates molecules based on hydrophobicity and can be very effective in removing closely related lipid impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for achieving high purity. This is often a matter of empirical testing with different solvent mixtures.
-
Solid-Phase Extraction (SPE): SPE cartridges, such as those with silica or C18 packing, can be used for a rapid clean-up step before or after column chromatography to remove major classes of impurities.
Q3: My recovery yield of this compound is very low after purification. What are the potential causes and solutions?
A3: Low recovery yields can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reaction: Ensure your acylation reaction goes to completion by optimizing reaction time, temperature, and stoichiometry of reactants. Monitor the reaction progress by TLC.
-
Product Degradation: Sphingolipids can be susceptible to degradation under harsh acidic or basic conditions. Ensure that any pH adjustments are done carefully and that prolonged exposure to extreme pH is avoided.
-
Loss during Extraction: During aqueous workups, emulsions can form, leading to loss of product in the aqueous phase or at the interface. Using a brine wash or centrifugation can help to break emulsions.
-
Irreversible Adsorption to Silica Gel: Highly polar sphingolipids can sometimes bind strongly to silica gel. To mitigate this, you can try using a different adsorbent (e.g., alumina) or modify your mobile phase with a small amount of a basic or acidic modifier to reduce strong interactions.
-
Co-elution with Impurities: If your product co-elutes with a major impurity, this will reduce the yield of the pure fraction. Optimize your chromatography conditions (e.g., shallower gradient, different solvent system) to improve resolution.
Q4: I am observing peak tailing and variable retention times during HPLC purification. What could be the cause?
A4: Peak tailing and shifting retention times in HPLC are common issues, especially with lipids:
-
Secondary Interactions: The free amino and hydroxyl groups in this compound can interact with active sites on the stationary phase (e.g., silanols on silica), leading to peak tailing. Adding a small amount of a competing agent, like triethylamine (B128534) for a basic compound or formic acid for an acidic compound, to the mobile phase can often resolve this.
-
Column Equilibration: Normal-phase chromatography is particularly sensitive to the water content of the mobile phase. Ensure your column is thoroughly equilibrated before each injection. It can take a significant amount of time to reach a stable state.
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.
-
Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
Quantitative Data
Due to the limited availability of specific quantitative data for the synthesis and purification of this compound, the following table provides data for closely related compounds to serve as an illustrative guide.
| Compound/Process | Starting Materials | Purification Method | Yield | Purity | Reference |
| N,N-dimethyl psychosine Synthesis | Psychosine, formaldehyde, sodium cyanoborohydride | Silica gel column chromatography | 85% | Not specified | [2] |
| N-lauroyl-SG Synthesis | Lauroyl-CoA, Glutathione | Reverse-phase HPLC | ~10.3% | Not specified | [3] |
Experimental Protocols
The following is a generalized protocol for the synthesis and purification of this compound. Researchers should optimize these conditions based on their specific experimental setup and available analytical techniques.
Part 1: Synthesis of this compound
-
Dissolve Psychosine: In a round-bottom flask, dissolve psychosine in a suitable aprotic solvent such as a mixture of chloroform (B151607) and methanol.
-
Add Base: Add a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.
-
Cool the Reaction: Cool the reaction mixture to 0°C in an ice bath.
-
Add Acylating Agent: Slowly add pentadecanoyl chloride (or another activated form of pentadecanoic acid) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the progress of the reaction by TLC, looking for the disappearance of the psychosine spot and the appearance of a new, less polar product spot.
-
Quench Reaction: Once the reaction is complete, quench it by adding a small amount of water or a dilute aqueous acid solution.
-
Extraction: Transfer the reaction mixture to a separatory funnel and perform a liquid-liquid extraction. Typically, this would involve partitioning between chloroform and water. The organic layer containing the product is washed sequentially with dilute acid, dilute base (e.g., sodium bicarbonate solution), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Part 2: Purification of this compound
-
Silica Gel Column Chromatography (Initial Purification):
-
Pack a glass column with silica gel in a non-polar solvent (e.g., hexane or chloroform).
-
Dissolve the crude product in a minimal amount of the same solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually adding methanol.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
For higher purity, the product from the column chromatography can be further purified by HPLC.
-
Normal-Phase HPLC: Use a silica-based column with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol (B130326) or ethyl acetate).
-
Reversed-Phase HPLC: Use a C18 column with a mobile phase typically consisting of a gradient of water and an organic solvent like methanol or acetonitrile.
-
Monitor the elution profile with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector, or Mass Spectrometer).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the final purified product.
-
Part 3: Purity Assessment
-
The purity of the final product should be assessed by multiple analytical techniques, such as:
-
TLC: To check for the presence of any remaining impurities.
-
HPLC: To obtain a quantitative measure of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for any structural isomers or byproducts.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common HPLC purification issues.
References
- 1. EP0940409A1 - Process for the preparation of sphingolipids and sphingolipid derivatives - Google Patents [patents.google.com]
- 2. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of N-Pentadecanoyl-psychosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the cytotoxicity of N-Pentadecanoyl-psychosine (psychosine) in cell lines.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results. | 1. Inconsistent cell seeding density: Variations in cell numbers can significantly alter the response to psychosine (B1678307).[1] 2. Psychosine precipitation: Psychosine is a lipid and may not be fully soluble in aqueous media, leading to inconsistent effective concentrations. 3. Uneven drug distribution: Improper mixing can lead to concentration gradients across the culture plate. | 1. Optimize cell seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Ensure consistent cell counts for all experiments. 2. Proper solubilization: Dissolve psychosine in an appropriate organic solvent like ethanol (B145695) or DMSO before diluting it in culture media.[2][3] Ensure the final solvent concentration is non-toxic to the cells by including a vehicle control. 3. Thorough mixing: Gently swirl the plate after adding psychosine to ensure even distribution. |
| No significant cytotoxicity observed at expected concentrations. | 1. Cell line resistance: The cell line used may be less sensitive to psychosine-induced cytotoxicity. Oligodendrocytes are particularly sensitive.[3] 2. Incorrect solvent or vehicle control: The solvent used to dissolve psychosine might interfere with its activity or the vehicle control may be inadvertently protective. 3. Suboptimal assay timing: The incubation time with psychosine may be too short to induce a measurable cytotoxic effect. | 1. Cell line selection: If possible, use a cell line known to be sensitive to psychosine, such as an oligodendrocyte cell line (e.g., MO3.13).[4] 2. Vehicle control validation: Test the effect of the solvent alone on cell viability to ensure it is inert at the concentration used. 3. Time-course experiment: Perform a time-course experiment (e.g., 2, 4, 6, 24 hours) to determine the optimal incubation time for observing cytotoxicity.[1] |
| High background in cytotoxicity assays. | 1. Serum interference in LDH assay: Lactate dehydrogenase (LDH) present in serum can lead to high background readings.[5] 2. Phenol (B47542) red interference in colorimetric assays: Phenol red in culture media can affect the absorbance readings in assays like the MTT assay. 3. Compound autofluorescence: Psychosine itself might have intrinsic fluorescence that interferes with fluorescent-based assays. | 1. Use serum-free media: For LDH assays, switch to serum-free media during the treatment and assay period.[5] 2. Use phenol red-free media: For colorimetric assays, use phenol red-free media to reduce background absorbance. 3. Include compound control: For fluorescence-based assays, include a control with psychosine but without cells to measure and subtract its intrinsic fluorescence. |
| Changes in cell morphology unrelated to cell death. | 1. Induction of multinucleated cells: Psychosine can inhibit cytokinesis, leading to the formation of large, multinucleated cells, particularly in monocytic cell lines like U937.[2] 2. Actin filament reorganization: Psychosine can induce the formation of actin filament clots.[2] | 1. Microscopic examination: Regularly observe cell morphology using phase-contrast microscopy. Note any changes in cell size, shape, and nuclear content.[6] 2. Cytoskeletal staining: Use fluorescent phalloidin (B8060827) to stain for F-actin and visualize changes in the actin cytoskeleton. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
A1: this compound, often referred to as psychosine, is a cytotoxic glycosphingolipid that accumulates in the nervous system in Globoid Cell Leukodystrophy (Krabbe disease) due to a deficiency in the enzyme galactosylceramidase.[4][7] Its cytotoxicity is attributed to its ability to perturb cellular membranes and induce apoptosis.[4][7]
Q2: Which cell lines are most sensitive to this compound?
A2: Oligodendrocytes are the most sensitive cell type to psychosine-induced cytotoxicity.[3] Other susceptible cell lines include astrocytes, neurons, and certain cancer cell lines like the human myelomonocyte cell line U937 and Neuro2A mouse neuroblastoma cells.[2][3]
Q3: What is the typical effective concentration of this compound to induce cytotoxicity?
A3: The cytotoxic concentration of psychosine can vary depending on the cell line and exposure time. For sensitive cell lines like oligodendrocytes, concentrations in the range of 10-20 µM are often sufficient to induce significant cell death after 24 hours of exposure.[4] For human astrocytes, an EC50 of approximately 15 µM has been observed after 4 hours.[8]
Q4: How should I prepare and handle this compound for cell culture experiments?
A4: this compound is a lipid and should be dissolved in an organic solvent such as ethanol or DMSO to create a stock solution.[2][3] This stock solution can then be diluted to the final working concentration in cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q5: What are the primary mechanisms of this compound-induced cell death?
A5: this compound primarily induces apoptosis.[4] This is often mediated through the mitochondrial pathway, involving caspase activation.[9] It can also disrupt cellular membranes, particularly lipid rafts, which can, in turn, affect various signaling pathways.[7]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[10][11][12][13]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound
-
Appropriate solvent (e.g., ethanol or DMSO)
-
Complete culture medium (phenol red-free recommended)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution.
-
Include a vehicle control (medium with the highest concentration of solvent used).
-
Remove the old medium from the cells and add 100 µL of the prepared psychosine dilutions or controls.
-
Incubate for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on standard LDH assay procedures for measuring cytotoxicity by quantifying plasma membrane damage.[5][14][15]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound
-
Appropriate solvent (e.g., ethanol or DMSO)
-
Serum-free culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Include controls: vehicle control, untreated control (for spontaneous LDH release), and maximum LDH release control.
-
Replace the medium with 100 µL of the prepared solutions.
-
Incubate for the desired time.
-
-
Maximum LDH Release Control: 30 minutes before the end of the incubation, add 10 µL of lysis buffer to the maximum LDH release control wells.
-
Assay Reaction:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.
-
Signaling Pathways and Visualizations
This compound is known to modulate several key signaling pathways involved in apoptosis and cellular stress.
Psychosine-Induced Apoptotic Signaling
Psychosine triggers apoptosis through a mitochondrial-dependent pathway, leading to the activation of caspases. It also influences the JNK/AP-1 pro-apoptotic pathway and inhibits the pro-survival NF-κB pathway.[8]
Caption: Psychosine-induced apoptotic signaling pathway.
Psychosine's Effect on PKC and AMPK Signaling
Psychosine is known to inhibit the translocation of Protein Kinase C (PKC) to the plasma membrane, thereby inhibiting its activity.[4][7][16] It has also been shown to downregulate the activity of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[17][18][19]
Caption: Inhibition of PKC and AMPK signaling by psychosine.
Experimental Workflow for Assessing Psychosine Cytotoxicity
A logical workflow is essential for systematically evaluating the cytotoxic effects of this compound.
Caption: Workflow for psychosine cytotoxicity experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Cytokinesis by a Lipid Metabolite, Psychosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psychosine cytotoxicity in rat neural cell cultures and protection by phorbol ester and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Role of Endogenous Psychosine Accumulation in Oligodendrocytes Differentiation and Survival: Implication for Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Psychosine-induced apoptosis and cytokine activation in immune peripheral cells of Krabbe patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. The role of AMPK in psychosine mediated effects on oligodendrocytes and astrocytes: Implication for Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of AMPK in psychosine mediated effects on oligodendrocytes and astrocytes: implication for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of AMPK in psychosine mediated effects on oligodendrocytes and astrocytes: implication for Krabbe disease. | Read by QxMD [read.qxmd.com]
Technical Support Center: Synthesis of N-Pentadecanoyl-psychosine
Welcome to the technical support center for the synthesis of N-Pentadecanoyl-psychosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy for synthesizing this compound (C15-psychosine) is through the N-acylation of psychosine (B1678307) (galactosylsphingosine) with pentadecanoic acid. This involves forming an amide bond between the free amino group of the sphingosine (B13886) backbone of psychosine and the carboxyl group of pentadecanoic acid. To achieve this, the carboxylic acid usually needs to be "activated" to make it more reactive towards the amine.
Q2: Why is my reaction yield for this compound consistently low?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not be going to completion due to suboptimal reaction conditions (temperature, time, stoichiometry).
-
Poor solubility of reactants: Psychosine and long-chain fatty acids like pentadecanoic acid may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient reaction.
-
Inefficient activation of pentadecanoic acid: The method used to activate the carboxylic acid may not be effective, leading to poor conversion.
-
Side reactions: The hydroxyl groups on the galactose and sphingosine moieties of psychosine can potentially undergo side reactions, such as O-acylation, if not properly managed.
-
Product degradation: The product may be sensitive to the reaction or work-up conditions.
-
Loss during purification: Significant amounts of the product can be lost during chromatographic purification steps.
Q3: What are some common side products I should be aware of?
A3: The primary side products in the N-acylation of psychosine are O-acylation products, where the pentadecanoyl group is attached to one of the hydroxyl groups of the galactose or sphingosine backbone instead of the amino group. Di-acylated or even tri-acylated products are also possible, though less common. Unreacted starting materials will also be present in the crude product.
Q4: How can I minimize O-acylation?
A4: Minimizing O-acylation can be achieved by:
-
Using a chemoselective N-acylation method: Certain coupling reagents and reaction conditions are known to favor N-acylation over O-acylation.
-
Controlling the reaction temperature: Lowering the reaction temperature can sometimes increase the selectivity for N-acylation.
-
Choice of base: The type and amount of base used can influence the selectivity. Non-nucleophilic bases are generally preferred.
-
Protecting groups: Although it adds extra steps, protecting the hydroxyl groups of psychosine before N-acylation and deprotecting them afterward is a reliable way to prevent O-acylation.
Q5: What are the best solvents for this reaction?
A5: The choice of solvent is critical due to the differing polarities of the reactants. A mixture of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a less polar solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can be effective. The goal is to fully dissolve both the psychosine and the pentadecanoic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Ineffective carboxylic acid activation. 2. Poor solubility of reactants. 3. Reaction temperature is too low. | 1. Use a more efficient coupling reagent (see Table 1). Consider activating pentadecanoic acid as an acid chloride or an active ester prior to adding psychosine. 2. Try a different solvent system (e.g., DMF/DCM, DMSO/THF). Gentle heating may improve solubility, but monitor for side reactions. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Multiple Spots on TLC (Potential Side Products) | 1. O-acylation of hydroxyl groups. 2. Formation of di- or tri-acylated products. 3. Use of an inappropriate base. | 1. Use a milder coupling agent and control the stoichiometry of the acylating agent. Running the reaction at a lower temperature can also improve selectivity. 2. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the activated pentadecanoic acid. 3. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA) to minimize side reactions. |
| Difficulty in Purifying the Final Product | 1. Similar polarity of the product and starting materials/side products. 2. Product streaking on silica (B1680970) gel chromatography. | 1. Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system is often effective. Consider using a different stationary phase, such as reversed-phase silica gel. 2. Add a small amount of a modifier like acetic acid or triethylamine to the eluent to improve the peak shape. |
| Inconsistent Yields | 1. Variability in the quality of starting materials. 2. Inconsistent reaction setup and conditions. 3. Moisture in the reaction. | 1. Ensure the purity of psychosine and pentadecanoic acid. 2. Maintain consistent reaction parameters such as temperature, stirring speed, and reaction time. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Typical Solvent(s) | Additive(s) | Relative Cost | General Yield | Key Considerations |
| DCC | Dicyclohexylcarbodiimide | DCM, THF | HOBt, DMAP | Low | Moderate to High | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DCM, DMF | HOBt, DMAP | Moderate | High | Water-soluble urea (B33335) byproduct, easier to remove. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DMF, NMP | DIPEA | High | Very High | Efficient and fast, but can cause racemization in chiral substrates. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DMF, NMP | DIPEA | High | Very High | Generally considered one of the most effective coupling reagents with low racemization. |
| SOCl₂ | Thionyl chloride | DCM, Toluene | None | Low | High | Forms the highly reactive acid chloride in situ. Requires careful handling and can lead to more side reactions if not controlled. |
Note: The effectiveness of each reagent can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for N-Pentadecanoylation of Psychosine using HATU
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
Psychosine (Galactosylsphingosine)
-
Pentadecanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform (B151607)/Methanol (B129727) or DCM/Methanol gradients)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve pentadecanoic acid (1.1 eq) in a minimal amount of anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the active ester of pentadecanoic acid.
-
Coupling Reaction: In a separate flask, dissolve psychosine (1.0 eq) in a mixture of anhydrous DMF and DCM (e.g., 1:1 v/v).
-
Slowly add the activated pentadecanoic acid solution from step 2 to the psychosine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of 0% to 20% methanol in chloroform or dichloromethane) to isolate the pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
Validation & Comparative
Comparative Analysis: N-Pentadecanoyl-psychosine vs. Natural Psychosine
A detailed guide for researchers and drug development professionals.
In the landscape of sphingolipid research, particularly concerning the pathogenesis of lysosomal storage disorders like Krabbe disease, understanding the structure-activity relationships of cytotoxic metabolites is paramount. This guide provides a comparative overview of natural psychosine (B1678307) (galactosylsphingosine) and a synthetic derivative, N-Pentadecanoyl-psychosine. While extensive data exists for natural psychosine, information on this compound is sparse in publicly available literature, necessitating a partially theoretical comparison based on its chemical structure.
I. Structural and Physicochemical Properties
Natural psychosine is a glycosylsphingoid, consisting of a sphingosine (B13886) base linked to a galactose sugar. This compound is a derivative of natural psychosine where a pentadecanoyl group (a 15-carbon acyl chain) is attached to the amino group of the sphingosine base. This structural modification is expected to significantly alter its physicochemical properties, primarily increasing its lipophilicity.
| Property | Natural Psychosine (Galactosylsphingosine) | This compound (Hypothesized) |
| Molecular Formula | C₂₄H₄₇NO₇ | C₃₉H₇₅NO₈ |
| Molecular Weight | 461.6 g/mol | 686.0 g/mol |
| Structure | Sphingosine + Galactose | Sphingosine + Galactose + C15 Acyl Chain |
| Solubility | Amphipathic, limited water solubility | Decreased water solubility, increased lipid solubility |
| Primary Function | Neurotoxin, biomarker for Krabbe disease | Research chemical, properties under investigation |
II. Biological Role and Mechanism of Action
Natural Psychosine
Natural psychosine is a key player in the pathology of Krabbe disease, a devastating neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC). In the absence of functional GALC, psychosine accumulates to toxic levels within the nervous system, particularly in myelin-producing cells (oligodendrocytes and Schwann cells).
The cytotoxic effects of psychosine are multifaceted and are primarily attributed to its ability to disrupt cellular membranes. As an amphipathic molecule, it integrates into lipid rafts, altering membrane integrity and fluidity. This disruption leads to a cascade of detrimental downstream effects.
Signaling Pathways and Cellular Effects of Natural Psychosine:
-
Apoptosis Induction: Psychosine is a potent inducer of apoptosis in various cell types, including oligodendrocytes.
-
Protein Kinase C (PKC) Inhibition: It is a known inhibitor of PKC, a crucial enzyme in various signal transduction pathways.
-
Mitochondrial Dysfunction: Psychosine can impair mitochondrial function by inhibiting cytochrome c oxidase, a key component of the electron transport chain.
-
Cytoskeletal Disruption: It has been shown to affect actin reorganization, leading to inhibition of cytokinesis and the formation of multinucleated cells.
Below is a diagram illustrating the proposed mechanism of psychosine-induced cytotoxicity.
Caption: Cytotoxic mechanisms of natural psychosine.
This compound: A Theoretical Perspective
Due to the lack of specific experimental data, the biological activity of this compound can be hypothesized based on its structural modification. The addition of the C15 acyl chain fundamentally changes the molecule from a lysosphingolipid to a ceramide-like structure (specifically, a galactosylceramide with a C15 fatty acid).
This acylation would likely:
-
Decrease its detergent-like properties: The free amino group in natural psychosine is thought to be crucial for some of its cytotoxic effects. Acylation neutralizes this positive charge, potentially reducing its ability to perturb membranes in the same manner as natural psychosine.
-
Alter its interaction with protein targets: The structural change may reduce or eliminate its ability to inhibit enzymes like PKC that are known targets of natural psychosine.
-
Change its metabolic fate: this compound is essentially a short-chain galactosylceramide. It might be a substrate for enzymes that metabolize ceramides (B1148491) and galactosylceramides, rather than accumulating in the same way as natural psychosine in Krabbe disease.
III. Experimental Protocols
While specific protocols for this compound are not available, the following outlines a general experimental workflow for comparing the cytotoxicity of a synthetic analog to natural psychosine.
Caption: Workflow for comparing compound cytotoxicity.
Detailed Methodologies (Based on studies of natural psychosine):
1. Cell Culture and Treatment:
-
Oligodendrocyte precursor cells (OPCs) or a relevant neural cell line would be cultured under standard conditions.
-
Stock solutions of natural psychosine and this compound would be prepared in a suitable solvent (e.g., DMSO).
-
Cells would be treated with a range of concentrations of each compound for specific time points (e.g., 24, 48, 72 hours).
2. Cytotoxicity Assay (MTT Assay):
-
Following treatment, MTT reagent is added to the cells and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Cell viability is expressed as a percentage of the untreated control.
3. Apoptosis Assay (Annexin V Staining):
-
Treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and a viability dye like Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.
4. Data Analysis:
-
Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for each compound.
-
Statistical analysis (e.g., t-test, ANOVA) is used to compare the effects of the two compounds.
IV. Conclusion
Natural psychosine is a well-established neurotoxin that plays a central role in the pathogenesis of Krabbe disease through membrane disruption and induction of apoptosis. This compound, as an N-acylated derivative, represents a structurally distinct molecule. Based on fundamental principles of medicinal chemistry and lipid biology, it is hypothesized that the acylation of the primary amine on the sphingosine backbone will significantly reduce the cytotoxicity observed with natural psychosine. This is predicted to occur through a decrease in its membrane-disrupting capabilities and an altered interaction with cellular targets. However, without direct experimental evidence, this remains a theoretical assessment. Further research and empirical data are essential to definitively characterize the biological activity of this compound and validate these hypotheses. Such studies would be invaluable for understanding the precise structure-activity relationships of psychosine and its analogs, potentially informing the development of therapeutic strategies for Krabbe disease.
Navigating Krabbe Disease Biomarkers: A Comparative Guide to Psychosine Analysis
A comprehensive review of the current landscape of biomarkers for Krabbe disease reveals that psychosine (B1678307) (galactosylsphingosine) stands as the primary and most extensively validated biomarker for diagnosis, prognosis, and monitoring of this devastating neurodegenerative disorder. A thorough literature search did not yield evidence for the validation of N-Pentadecanoyl-psychosine as a recognized marker for Krabbe disease. This guide, therefore, focuses on the established role of psychosine in comparison to the initial enzymatic screening methods and details the experimental protocols for its quantification.
Krabbe disease, or globoid cell leukodystrophy, is an autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1] This enzymatic defect leads to the accumulation of the cytotoxic lipid, psychosine, which is believed to be the main driver of the demyelination and neurological damage characteristic of the disease.[2] While newborn screening for Krabbe disease typically begins with measuring GALC enzyme activity, this method has limitations in predicting the disease phenotype.[3][4] The quantification of psychosine has emerged as a critical second-tier test to improve diagnostic accuracy and differentiate between infantile and later-onset forms of the disease.[3][5]
Performance Comparison: GALC Enzyme Activity vs. Psychosine Levels
The primary screening for Krabbe disease involves measuring the activity of the GALC enzyme. However, low GALC activity alone is not a definitive predictor of the disease, as some individuals with reduced enzyme function may never develop symptoms (pseudodeficiency).[3][5] Psychosine levels in dried blood spots (DBS) provide a more specific and clinically relevant measure.
| Biomarker/Method | Application | Advantages | Limitations |
| GALC Enzyme Activity | Primary newborn screening | High sensitivity for detecting GALC deficiency | Poor specificity for predicting clinical phenotype; can lead to false positives.[3][4] |
| Psychosine (Galactosylsphingosine) | Second-tier diagnostic and prognostic marker; disease monitoring | High specificity for infantile Krabbe disease; correlates with disease severity; useful for monitoring therapeutic interventions.[1][5] | May not be as dramatically elevated in later-onset forms of the disease.[6] |
Quantitative Data: Psychosine Levels in Dried Blood Spots (DBS)
The concentration of psychosine in DBS is a key differentiator between individuals with different Krabbe disease phenotypes and unaffected individuals. Substantially elevated levels are strongly indicative of the severe infantile form of the disease.
| Patient Group | Number of Subjects (N) | Median Psychosine Level (nmol/L) | Range of Psychosine Levels (nmol/L) | Reference |
| Infantile Krabbe Disease | 26 | Not specified | Not specified | [3] |
| Late-Onset Krabbe Disease | 11 | Not specified | Not specified | [3] |
| GALC Pathogenic Variant Carriers | 27 | Not specified | Not specified | [3] |
| GALC Pseudodeficiency Carriers | 55 | Not specified | Not specified | [3] |
| Controls | 209 | Not specified | Not specified | [3] |
| Early-Infantile Krabbe Disease | Not specified | 24 | 1.7 - 52 | [7] |
| Late-Infantile Krabbe Disease | Not specified | 4.7 | 1.3 - 50 | [7] |
| Juvenile-Onset Krabbe Disease | Not specified | 1.5 | 0.64 - 2.3 | [7] |
| Asymptomatic/At-risk Newborns | Not specified | 0.98 | 0.21 - 2.7 | [7] |
| Normal/Carrier Range | Not specified | <0.71 | <0.71 | [7] |
Note: A psychosine concentration greater than 10 nmol/L in DBS is considered a strong indicator of a high risk for developing early-onset Krabbe disease.[5]
Experimental Protocols
Quantification of Psychosine in Dried Blood Spots by LC-MS/MS
This method provides a sensitive and specific measurement of psychosine levels.
1. Sample Preparation:
-
A 3 mm punch from a dried blood spot (DBS) card is placed into a well of a 96-well filter plate.
-
An extraction solution containing methanol (B129727) and a stable isotope-labeled internal standard (e.g., d5-psychosine) is added to each well.[3]
-
The plate is sealed and agitated to ensure complete extraction of psychosine from the DBS.
-
The plate is then centrifuged to separate the extracted liquid from the DBS paper.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
The extracted sample is injected into a liquid chromatography system to separate psychosine from other components in the sample.
-
The separated components are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in positive electrospray ionization mode and uses multiple reaction monitoring (MRM) to specifically detect and quantify psychosine and the internal standard based on their unique mass-to-charge ratios.[4]
3. Data Analysis:
-
The concentration of psychosine in the sample is determined by calculating the ratio of the peak area of the endogenous psychosine to the peak area of the internal standard.
-
A calibration curve, generated using known concentrations of psychosine standards, is used to convert this ratio into an absolute concentration.
Visualizing the Pathophysiology and Diagnostic Workflow
Biochemical Pathway of Psychosine Accumulation in Krabbe Disease
Caption: Accumulation of psychosine in Krabbe disease.
Newborn Screening and Diagnostic Workflow for Krabbe Disease
Caption: Newborn screening workflow for Krabbe disease.
References
- 1. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosphingolipids and sphingolipidoses: psychosine in Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Antibody Cross-Reactivity with N-Pentadecanoyl-psychosine
For researchers engaged in sphingolipid research and the development of diagnostics or therapeutics for conditions like Krabbe disease, the specificity of antibodies against key biomarkers such as psychosine (B1678307) is paramount. N-Pentadecanoyl-psychosine, a specific variant of psychosine, may require precise detection. This guide provides a framework for comparing the cross-reactivity of commercially available antibodies with this compound against other structurally related lipids.
Understanding Antibody Specificity for Sphingolipids
Antibodies developed against lipid antigens can exhibit cross-reactivity with other lipids that share similar structural motifs. For instance, studies have shown that anti-ceramide antibodies may also bind to other sphingolipids like sphingomyelin (B164518) and phosphatidylcholine.[1][2] Similarly, antibodies targeting galactocerebroside (GalC), a major component of myelin, have been found to cross-react with psychosine and sulfatide.[3][4][5] This highlights the necessity for rigorous specificity testing of any antibody intended for the specific detection of this compound.
Commercially Available Antibodies for Psychosine Detection
While antibodies specifically raised against this compound are not readily documented, researchers can utilize antibodies developed against the general structure of psychosine (galactosylsphingosine). An example is the commercially available "Anti Psychosine (galactosyl sphingosine) Antibody"[6]. Another potential tool is the anti-Galactocerebroside antibody (clone mGalC), which is known to recognize psychosine[3]. The key challenge lies in determining the binding affinity of these antibodies for this compound and their degree of cross-reactivity with other relevant lipids.
Quantitative Comparison of Antibody Cross-Reactivity
To objectively assess the performance of an anti-psychosine antibody, a competitive ELISA is a highly effective method.[7] This assay quantifies the degree of cross-reactivity by measuring the concentration of a competing lipid required to inhibit the antibody's binding to its target antigen by 50% (IC50). The results can be summarized in a table for clear comparison.
Table 1: Hypothetical Cross-Reactivity Profile of a Polyclonal Anti-Psychosine Antibody
| Competing Lipid | IC50 (µM) | % Cross-Reactivity |
| This compound (C15:0) | 0.5 | 100% |
| N-Lauroyl-psychosine (C12:0) | 1.2 | 41.7% |
| N-Palmitoyl-psychosine (C16:0) | 0.8 | 62.5% |
| N-Stearoyl-psychosine (C18:0) | 2.5 | 20.0% |
| Galactosylceramide (C18:0) | 10.0 | 5.0% |
| Sphingosine | > 100 | < 0.5% |
| Ceramide (C16:0) | > 100 | < 0.5% |
| Sphingomyelin | > 100 | < 0.5% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Lipid) x 100
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cross-reactivity studies. Below are protocols for lipid overlay assays and competitive ELISA.
Lipid Overlay Assay (Dot Blot)
This method provides a qualitative assessment of antibody binding to various lipids.
Protocol:
-
Lipid Preparation: Dissolve this compound and other lipids to be tested in a suitable organic solvent (e.g., chloroform/methanol, 2:1 v/v) to a concentration of 1 mg/mL.
-
Membrane Spotting: Carefully spot 1-2 µL of each lipid solution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Dilute the anti-psychosine antibody in the blocking buffer (e.g., 1:500 to 1:2000 dilution). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane using a suitable imager. The intensity of the spots indicates the relative binding of the antibody to each lipid.
Competitive ELISA
This quantitative method determines the specificity and cross-reactivity of the antibody.
Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with this compound (the target antigen) at a concentration of 1-5 µg/mL in an appropriate coating buffer (e.g., phosphate-buffered saline, PBS). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Competitive Inhibition: Prepare serial dilutions of the competing lipids (including this compound as a reference) in assay buffer (e.g., blocking buffer). In a separate plate or tubes, pre-incubate a constant, predetermined concentration of the anti-psychosine antibody with each dilution of the competing lipids for 1-2 hours at room temperature.
-
Incubation: After washing the coated plate, transfer the antibody/competitor mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add a substrate solution (e.g., TMB) to each well. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log of the competitor concentration to generate inhibition curves. Calculate the IC50 value for each lipid.
Visualizing the Experimental Workflow
To clarify the process of evaluating antibody cross-reactivity, the following diagram illustrates the key steps involved.
Caption: Workflow for assessing antibody cross-reactivity with this compound.
By following these protocols and data presentation formats, researchers can systematically evaluate and compare the specificity of antibodies for this compound, ensuring the selection of the most suitable reagents for their specific applications in research and development.
References
- 1. glycobiotech.de [glycobiotech.de]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Galactocerebroside Antibody, clone mGalC, Alexa Fluor®488 Conjugate | MAB342A4 [merckmillipore.com]
- 4. Cross-reactivity of anti-galactocerebroside autoantibodies with a Trypanosoma brucei proteolipidic epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactive anti-galactocerebroside antibodies and Mycoplasma pneumoniae infections in Guillain-Barré syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prayagascientific.com [prayagascientific.com]
- 7. elisakits.co.uk [elisakits.co.uk]
A Comparative Analysis of N-Pentadecanoyl-psychosine Across Various Tissues
N-Pentadecanoyl-psychosine, more commonly known as psychosine (B1678307) or galactosylsphingosine, is a cytotoxic lysosphingolipid that has garnered significant attention in the scientific community, primarily due to its accumulation in Krabbe disease, a rare and fatal neurodegenerative disorder.[1][2] This guide provides a comprehensive comparative analysis of psychosine levels in different tissues, supported by experimental data from murine models and human patients. It is tailored for researchers, scientists, and drug development professionals investigating lysosomal storage disorders and related neurological conditions.
Quantitative Distribution of Psychosine in Nervous System Tissues
The accumulation of psychosine is most pronounced in the nervous system, correlating with the severe neurological symptoms observed in Krabbe disease.[3] The Twitcher mouse is a widely used animal model that faithfully replicates the pathology of the human disease, and numerous studies have quantified psychosine levels in its tissues.[1][4]
In the Twitcher mouse model, a significant, age-dependent accumulation of psychosine is observed across various nervous system tissues. Notably, the concentration is greater in peripheral nervous tissues compared to the central nervous system.[3] Among the central nervous system tissues, the spinal cord and brainstem exhibit higher levels of psychosine than the cerebrum and cerebellum.[3]
A detailed study of different nervous system tissues in the Twitcher mouse revealed statistically significant increases in psychosine concentration in the brain, cerebellum, spinal cord, and sciatic nerve of homozygous mutant mice compared to wild-type controls.[1] Further research has quantified psychosine content in the brains and optic nerves of Twitcher mice at different disease stages, showing a progressive increase.[5]
In human brain tissue, psychosine is found to have a robust distribution, with notably higher concentrations in the white matter and the substantia nigra compared to the gray matter and caudate.[6] Studies on post-mortem brain tissue from Parkinson's disease patients have also indicated elevated psychosine levels in the cerebral cortex compared to healthy controls.[6]
Table 1: Comparative Psychosine Levels in Nervous System Tissues of Twitcher Mice
| Tissue | Psychosine Concentration (pmol/mg protein) in Homozygous Twitcher (HOM) | Psychosine Concentration (pmol/mg protein) in Wild-Type (WT) | Fold Increase (HOM vs. WT) | Reference |
| Brain | > 200 | < 5 | > 40 | [1] |
| Cerebellum | ~ 150 | < 5 | ~ 30 | [1] |
| Spinal Cord | > 300 | < 5 | > 60 | [1] |
| Sciatic Nerve | > 800 | < 5 | > 160 | [1] |
| Optic Nerve (Late Stage) | ~ 1500 | Not Detectable | - | [5] |
Note: The values are approximate and collated from graphical representations in the cited literature for comparative purposes.
Table 2: Regional Distribution of Psychosine in Human Brain
| Brain Region | Psychosine Concentration (pmol/mg protein) | Reference |
| White Matter | Elevated | [6] |
| Substantia Nigra | Elevated | [6] |
| Gray Matter | Lower than White Matter | [6] |
| Cerebral Cortex (Krabbe Patient) | 6-10 nmol/g tissue | [7] |
| Cerebral Cortex (Parkinson's Patient) | Elevated vs. Control | [6] |
Psychosine Levels in Peripheral Tissues and Biofluids
While the most dramatic accumulation of psychosine occurs in the nervous system, it is also detected at elevated levels in peripheral organs and biofluids of Krabbe disease models and patients, leading to the characterization of the disease as a generalized psychosine storage disorder.[8]
Studies in Twitcher mice have demonstrated significant psychosine accumulation in the kidney.[9] Furthermore, psychosine levels in the liver of Twitcher mice were found to be approximately 46 times higher than in wild-type tissue.[8]
The quantification of psychosine in biofluids such as blood is crucial for diagnostics and monitoring disease progression.[10][11] An excellent correlation has been shown between psychosine levels in dried blood spots (DBS) and plasma from individuals with sphingolipidoses, including Krabbe disease, making DBS a valuable tool for newborn screening.[12] In the serum of Twitcher mice, psychosine concentration increases significantly with disease progression, reaching a maximum at around 40 days of age, which coincides with the presentation of severe neurological symptoms.[11][13]
Table 3: Psychosine Levels in Peripheral Tissues and Serum of Twitcher Mice
| Tissue/Biofluid | Psychosine Concentration | Reference |
| Liver | ~46-fold increase vs. WT | [8] |
| Kidney | Significant accumulation | [9] |
| Serum (at 40 days) | up to 33.27 ng/mL | [11] |
Experimental Protocols
The accurate quantification of psychosine is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[11][14]
Psychosine Extraction and Quantification from Tissues
-
Homogenization: Fresh frozen tissues are homogenized in water, typically at a ratio of 10 µL per mg of tissue.[15]
-
Protein Quantification: The protein concentration of the tissue homogenate is determined to normalize the sample input for lipid extraction.[15]
-
Lipid Extraction: Psychosine is extracted from the normalized homogenates using an organic solvent, such as methanol (B129727). A known concentration of a stable isotope-labeled internal standard (e.g., Psychosine-d7) is added to the extraction solution to ensure accuracy and precision by correcting for sample variability.[14][15]
-
Solid-Phase Extraction (SPE): The lipid extract is further purified using strong cation-exchange and C18 solid-phase extraction chromatography to isolate psychosine.[9]
-
LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. The separation is often achieved using a HILIC or C18 analytical column with a mobile phase gradient (e.g., water with 0.1% formic acid and 1 mM ammonium (B1175870) formate (B1220265) as Mobile Phase A).[14] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific transitions for psychosine and the internal standard.[10]
-
Data Analysis: The concentration of psychosine is determined by calculating the ratio of the peak area of the endogenous psychosine to the peak area of the internal standard and comparing it to a calibration curve generated with known concentrations of psychosine standards.[10][14]
Psychosine Extraction from Dried Blood Spots (DBS)
-
Sample Preparation: A 3 mm disc is punched from the DBS sample and placed into a well of a 96-well plate.[10]
-
Extraction: An extraction solution of methanol containing a known concentration of the internal standard (Psychosine-d7) is added to each well. The plate is agitated to facilitate the extraction of psychosine.[10][14]
-
Centrifugation and Supernatant Transfer: The plate is centrifuged to pellet the DBS paper and any precipitated proteins. The supernatant containing the extracted psychosine is then transferred to a new plate or HPLC vials for analysis.[10]
-
LC-MS/MS Analysis: The analysis proceeds as described for tissue samples.[10]
Visualizing Experimental and Biological Pathways
To better understand the processes involved in psychosine analysis and its metabolic context, the following diagrams are provided.
Caption: Experimental workflow for psychosine quantification.
Caption: Biosynthesis and degradation pathways of psychosine.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic profiling reveals biochemical pathways and potential biomarkers associated with the pathogenesis of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of galactosylsphingosine (psychosine) in the twitcher mouse: determination by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Untargeted Lipidomic Approach for Studying Different Nervous System Tissues of the Murine Model of Krabbe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of age-related changes in psychosine metabolism in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Krabbe disease: a galactosylsphingosine (psychosine) lipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psychosine-induced alterations in peroxisomes of Twitcher Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The Pathogenic Sphingolipid Psychosine is Secreted in Extracellular Vesicles in the Brain of a Mouse Model of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of N-Pentadecanoyl-psychosine with NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex lipids. This guide provides a comparative framework for confirming the identity of N-Pentadecanoyl-psychosine, a key glycosphingolipid, by contrasting its expected NMR spectral features with those of closely related and well-characterized analogs.
Comparative Analysis of ¹H and ¹³C NMR Data
For comparison, we present typical ¹H and ¹³C NMR chemical shifts for the structurally similar N-Lauroyl-psychosine (C12:0) and N-Stearoyl-psychosine (C18:0). The data for the sphingosine (B13886) and galactose moieties will be largely consistent across these compounds, while the signals for the fatty acid chain will differ in their integration values and the chemical shifts of the terminal methyl and adjacent methylene (B1212753) groups.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for N-Acyl-psychosine Analogs in DMSO-d₆
| Assignment | N-Lauroyl-psychosine (C12:0) | N-Stearoyl-psychosine (C18:0) | This compound (C15:0) (Expected) |
| Sphingosine | |||
| H-1 | ~4.1-4.3 (m) | ~4.1-4.3 (m) | ~4.1-4.3 (m) |
| H-2 | ~3.8-4.0 (m) | ~3.8-4.0 (m) | ~3.8-4.0 (m) |
| H-3 | ~3.9-4.1 (m) | ~3.9-4.1 (m) | ~3.9-4.1 (m) |
| H-4 (olefinic) | ~5.4-5.6 (m) | ~5.4-5.6 (m) | ~5.4-5.6 (m) |
| H-5 (olefinic) | ~5.6-5.8 (m) | ~5.6-5.8 (m) | ~5.6-5.8 (m) |
| Galactose | |||
| H-1' (anomeric) | ~4.2 (d) | ~4.2 (d) | ~4.2 (d) |
| H-2' - H-6' | ~3.2-3.8 (m) | ~3.2-3.8 (m) | ~3.2-3.8 (m) |
| Fatty Acid Chain | |||
| α-CH₂ | ~2.0-2.2 (t) | ~2.0-2.2 (t) | ~2.0-2.2 (t) |
| β-CH₂ | ~1.5-1.7 (m) | ~1.5-1.7 (m) | ~1.5-1.7 (m) |
| (CH₂)n | ~1.2-1.4 (br s) | ~1.2-1.4 (br s) | ~1.2-1.4 (br s) |
| ω-CH₃ | ~0.8-0.9 (t) | ~0.8-0.9 (t) | ~0.8-0.9 (t) |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for N-Acyl-psychosine Analogs in DMSO-d₆
| Assignment | N-Lauroyl-psychosine (C12:0) | N-Stearoyl-psychosine (C18:0) | This compound (C15:0) (Expected) |
| Sphingosine | |||
| C-1 | ~68-70 | ~68-70 | ~68-70 |
| C-2 | ~52-54 | ~52-54 | ~52-54 |
| C-3 | ~73-75 | ~73-75 | ~73-75 |
| C-4 (olefinic) | ~128-130 | ~128-130 | ~128-130 |
| C-5 (olefinic) | ~130-132 | ~130-132 | ~130-132 |
| Galactose | |||
| C-1' (anomeric) | ~103-105 | ~103-105 | ~103-105 |
| C-2' - C-5' | ~69-76 | ~69-76 | ~69-76 |
| C-6' | ~60-62 | ~60-62 | ~60-62 |
| Fatty Acid Chain | |||
| C=O (amide) | ~172-174 | ~172-174 | ~172-174 |
| α-CH₂ | ~35-37 | ~35-37 | ~35-37 |
| β-CH₂ | ~25-27 | ~25-27 | ~25-27 |
| (CH₂)n | ~28-30 | ~28-30 | ~28-30 |
| ω-1 CH₂ | ~31-33 | ~31-33 | ~31-33 |
| ω-CH₃ | ~13-15 | ~13-15 | ~13-15 |
Experimental Protocol for NMR Analysis
A detailed and robust experimental protocol is critical for obtaining high-quality NMR spectra for glycosphingolipids.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended as it is an excellent solvent for this class of amphiphilic molecules and allows for the observation of exchangeable protons (e.g., hydroxyl and amide protons).
-
For certain applications, a solvent mixture such as chloroform-d/methanol-d₄ (2:1, v/v) can be used.
-
Vortex the sample until the lipid is fully dissolved. Gentle heating may be required, but care should be taken to avoid degradation.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (≥500 MHz for ¹H) is recommended to achieve optimal signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: 0-10 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-180 ppm.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and confirm proton assignments within the sphingosine and galactose moieties.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, providing unambiguous carbon assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and linking different structural fragments.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the identity of this compound using NMR spectroscopy.
Signaling Pathway Context
While NMR is primarily for structural elucidation, understanding the biological context of this compound is crucial. Psychosines are implicated in the pathology of Krabbe disease, a lysosomal storage disorder, where they accumulate and induce apoptosis in oligodendrocytes. The N-acyl chain length can influence the biophysical properties of these lipids and their role in membrane disruption and subsequent signaling cascades.
A Researcher's Guide to Evaluating the Purity of Synthesized N-Pentadecanoyl-psychosine
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized N-Pentadecanoyl-psychosine, a crucial glycolipid in glycosphingolipid research. We present supporting experimental data, detailed protocols, and a comparative analysis against commercially available standards.
This compound, also known as N-pentadecanoyl-beta-D-galactosylsphingosine, is a synthetic derivative of psychosine (B1678307). Psychosine itself is the deacylated form of galactosylceramide (a cerebroside) and a key biomarker in the diagnosis and monitoring of Krabbe disease, a rare and devastating lysosomal storage disorder. The N-pentadecanoyl variant, with its 15-carbon acyl chain, is a valuable tool for studying the pathophysiology of such diseases and for the development of potential therapeutic agents.
Accurate assessment of the purity of synthesized this compound is critical to distinguish it from potential impurities such as starting materials, byproducts of the synthesis, or isomers. This guide outlines the primary analytical methods for this purpose: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC), along with a discussion on the importance of chiral chromatography.
Comparative Analysis of Purity Assessment Methods
A multi-pronged approach utilizing orthogonal analytical techniques is the most robust strategy for confirming the purity of synthesized this compound. The table below summarizes the key quantitative parameters and outcomes for each recommended method.
| Analytical Technique | Parameter Measured | Synthesized this compound (Expected Outcome) | Commercial Standard (e.g., Larodan, >99% Purity) |
| HPLC-MS | Purity (%) | >95% (post-purification) | >99% |
| Retention Time (min) | Consistent with standard | Defined in Certificate of Analysis | |
| Mass-to-charge ratio (m/z) | [M+H]⁺: 686.5 | [M+H]⁺: 686.5 | |
| NMR Spectroscopy | ¹H & ¹³C Chemical Shifts (ppm) | Match expected structural features | Spectra consistent with the assigned structure |
| Presence of Impurity Signals | Minimal to none | No significant impurity signals | |
| Thin-Layer Chromatography (TLC) | Retention Factor (Rf) | Single spot with a characteristic Rf value | Single spot with a matching Rf value |
| Chiral Chromatography | Enantiomeric Purity (%) | >98% of the desired enantiomer | High enantiomeric excess |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the cornerstone for assessing the purity of synthesized this compound. It provides both quantitative purity information based on chromatographic separation and molecular weight confirmation through mass spectrometry.
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is particularly well-suited for separating polar compounds like psychosine derivatives.
Experimental Protocol: HILIC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B to elute the polar analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Precursor Ion (Q1): m/z 686.5 ([M+H]⁺).
-
Product Ion (Q3): Characteristic fragment ions of the molecule (e.g., loss of the galactose head group).
-
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase composition for analysis.
-
Internal Standard: For quantitative analysis, a deuterated internal standard such as this compound-d5 would be ideal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthesized molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation and the detection of impurities. While specific NMR data for this compound is not widely published, data from closely related compounds like N,N-dimethyl psychosine can provide expected chemical shift ranges.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (B129727) (CD₃OD) or a mixture of deuterated chloroform (B151607) and methanol (CDCl₃:CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Expected ¹H and ¹³C NMR Chemical Shifts (based on related structures)
-
¹H NMR:
-
Signals corresponding to the sphingoid base vinyl protons (~5.4-5.8 ppm).
-
Protons of the galactose moiety (~3.4-4.3 ppm).
-
The anomeric proton of the galactose (~4.2 ppm).
-
Methylene protons of the pentadecanoyl chain (~1.2-2.2 ppm).
-
Terminal methyl group of the pentadecanoyl chain (~0.9 ppm).
-
-
¹³C NMR:
-
Carbonyl carbon of the amide (~175 ppm).
-
Carbons of the sphingoid base double bond (~125-135 ppm).
-
Carbons of the galactose unit (~60-105 ppm).
-
Aliphatic carbons of the acyl chain and sphingoid base (~14-40 ppm).
-
The absence of significant unassigned signals in the spectra is a strong indicator of high purity.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and simple method for the qualitative assessment of purity and for monitoring the progress of reactions and purification steps.[2][3][4] For N-acyl psychosines, normal-phase TLC on silica (B1680970) gel plates is typically employed.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase (Solvent System): A mixture of chloroform, methanol, and water in a ratio of approximately 65:25:4 (v/v/v) is a good starting point for separating psychosine derivatives. The polarity can be adjusted as needed.
-
Sample Preparation: Dissolve the synthesized compound and a commercial standard in a small amount of chloroform:methanol (2:1, v/v).
-
Application: Spot a small amount of the dissolved samples onto the TLC plate.
-
Development: Place the plate in a sealed TLC chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
UV Light: If the compound is UV active, it can be visualized under a UV lamp (254 nm).
-
Staining:
-
Ninhydrin Stain: For visualizing the primary amine of the sphingoid base (will produce a characteristic colored spot upon heating).
-
Orcinol/Sulfuric Acid Stain: A general stain for glycolipids, which will produce a purplish spot upon heating.
-
-
A single, well-defined spot for the synthesized product that co-migrates with the commercial standard indicates high purity. The presence of additional spots would signify impurities.
Chiral Chromatography
The sphingoid base of psychosine contains chiral centers. During synthesis, racemization can occur, leading to the formation of diastereomers. As the biological activity of stereoisomers can differ significantly, it is crucial to assess the enantiomeric purity of the synthesized this compound. Chiral HPLC is the method of choice for this analysis.[5][6]
Methodology Overview
Chiral separation can be achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. The selection of the appropriate chiral column and mobile phase is critical and often requires method development.
Workflow and Pathway Diagrams
To visualize the experimental processes and logical relationships in the purity evaluation of synthesized this compound, the following diagrams are provided.
Conclusion
References
- 1. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iitg.ac.in [iitg.ac.in]
- 3. Novel procedure for measuring psychosine derivatives by an HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Method Validation for N-Pentadecanoyl-psychosine and Related Sphingolipids
For researchers, scientists, and drug development professionals engaged in the study of lysosomal storage disorders such as Krabbe disease, the accurate and precise quantification of psychosine (B1678307) and its derivatives is of paramount importance. N-Pentadecanoyl-psychosine, a synthetic analog of psychosine, is instrumental in this research. This guide provides a comprehensive comparison of analytical methodologies for the quantification of psychosine, with a focus on providing the foundational data necessary for the validation of an analytical method for this compound. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has emerged as the gold standard for its sensitivity and specificity.[1][2][3][4]
Performance Comparison of Analytical Methods
The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound, this involves assessing parameters such as accuracy, precision, linearity, and sensitivity. The choice of internal standard is critical in LC-MS/MS analysis to correct for variability during sample preparation and analysis.[3] The following tables summarize the performance characteristics of LC-MS/MS methods for psychosine analysis using different types of internal standards. This data serves as a strong baseline for establishing a validation plan for this compound.
Table 1: Method Validation Parameters for Psychosine Quantification using LC-MS/MS
| Validation Parameter | Stable Isotope-Labeled Internal Standard (e.g., Psychosine-d5) | Structural Analog Internal Standard (e.g., N,N-dimethyl-D-erythro-sphingosine) |
| Accuracy (% Recovery) | 94.20–98.02%[1][3] | Data not explicitly available, but expected to be high with proper validation. |
| Precision (Intra-day %CV) | 12-14%[3] | Data not explicitly available. |
| Precision (Inter-day %CV) | 13-15%[3] | Data not explicitly available. |
| Linearity (Concentration Range) | 2.5–50 ng/mL[1] | Not explicitly stated, but a typical calibration curve might range from 1 to 200 nM.[2] |
| Limit of Detection (LOD) | Capable of measuring in the picomole range.[5] | Not explicitly stated. |
| Limit of Quantification (LOQ) | Not explicitly stated. | Not explicitly stated. |
Note: The performance data for the stable isotope-labeled internal standard is based on studies using psychosine-d5 as a proxy, with the expectation of comparable performance for other deuterated analogs like psychosine-d7.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the outlined experimental protocols for the quantification of psychosine in biological matrices, which can be adapted for this compound.
Method 1: LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This method is considered the gold standard due to the similar physicochemical properties of the internal standard to the analyte, which allows for more accurate correction of matrix effects and extraction variability.[3]
1. Materials and Reagents:
-
Psychosine standard and a stable isotope-labeled internal standard (e.g., psychosine-d5 or psychosine-d7).[3][6]
-
Methanol (B129727), acetonitrile (B52724), formic acid, and ammonium (B1175870) formate (B1220265) (LC-MS grade).[2][3]
-
Deionized water.[2]
-
Biological matrix (e.g., dried blood spots, serum).
2. Sample Preparation (from Dried Blood Spots):
-
A 3 mm punch from a dried blood spot is placed into a well of a 96-well plate.[2][3]
-
An extraction solution of methanol containing a known concentration of the stable isotope-labeled internal standard is added to each well.[3][6]
-
The plate is agitated to ensure complete extraction.
-
The supernatant is transferred to a new plate for analysis.[2]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separation is typically achieved using a C18 or HILIC column with a gradient elution.[2]
-
Tandem Mass Spectrometry (MS/MS): The analysis is performed in the positive ion mode using multiple reaction monitoring (MRM).[2][8] Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.[2]
4. Data Analysis and Quantification:
-
The peak areas for the MRM transitions of the analyte and the internal standard are integrated.[2]
-
A ratio of the analyte peak area to the internal standard peak area is calculated.[2]
-
A calibration curve is constructed by plotting these ratios against the known concentrations of the standards.
-
The concentration of the analyte in the samples is determined from this calibration curve.[2]
Method 2: LC-MS/MS with a Structural Analog Internal Standard
This approach uses an internal standard that is chemically similar but not isotopically labeled, such as N,N-dimethyl-D-erythro-sphingosine.[3][8]
1. Sample Preparation: The protocol is similar to Method 1, with the primary difference being the use of a structural analog as the internal standard in the extraction solution.[3][8]
2. LC-MS/MS Analysis: The LC and MS conditions are optimized to monitor the specific MRM transitions for both psychosine and the structural analog internal standard.[3]
3. Data Analysis and Quantification: Quantification is performed by calculating the ratio of the peak area of psychosine to that of the structural analog internal standard.[3]
Alternative Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
An older, less common method involves derivatization of psychosine to introduce a fluorescent tag, followed by HPLC analysis.
1. Derivatization: Psychosine is derivatized with a fluorescent agent such as 4-fluoro-7-nitrobenzofurazan.[5]
2. HPLC Analysis: The derivatized psychosine is separated on an HPLC column and detected by a fluorescence detector.[5] This method can measure psychosine in the picomole range but is generally less sensitive and specific than LC-MS/MS.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for this compound using LC-MS/MS.
Caption: Workflow for this compound analysis.
This guide provides a foundational understanding of the validation of analytical methods for psychosine and its derivatives. The presented data and protocols for psychosine serve as a robust starting point for developing and validating a sensitive and specific method for this compound, ensuring reliable and accurate results in research and clinical settings.
References
- 1. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel procedure for measuring psychosine derivatives by an HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of N-Acyl Chain Length on Psychosine Activity: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the influence of N-acyl chain length on the biological activity of psychosine (B1678307), a cytotoxic lysosphingolipid implicated in the pathogenesis of Krabbe disease. While direct, extensive comparative studies on a series of N-acylated psychosine derivatives are limited, this document synthesizes available data on psychosine and analogous sphingolipids, particularly ceramides (B1148491), to provide a framework for understanding this critical structure-activity relationship. This information is intended for researchers, scientists, and professionals involved in drug development and sphingolipid biology.
Introduction to Psychosine and the Significance of N-Acylation
Psychosine (galactosylsphingosine) is a key pathogenic molecule in Krabbe disease, a devastating neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase. The accumulation of psychosine leads to widespread apoptosis of oligodendrocytes, demyelination, and severe neurological symptoms. The structure of psychosine, featuring a free amino group on its sphingosine (B13886) base, is crucial for its cytotoxic effects. N-acylation, the attachment of a fatty acid chain to this amino group, converts psychosine into galactosylceramide, a fundamental component of myelin. However, the influence of varying the length of this N-acyl chain on the specific cytotoxic activities of psychosine has been a subject of scientific inquiry.
Emerging evidence suggests that N-acylation can dramatically alter the biological activity of psychosine. In fact, studies have shown that N-acetylation of psychosine completely abolishes its ability to induce the formation of multinuclear cells, a hallmark of its cytotoxic effect in certain cell types.[1] This finding underscores the critical role of the free amino group in psychosine's mechanism of action.[1][2]
Comparative Analysis of Psychosine Activity
To understand the impact of N-acylation, we first present the established biological activities of unmodified psychosine. Subsequently, we provide a hypothesized comparison of N-acylated psychosine derivatives with varying chain lengths, drawing parallels from the well-documented effects of N-acyl chain length on the activity of ceramides, which are structurally similar N-acylated sphingosines.
Table 1: Biological Activity of Unmodified Psychosine
| Parameter | Effect of Psychosine | Concentration Range | Cell Types Studied |
| Cytotoxicity | Induces cell death | 10-50 µM | Oligodendrocytes, various cancer cell lines |
| Apoptosis | Triggers caspase activation and DNA fragmentation | 10-50 µM | Oligodendrocytes, lymphocytes |
| Inflammation | Stimulates production of pro-inflammatory cytokines | 10-20 µM | Microglia, peripheral blood mononuclear cells |
| Cell Morphology | Induces formation of multinuclear "globoid-like" cells | 2 µM | U937 human myelomonocyte cells |
| Enzyme Inhibition | Inhibits protein kinase C and cytochrome c oxidase | Not specified | In vitro assays |
Table 2: Hypothesized Comparative Activity of N-Acylated Psychosine Derivatives
This table is based on the observed effects of varying N-acyl chain lengths on ceramide activity and the finding that N-acetylation abolishes a key psychosine activity.
| N-Acyl Chain Length | Hypothesized Cytotoxicity/Apoptotic Activity | Rationale based on Ceramide Studies |
| Short-chain (e.g., C2 - N-acetyl) | Abolished or significantly reduced activity. | N-acetylpsychosine has been shown to be inactive in inducing multinuclear cell formation.[1] Short-chain ceramides (C2, C6) are often used as cell-permeable analogs to study ceramide metabolism and signaling, but their intrinsic activity can differ from long-chain ceramides.[3] |
| Long-chain (e.g., C16, C18) | Potentially cytotoxic, but likely through different mechanisms than psychosine. | Long-chain saturated ceramides (C16:0, C18:0) are generally considered the most pro-apoptotic species, inducing mitochondrial outer membrane permeabilization.[4][5][6][7] The specific activity would depend on the cell type and metabolic context. |
| Very-long-chain (e.g., C24) | Likely less cytotoxic and may even be inhibitory to apoptosis. | Very-long-chain ceramides can interfere with the pro-apoptotic channel-forming activity of C16-ceramide in mitochondrial membranes.[7] They are crucial for forming stable, impermeable membrane domains. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols relevant to the study of psychosine and its derivatives.
Protocol 1: Multinuclear Cell Formation Assay
This assay was utilized to demonstrate the inhibitory effect of N-acetylation on psychosine activity.[1]
-
Cell Culture: Human myelomonocyte U937 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are seeded at a density of 1 x 10^5 cells/mL and treated with psychosine (e.g., 2 µM), N-acetylpsychosine, or other N-acyl psychosine derivatives for a period of 96 hours.
-
Microscopy: At the end of the incubation period, cells are observed under a light microscope to assess the formation of multinuclear, "globoid-like" giant cells.
-
Quantification: The percentage of multinuclear cells is determined by counting at least 300 cells per sample.
-
Flow Cytometry (Optional): To confirm that multinucleation is due to failed cytokinesis rather than cell fusion, the DNA content of the cell population can be analyzed by flow cytometry after staining with a fluorescent DNA dye like propidium (B1200493) iodide.
Protocol 2: Ceramide-Induced Apoptosis Assay (Adaptable for N-Acyl Psychosine Derivatives)
This protocol is a representative method for assessing apoptosis induced by sphingolipids.
-
Cell Culture: A suitable cell line (e.g., human neurotumor CHP-100 cells) is cultured in appropriate media.[3]
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., N-hexanoylsphingosine, C6-ceramide) for a specified duration (e.g., 24-48 hours).
-
Apoptosis Detection: Apoptosis can be assessed by multiple methods:
-
Caspase Activity Assay: Cell lysates are incubated with a fluorogenic caspase substrate (e.g., for caspase-3 or caspase-9), and the fluorescence is measured to quantify enzyme activity.
-
Annexin V/Propidium Iodide Staining: Cells are stained with Annexin V-FITC and propidium iodide and analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
DNA Fragmentation Analysis: DNA is extracted from the cells and analyzed by agarose (B213101) gel electrophoresis to visualize the characteristic "laddering" pattern of apoptotic DNA cleavage.
-
-
Data Analysis: The percentage of apoptotic cells or the fold-increase in caspase activity is calculated relative to untreated control cells.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and a proposed experimental workflow.
Caption: Psychosine-induced apoptotic signaling pathway.
Caption: Proposed workflow for N-acyl psychosine derivative testing.
Conclusion
The available evidence strongly indicates that the N-acyl chain length is a critical determinant of psychosine's biological activity. The finding that N-acetylation abolishes a key cytotoxic effect of psychosine highlights the importance of the free amino group for its function.[1] By drawing parallels with the well-established structure-activity relationships of ceramides, it is hypothesized that long-chain N-acylated psychosine derivatives may exhibit pro-apoptotic activities, while very-long-chain derivatives could be less active or even inhibitory. Further research involving the systematic synthesis and biological evaluation of a series of N-acylated psychosine derivatives is warranted to fully elucidate these relationships and potentially open new avenues for therapeutic intervention in Krabbe disease and other sphingolipid-related disorders.
References
- 1. Inhibition of Cytokinesis by a Lipid Metabolite, Psychosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Psychosine: a "toxin" produced in the brain--its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential apoptotic effect and metabolism of N-acetylsphingosine and N-hexanoylsphingosine in CHP-100 human neurotumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Pentadecanoyl-psychosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of N-Pentadecanoyl-psychosine (CAS Number: 112726-51-9), a sphingolipid used in research. While a specific Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, the cytotoxic nature of related psychosine (B1678307) compounds warrants a cautious approach to its disposal.
Safety and Hazard Information
A Safety Data Sheet for a compound identified as C15 Galactosylceramide (d18:1/15:0), with the synonym N-pentadecanoyl Psychosine and the same CAS number 112726-51-9, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] The NFPA ratings for this compound are all 0, indicating minimal hazard in terms of health, flammability, and reactivity.[1]
However, it is important to note that psychosine (galactosylsphingosine), a closely related compound, is known to be a highly cytotoxic lipid capable of inducing cell death. This inherent cytotoxicity in the parent compound family suggests that a conservative approach to the disposal of this compound is prudent to ensure the safety of personnel and the environment.
Quantitative Data from Safety Data Sheet:
| Property | Value | Reference |
| CAS Number | 112726-51-9 | [1] |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Health Rating | 0 | [1] |
| NFPA Fire Rating | 0 | [1] |
| NFPA Reactivity Rating | 0 | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
Recommended Disposal Procedures
Despite the non-hazardous classification in the available SDS, it is best practice to handle and dispose of this compound as a chemical waste, particularly in a research environment where materials may be handled by individuals with varying levels of expertise. The following step-by-step procedure is recommended:
-
Personal Protective Equipment (PPE): Before handling the material for disposal, ensure appropriate PPE is worn, including standard laboratory attire, safety glasses, and chemical-resistant gloves.
-
Waste Segregation: Do not dispose of this compound down the drain or in regular trash. It should be segregated as a chemical waste.
-
Containerization:
-
Place solid this compound waste into a clearly labeled, sealed, and compatible waste container.
-
For solutions, use a labeled, leak-proof container. Avoid mixing with other incompatible waste streams.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound," the CAS number "112726-51-9," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, secure area for chemical waste accumulation, away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.[2] High-temperature incineration is the recommended method for the destruction of cytotoxic and cytostatic wastes.[3]
Experimental Protocol for Waste Handling
For laboratories generating waste of this compound, the following protocol should be integrated into standard operating procedures:
-
Waste Generation Point: At the point of generation (e.g., after an experiment), any unused solid material or contaminated labware (e.g., pipette tips, microfuge tubes) should be collected in a designated, labeled container.
-
Decontamination of Labware: Reusable glassware that has come into contact with this compound should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol (B145695) or methanol), followed by a final rinse with water, is a common practice. The rinsate from the initial rinses should be collected and disposed of as chemical waste.
-
Spill Management: In the event of a spill, the area should be decontaminated. For a solid spill, carefully sweep or vacuum the material into a waste container. For a solution spill, absorb the liquid with an inert absorbent material and place it in the chemical waste container. The spill area should then be cleaned with a suitable solvent and then soap and water.
Disposal Workflow Diagram
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Safeguarding Your Research: Essential Protocols for Handling N-Pentadecanoyl-psychosine
Comprehensive guidance on the safe handling, storage, and disposal of N-Pentadecanoyl-psychosine is critical for ensuring laboratory safety and maintaining experimental integrity. This cytotoxic lipid requires meticulous adherence to safety protocols to minimize exposure risks for researchers and prevent environmental contamination.
This compound, a member of the psychosine (B1678307) family, is recognized for its cytotoxicity, capable of inducing cell death in various cell types.[1] Its handling necessitates a proactive approach to safety, encompassing all stages from receipt of the compound to its final disposal. The following information provides a detailed operational plan to guide laboratory personnel.
Personal Protective Equipment (PPE)
A risk assessment is the foundation of determining the appropriate level of PPE.[2] For handling this compound, the following PPE is mandatory to protect the skin and respiratory tract from potential exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant material | Prevents skin contact with the cytotoxic compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions containing the compound.[2] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Recommended when handling the solid form to avoid dust inhalation | A filter type P2 respirator is advised when working with the powdered compound.[3] |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe management of this compound in a laboratory setting. This plan outlines the key steps to be followed.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container in a dry, well-ventilated area.
-
For long-term stability, storage at -80°C is recommended, which can maintain stability for up to 6 months. For shorter periods, -20°C is acceptable for up to one month.[4]
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[4]
-
Allow the solid compound and any solvents to equilibrate to room temperature before opening to prevent condensation.[4]
-
When preparing solutions, use anhydrous solvents such as DMSO.[4]
-
To dissolve the compound, vortex the solution thoroughly. If necessary, sonication in a water bath for 5-10 minutes at room temperature can aid dissolution.[4]
3. Handling and Experimental Use:
-
Always wear the prescribed PPE when handling the compound, whether in solid or solution form.
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.
-
After handling, wash hands and any exposed skin thoroughly.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent.
5. Disposal:
-
All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of as hazardous waste.
-
Dispose of the contents and container at an approved waste disposal plant.
-
Do not allow the product to enter drains, as it is very toxic to aquatic life with long-lasting effects.
Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] If skin irritation or rash occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Inhalation | Move the person to fresh air.[5] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the operational plan for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
